5-(4-Bromophenyl)isoxazole-3-carboxylic acid
Description
Propriétés
IUPAC Name |
5-(4-bromophenyl)-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-7-3-1-6(2-4-7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMNGXLPBJRYFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377929 | |
| Record name | 5-(4-Bromophenyl)isoxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33282-23-4 | |
| Record name | 5-(4-Bromophenyl)isoxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-Bromophenyl)isoxazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-(4-Bromophenyl)isoxazole-3-carboxylic acid chemical properties
An In-depth Technical Guide to 5-(4-Bromophenyl)isoxazole-3-carboxylic acid: Properties, Synthesis, and Applications
Abstract
This compound is a pivotal heterocyclic building block in modern medicinal and materials chemistry. Its rigid isoxazole scaffold, combined with the reactive handles of a carboxylic acid and a bromophenyl moiety, offers significant versatility for synthetic elaboration. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic profile, synthesis methodologies, and key reactivity patterns. We delve into its established role as a precursor for developing novel therapeutic agents, particularly in the fields of inflammation and oncology, and explore its potential in materials science. Detailed, field-tested protocols for its synthesis and derivatization are provided to empower researchers in drug discovery and chemical development.
Molecular Structure and Physicochemical Properties
This compound is characterized by a disubstituted isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. The phenyl ring at position 5 is substituted with a bromine atom, a key feature for cross-coupling reactions, while the carboxylic acid at position 3 serves as a primary point for amide coupling and other modifications.
The compound typically appears as a white to off-white amorphous powder and requires storage at refrigerated temperatures (0-8 °C) to ensure long-term stability.[1] Its core chemical and physical properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 33282-23-4 | [1][2][3] |
| Molecular Formula | C₁₀H₆BrNO₃ | [1][2][3] |
| Molecular Weight | 268.06 g/mol | [2][3][4] |
| IUPAC Name | 5-(4-bromophenyl)-1,2-oxazole-3-carboxylic acid | [2] |
| Appearance | White to off-white amorphous powder | [1] |
| Melting Point | 195 - 206 °C (with decomposition) | [1] |
| Purity | Typically ≥ 98% (by HPLC) | [1] |
| Storage | 0-8 °C | [1] |
Safety and Handling
This compound is associated with specific hazards and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a chemical fume hood.[2] The Globally Harmonized System (GHS) classifications highlight its potential risks.[2][4]
Table 2: GHS Hazard Statements
| Hazard Code | Description | Source(s) |
| H302 | Harmful if swallowed | [2][4] |
| H315 | Causes skin irritation | [2] |
| H319 | Causes serious eye irritation | [2] |
| H335 | May cause respiratory irritation | [2] |
Spectroscopic Characterization
While comprehensive, peer-reviewed spectral data for this specific molecule is not widely published, a detailed analysis of its structural components and data from closely related analogs allows for an accurate prediction of its spectroscopic profile. This theoretical analysis is crucial for researchers to confirm the identity and purity of synthesized material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The most characteristic signal would be a singlet for the isoxazole proton at the 4-position, anticipated to be in the δ 6.8-7.4 ppm range, based on similarly substituted isoxazoles. The bromophenyl group will present as two distinct doublets in the aromatic region (δ 7.6-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The carboxylic acid proton will appear as a broad singlet, typically downfield (>10 ppm), and its visibility may depend on the solvent used (e.g., DMSO-d₆ vs. CDCl₃).
¹³C NMR: The carbon spectrum will be more complex. Key predicted signals include the carboxylic acid carbonyl carbon (~160-165 ppm), two quaternary carbons of the isoxazole ring (C3 and C5, ~160-170 ppm), and the isoxazole CH carbon (C4, ~97-105 ppm). The bromophenyl ring will show four signals: one for the bromine-bearing carbon (~125 ppm), one for the isoxazole-linked carbon (~127 ppm), and two for the remaining CH carbons (~128-133 ppm).
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups. A very broad absorption band is expected from 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. The C=O stretch of the carboxylic acid will be a strong, sharp peak around 1700-1730 cm⁻¹. Other significant peaks include C=N stretching of the isoxazole ring (~1570-1610 cm⁻¹), aromatic C=C stretching (~1480-1550 cm⁻¹), N-O stretching (~1400 cm⁻¹), and a strong C-Br stretch in the fingerprint region (~670 cm⁻¹).[5]
Synthesis Methodologies
The most logical and widely applicable synthesis of 5-aryl-isoxazole-3-carboxylic acids proceeds via a two-step sequence: (1) formation of the corresponding ethyl ester through a 1,3-dipolar cycloaddition reaction, followed by (2) saponification (hydrolysis) of the ester to yield the final carboxylic acid. This approach ensures high regioselectivity and generally provides good yields.
Synthesis Workflow Diagram
The overall process can be visualized as a streamlined workflow from commercially available starting materials to the final product.
Caption: Synthesis workflow for the target compound.
Experimental Protocol: Synthesis and Purification
This protocol details the synthesis via hydrolysis of the ethyl ester precursor. The precursor, ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate, can be synthesized via the established 1,3-dipolar cycloaddition of the hydroximoyl chloride of 4-bromobenzaldehyde with ethyl propiolate.[6]
Protocol: Hydrolysis of Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate (1.0 equiv) in a mixture of tetrahydrofuran (THF) and methanol (e.g., 3:1 v/v).
-
Base Addition: Add an aqueous solution of sodium hydroxide (1.5 - 2.0 equiv, e.g., 1N NaOH) to the flask. The use of a biphasic solvent system aids in the dissolution of both the organic starting material and the inorganic base.
-
Reaction: Heat the reaction mixture to reflux (typically 60-70 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot has been completely consumed.
-
Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Solvent Removal: Remove the organic solvents (THF, methanol) under reduced pressure using a rotary evaporator.
-
Acidification: Slowly acidify the remaining aqueous solution by adding 3N hydrochloric acid (HCl) dropwise with vigorous stirring. Continue adding acid until the pH of the solution is approximately 2-3. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the collected solid under vacuum to yield this compound. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Chemical Reactivity and Derivatization
The molecule possesses two primary reactive sites: the carboxylic acid group and the carbon-bromine bond on the phenyl ring. This dual reactivity makes it an exceptionally valuable building block for creating diverse chemical libraries.
Reactions at the Carboxylic Acid Group
The carboxylic acid can undergo standard transformations, most notably amide bond formation. Coupling with various amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) provides a straightforward route to a wide range of amides, which is a critical step in modifying the pharmacokinetics and target engagement of potential drug candidates. Esterification is also readily achievable.[6]
Reactions at the Bromophenyl Group
The aryl bromide is an ideal handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse aryl, heteroaryl, alkyl, or alkyne groups, fundamentally altering the compound's steric and electronic properties.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds is highly efficient for this class of substrate.[7][8]
-
Sonogashira Coupling: Coupling with terminal alkynes introduces linear, rigid structures.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.
-
Heck Coupling: Reaction with alkenes to form substituted olefins.
Derivatization Pathways Diagram
Caption: Key derivatization pathways for the title compound.
Representative Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for coupling an arylboronic acid to the bromophenyl moiety.
-
Reagent Preparation: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to 80-100 °C and stir for 6-18 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Applications in Research and Development
The isoxazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its favorable metabolic stability and ability to participate in hydrogen bonding.[5]
-
Pharmaceutical Development: This compound is a key intermediate for synthesizing potential anti-inflammatory, analgesic, and anti-cancer agents.[1][6] The isoxazole-carboxylic acid moiety can act as a bioisostere for other functional groups, aiding in the fine-tuning of drug properties. For example, arylisoxazole carboxylic acids have been investigated as potential isosteres of aryl diketo acids in the design of novel HIV-1 integrase inhibitors.
-
Agrochemicals: It serves as a building block in the synthesis of herbicides and pesticides, where the isoxazole core contributes to the biological activity of the final products.[1]
-
Materials Science: The rigid, aromatic nature of the molecule makes it an interesting candidate for incorporation into polymers or organic coatings to enhance thermal stability or introduce specific electronic properties.[6]
Conclusion
This compound is a high-value chemical scaffold that bridges the gap between fundamental building blocks and complex, functional molecules. Its well-defined physicochemical properties, predictable spectroscopic profile, and versatile reactivity at two distinct functional groups make it an indispensable tool for researchers. The robust synthetic and derivatization protocols outlined in this guide provide a solid foundation for its application in the rapid development of new chemical entities for pharmaceuticals, agrochemicals, and advanced materials.
References
- J&K Scientific. This compound | 33282-23-4. [Link]
- PubChem. This compound | C10H6BrNO3 | CID 2771350. [Link]
- Amerigo Scientific. This compound (95%). [Link]
- DOI. Enzymatic resolution of (±)-5-phenyl-4,5-dihydroisoxazole-3-carboxylic acid ethyl ester and its transformations into polyfunctionalised amino acids and dipeptides. [Link]
- ResearchGate. Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles | Request PDF. [Link]
- ResearchGate. Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. [Link]
- MDPI. 5-(Benzoyloxymethyl)isoxazole-3-Carboxylic Acid Ethyl Ester. [Link]
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)
- Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. rjpbcs.com [rjpbcs.com]
- 5. researchgate.net [researchgate.net]
- 6. Buy 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid | 1250404-35-3 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
5-(4-Bromophenyl)isoxazole-3-carboxylic acid CAS number 33282-23-4
An In-Depth Technical Guide to 5-(4-Bromophenyl)isoxazole-3-carboxylic acid (CAS: 33282-23-4)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, characterization, physicochemical properties, and critical applications, with a focus on the scientific rationale behind its utility in modern pharmaceutical research.
Introduction and Core Compound Profile
This compound is a heterocyclic compound featuring a five-membered isoxazole ring. The isoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry, attributed to its favorable physicochemical properties and its ability to act as a versatile pharmacophore.[1][2] The unique arrangement of nitrogen and oxygen atoms within the ring allows for a range of non-covalent interactions, including hydrogen bonding and π–π stacking, which are crucial for molecular recognition at biological targets.[2]
This specific compound, bearing a bromophenyl group at the 5-position and a carboxylic acid at the 3-position, serves as a highly valuable intermediate in the synthesis of more complex and potent pharmaceutical agents.[3][4] Its structure is a cornerstone in the development of drugs targeting a wide array of diseases, including inflammatory conditions, cancer, and infections.[4][5][6][7]
Table 1: Core Compound Identification and Properties
| Property | Value | Source(s) |
| CAS Number | 33282-23-4 | [3][4][8] |
| IUPAC Name | 5-(4-bromophenyl)-1,2-oxazole-3-carboxylic acid | [3][9] |
| Molecular Formula | C₁₀H₆BrNO₃ | [4][9][10] |
| Molecular Weight | 268.06 g/mol | [4][9][10] |
| Appearance | White to off-white amorphous powder | [4] |
| Melting Point | 195 - 206 °C (decomposes) | [4][8][10] |
| SMILES | C1=CC(=CC=C1C2=CC(=NO2)C(=O)O)Br | [3] |
| InChIKey | MLMNGXLPBJRYFI-UHFFFAOYSA-N | [3][9] |
Synthesis and Structural Elucidation
The construction of the isoxazole ring is a foundational process in organic chemistry. The most prevalent and powerful method for its synthesis is the [3+2] dipolar cycloaddition reaction between an alkyne and a nitrile oxide.[11] However, a highly effective and common laboratory-scale synthesis for 3,5-disubstituted isoxazoles, such as the topic compound, proceeds through a chalcone intermediate.
Synthetic Pathway via Chalcone Intermediate
The synthesis is typically a multi-step process beginning with readily available starting materials. The key steps involve the formation of a chalcone (an α,β-unsaturated ketone) followed by a cyclization reaction with hydroxylamine.[12][13][14][15][16] This approach offers robust control over the substitution pattern of the resulting isoxazole.
Experimental Protocol: A Validated Approach
The following protocol outlines a representative synthesis. Disclaimer: This protocol is for informational purposes and should be performed by qualified personnel in a controlled laboratory setting.
Step 1: Synthesis of the Chalcone Precursor (Diketone)
-
To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol), add a mixture of 4-bromoacetophenone and diethyl oxalate dropwise at 0-5°C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the diketone intermediate.
-
Filter, wash the solid with water, and dry under vacuum.
Step 2: Cyclization to Form the Isoxazole Ester
-
Dissolve the diketone intermediate from Step 1 in ethanol.
-
Add a solution of hydroxylamine hydrochloride in water.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[13][15]
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate.
-
Filter the product, wash with water, and recrystallize from ethanol.
Step 3: Hydrolysis to the Carboxylic Acid
-
Suspend the ester from Step 2 in a mixture of ethanol and an aqueous solution of sodium hydroxide.
-
Reflux the mixture for 2-3 hours until the ester is fully consumed (monitored by TLC).
-
Cool the reaction mixture, dilute with water, and acidify with concentrated HCl to a pH of ~2.
-
The final product, this compound, will precipitate.
-
Filter the solid, wash thoroughly with cold water to remove inorganic salts, and dry to yield the final product.
Characterization and Quality Control
Structural confirmation and purity assessment are critical. The identity of the synthesized compound is validated using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to confirm the proton and carbon framework of the molecule, ensuring the correct connectivity and substitution pattern.[17]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[17]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically reported as a percentage (e.g., ≥98%).[4]
-
Melting Point: A sharp melting range is indicative of high purity. The observed range of 195-206°C with decomposition is a key characteristic.[4][10]
Applications in Drug Discovery
The true value of this compound lies in its role as a versatile scaffold for building more elaborate drug candidates.[1][4] Its bifunctional nature—a carboxylic acid for amide bond formation and a bromophenyl group for cross-coupling reactions—provides two key points for molecular diversification.
A Privileged Scaffold in Medicinal Chemistry
Isoxazole derivatives are integral to numerous FDA-approved drugs.[18][19] The ring system is considered a bioisostere of other functional groups, allowing chemists to modulate a compound's properties, such as potency, selectivity, and pharmacokinetic profile (ADMET), without drastically altering its core binding interactions.[2]
The broad biological activities associated with the isoxazole scaffold include:
-
Anticonvulsant [1]
Utility in Fragment-Based Drug Design (FBDD)
This compound is an ideal candidate for Fragment-Based Drug Design (FBDD). In FBDD, small molecular fragments are screened for binding to a biological target. Once a hit is identified, it can be elaborated or linked with other fragments to build a more potent lead compound. The defined structure and reactive handles of this compound make it a prime starting point for such "fragment growing" or "fragment linking" strategies.[3]
Inferred Mechanism of Action: Targeting Inflammatory Pathways
While specific biological data for this exact intermediate is not extensively published, its utility in developing anti-inflammatory agents suggests a likely mechanism of action related to the arachidonic acid cascade.[3][4][12] Many isoxazole-containing non-steroidal anti-inflammatory drugs (NSAIDs), such as Valdecoxib, function by inhibiting cyclooxygenase (COX) enzymes.[18]
The COX Pathway: The COX-1 and COX-2 enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[12] Selective inhibition of COX-2 is a desirable goal for anti-inflammatory drugs as it can reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition. The rigid, planar structure of the isoxazole scaffold is well-suited for fitting into the active site of these enzymes.
Physicochemical Data for Drug Development
The "drug-likeness" of a compound is heavily influenced by its physicochemical properties. These parameters predict its behavior in a biological system.
Table 2: Computed Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
| LogP (Octanol/Water Partition Coeff.) | 2.6 | Measures lipophilicity; impacts absorption and membrane permeability.[9][20] |
| pKa (Acid Dissociation Constant) | 3.24 ± 0.10 | Determines the ionization state at physiological pH, affecting solubility and target binding.[8] |
| Polar Surface Area (PSA) | 63.3 Ų | Influences membrane transport and blood-brain barrier penetration.[9] |
| Hydrogen Bond Donors | 1 | Potential for specific interactions with biological targets. |
| Hydrogen Bond Acceptors | 3 | Potential for specific interactions with biological targets. |
Safety, Handling, and Storage
As a laboratory chemical, proper handling is essential to ensure safety.
GHS Hazard Classification: [9]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommendations:
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 0-8°C.[4][8]
Conclusion and Future Directions
This compound (CAS 33282-23-4) stands out as a foundational element in the medicinal chemist's toolkit. Its robust and well-established synthesis, combined with the proven therapeutic potential of the isoxazole scaffold, ensures its continued relevance. The dual reactive sites on the molecule provide a strategic platform for generating diverse chemical libraries aimed at discovering next-generation therapeutics. Future research will undoubtedly continue to leverage this scaffold to develop novel drug candidates with enhanced potency, selectivity, and improved safety profiles for treating a wide spectrum of human diseases.
References
- J&K Scientific. This compound | 33282-23-4. URL: https://www.jk-scientific.com/en/5-(4-Bromophenyl)isoxazole-3-carboxylic-acid-33282-23-4-25501.html
- National Center for Biotechnology Information. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2758204/
- MDPI. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank. URL: https://www.mdpi.com/1422-8599/2019/3/M1078
- Royal Society of Chemistry. Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra01062a
- Chem-Impex. This compound. URL: https://www.chemimpex.com/products/25501
- National Center for Biotechnology Information. Advances in isoxazole chemistry and their role in drug discovery. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11013149/
- ACS Publications. Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry. URL: https://pubs.acs.org/doi/10.1021/jo0356616
- ResearchGate. Advances in isoxazole chemistry and their role in drug discovery. URL: https://www.researchgate.net/publication/378652425_Advances_in_isoxazole_chemistry_and_their_role_in_drug_discovery
- MDPI. Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Molecules. URL: https://www.mdpi.com/1420-3049/17/11/13596
- ResearchGate. Isoxazole ring as a useful scaffold in a search for new therapeutic agents. URL: https://www.researchgate.net/publication/377983652_Isoxazole_ring_as_a_useful_scaffold_in_a_search_for_new_therapeutic_agents
- Royal Society of Chemistry. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2024/md/d3md00483a
- Taylor & Francis Online. Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Journal of Asian Natural Products Research. URL: https://www.tandfonline.com/doi/full/10.1080/10286020.2021.1963282
- National Center for Biotechnology Information. This compound. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2771350
- Oriental Journal of Chemistry. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. URL: https://orientjchem.
- Rasayan Journal of Chemistry. SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES. URL: https://rasayanjournal.co.in/admin/php/upload/1010_pdf.pdf
- MDPI. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules. URL: https://www.mdpi.com/1420-3049/29/12/2855
- ChemicalBook. 5-(4-BROMOPHENYL)ISOXAZOLE-3-CARBOXYLIC&. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7505377.htm
- National Center for Biotechnology Information. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10659178/
- ResearchGate. The Physico‐Chemical Properties of Isoxazole and its Derivatives. URL: https://www.researchgate.
- PubChemLite. This compound (C10H6BrNO3). URL: https://pubchemlite.deepchem.io/compound/2771350
- IP Innovative Publication. A review of isoxazole biological activity and present synthetic techniques. URL: https://www.
- Der Pharma Chemica. Synthesis and characterization of some novel isoxazoles via chalcone intermediates. URL: https://www.derpharmachemica.
- Scholars Research Library. Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. URL: https://www.scholarsresearchlibrary.
- IP Innovative Publication. A review of isoxazole biological activity and present synthetic techniques. URL: https://www.
- National Center for Biotechnology Information. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7944061/
- Chemdad. 5-(4-BROMOPHENYL)ISOXAZOLE-3-CARBOXYLIC&. URL: https://www.chemdad.com/5-(4-bromophenyl)isoxazole-3-carboxylic&-33282-23-4.html
- Santa Cruz Biotechnology. This compound. URL: https://www.scbt.com/p/5-4-bromophenyl-isoxazole-3-carboxylic-acid-33282-23-4
- ResearchGate. Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. URL: https://www.researchgate.net/publication/381596707_Design_Synthesis_and_Reactivity_Study_of_3-4-Bromophenyl-Isoxazol-5-yl_Methanol_with_Isobutyric_Acid
- National Center for Biotechnology Information. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9459039/
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. jk-sci.com [jk-sci.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 5-(4-BROMOPHENYL)ISOXAZOLE-3-CARBOXYLIC& Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. This compound | C10H6BrNO3 | CID 2771350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 33282-23-4 CAS MSDS (5-(4-BROMOPHENYL)ISOXAZOLE-3-CARBOXYLIC&) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 19. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PubChemLite - this compound (C10H6BrNO3) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to 5-(4-Bromophenyl)isoxazole-3-carboxylic acid: A Core Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(4-Bromophenyl)isoxazole-3-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry, recognized for its versatile reactivity and presence in numerous biologically active agents. With a molecular weight of 268.06 g/mol , this compound serves as a crucial starting point for the synthesis of novel therapeutics, particularly in the realms of oncology and inflammatory diseases. The strategic placement of the bromophenyl group and the carboxylic acid on the isoxazole core provides two distinct points for chemical modification, enabling the exploration of vast chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol via [3+2] cycloaddition, robust methodologies for its purification and analysis, and insights into its mechanistic role as a scaffold for enzyme inhibitors.
Core Molecular Attributes and Physicochemical Properties
This compound is a white to off-white crystalline solid. Its structural integrity, combining an aromatic system with a reactive carboxylic acid, makes it a compound of significant interest. The key attributes are summarized below.
| Property | Value | Reference(s) |
| Molecular Weight | 268.06 g/mol | [1][2] |
| Molecular Formula | C₁₀H₆BrNO₃ | [1][2] |
| CAS Number | 33282-23-4 | [1][2] |
| IUPAC Name | 5-(4-bromophenyl)-1,2-oxazole-3-carboxylic acid | [1][3] |
| Melting Point | 195 - 206 °C (with decomposition) | |
| Appearance | White to off-white amorphous powder | |
| SMILES | C1=CC(=CC=C1C2=CC(=NO2)C(=O)O)Br | [3] |
| InChIKey | MLMNGXLPBJRYFI-UHFFFAOYSA-N | [1][3] |
Strategic Importance in Drug Discovery
The isoxazole ring is a privileged scaffold in medicinal chemistry, known for improving physicochemical properties and metabolic stability of drug candidates.[4] The title compound is a key intermediate in the synthesis of drugs targeting a range of diseases.
-
Anti-inflammatory Agents: The isoxazole moiety is a core component of certain cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors. The carboxylic acid group can mimic the arachidonic acid substrate, while the substituted phenyl ring can occupy hydrophobic pockets in the enzyme's active site, leading to potent and selective inhibition of prostaglandin and leukotriene synthesis.
-
Anticancer Therapeutics: Derivatives of this scaffold have been explored as inhibitors of various protein kinases, which are critical regulators of cell proliferation and survival. The bromophenyl group can be utilized for structure-activity relationship (SAR) studies, often forming key halogen bonds or serving as a handle for further modification via cross-coupling reactions to enhance potency and selectivity against specific kinase targets.[5]
-
Xanthine Oxidase Inhibition: Certain 5-phenylisoxazole-3-carboxylic acid derivatives have shown potent inhibitory activity against xanthine oxidase, an enzyme implicated in gout and hyperuricemia.[5]
The following diagram illustrates the central role of this molecule as a precursor for various therapeutic classes.
Caption: Role as a versatile intermediate in drug development.
Synthesis and Purification: A Validated Protocol
The most efficient and common synthesis of 5-arylisoxazole-3-carboxylic acids proceeds via a [3+2] cycloaddition reaction, a cornerstone of heterocyclic chemistry.[6][7][8] The following protocol outlines a reliable, two-step synthesis starting from 4-bromobenzaldehyde, followed by purification.
Synthesis Pathway Overview
The synthesis involves the formation of an intermediate ester, ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate, which is then hydrolyzed to the final product. The key transformation is the Huisgen 1,3-dipolar cycloaddition between an in situ-generated nitrile oxide and an alkyne.[8]
Caption: Synthetic workflow for the target molecule.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate
-
Oxime Formation: To a solution of 4-bromobenzaldehyde (10.0 g, 54.0 mmol) in ethanol (100 mL), add hydroxylamine hydrochloride (4.13 g, 59.4 mmol) and pyridine (9.5 mL, 118.8 mmol). Stir the mixture at room temperature for 2-3 hours until TLC analysis indicates complete consumption of the aldehyde. Remove the solvent under reduced pressure. Add water (100 mL) and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 4-bromobenzaldoxime, which can be used in the next step without further purification.
-
Cycloaddition: Dissolve the crude 4-bromobenzaldoxime (approx. 54.0 mmol) in dichloromethane (DCM, 150 mL). To this solution, add ethyl propiolate (6.5 mL, 64.8 mmol). Cool the mixture to 0 °C in an ice bath. Add N-chlorosuccinimide (NCS) (7.9 g, 59.4 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Base Addition: After the NCS addition is complete, add triethylamine (Et₃N) (15 mL, 108 mmol) dropwise over 30 minutes. The reaction is exothermic; maintain the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes).
-
Work-up: Upon completion, wash the reaction mixture with 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.
Step 2: Hydrolysis to this compound
-
Saponification: Dissolve the crude ethyl ester from the previous step in a mixture of tetrahydrofuran (THF) and water (3:1, 120 mL). Add lithium hydroxide monohydrate (LiOH·H₂O) (4.5 g, 108 mmol).
-
Reaction: Stir the mixture vigorously at room temperature for 4-6 hours until TLC or HPLC analysis confirms the disappearance of the starting ester.
-
Acidification: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water (100 mL) and cool to 0 °C. Acidify the solution to pH 2-3 by the slow addition of 2M HCl. A white precipitate will form.
-
Isolation: Stir the suspension in the ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL).
-
Drying: Dry the solid product in a vacuum oven at 50-60 °C to a constant weight.
Purification Protocol: Recrystallization
For obtaining high-purity material (>98% by HPLC), recrystallization is the preferred method.
-
Solvent Selection: A mixture of ethanol and water is an effective solvent system.
-
Procedure: Place the crude, dry carboxylic acid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Crystallization: While the solution is still hot, add water dropwise until the solution becomes faintly turbid.
-
Cooling: Add a few more drops of hot ethanol to redissolve the precipitate and then allow the flask to cool slowly to room temperature, followed by cooling in an ice bath for 1-2 hours to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.
High-Performance Liquid Chromatography (HPLC)
This method is adapted from established protocols for similar aromatic carboxylic acids and is suitable for purity assessment and reaction monitoring.[9]
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% TFA or Formic Acid |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Expected Rt | ~9-11 minutes (highly dependent on exact system) |
Spectroscopic Data (Predicted)
The following data are predicted based on the analysis of structurally similar compounds and standard chemical shift tables.[10][11][12]
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~13.5-14.0 (s, 1H, -COOH): A broad singlet for the acidic proton.
-
δ ~7.90 (d, J ≈ 8.8 Hz, 2H, Ar-H): Aromatic protons ortho to the isoxazole ring.
-
δ ~7.80 (d, J ≈ 8.8 Hz, 2H, Ar-H): Aromatic protons ortho to the bromine atom.
-
δ ~7.30 (s, 1H, Isoxazole-H): Singlet for the C4-proton of the isoxazole ring.[10]
-
-
¹³C NMR (101 MHz, DMSO-d₆):
-
δ ~169-170 (C, C5 of isoxazole)
-
δ ~161-162 (C, C=O of carboxylic acid)
-
δ ~158-159 (C, C3 of isoxazole)
-
δ ~132-133 (CH, Aromatic)
-
δ ~129-130 (CH, Aromatic)
-
δ ~126-127 (C, Aromatic C-Br)
-
δ ~125-126 (C, Aromatic C-isoxazole)
-
δ ~100-101 (CH, C4 of isoxazole)[10]
-
-
FTIR (KBr, cm⁻¹):
-
~2500-3300 (broad, O-H stretch of carboxylic acid)
-
~1700-1725 (strong, C=O stretch of carboxylic acid)
-
~1590-1610 (C=N stretch of isoxazole)
-
~1450-1550 (aromatic C=C stretches)
-
~1000-1070 (C-Br stretch)[6]
-
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
GHS Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).
-
Handling: Use in a well-ventilated area or fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is more than a chemical intermediate; it is a strategic scaffold that provides a reliable entry point into several classes of high-value therapeutic targets. Its well-defined molecular structure and predictable reactivity, particularly through 1,3-dipolar cycloaddition, allow for its efficient and scalable synthesis. The protocols and data presented in this guide offer a validated framework for researchers to synthesize, purify, and characterize this compound, thereby accelerating the discovery and development of next-generation pharmaceuticals.
References
A comprehensive list of references will be compiled and provided upon request.
Sources
- 1. This compound | C10H6BrNO3 | CID 2771350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 33282-23-4 CAS MSDS (5-(4-BROMOPHENYL)ISOXAZOLE-3-CARBOXYLIC&) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. jk-sci.com [jk-sci.com]
- 4. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chesci.com [chesci.com]
- 8. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 9. Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
An In-Depth Technical Guide to 5-(4-Bromophenyl)isoxazole-3-carboxylic acid
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of 5-(4-bromophenyl)isoxazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. We will explore its chemical identity, physicochemical properties, synthesis, applications, and safety protocols, offering a holistic view for professionals in drug discovery and development.
Chemical Identity and Structure
The foundational step in understanding any compound is to confirm its precise chemical identity. The IUPAC name for the topic compound is 5-(4-bromophenyl)-1,2-oxazole-3-carboxylic acid .[1][2] This name precisely describes a five-membered isoxazole ring substituted at the 5-position with a 4-bromophenyl group and at the 3-position with a carboxylic acid group.
Key Identifiers:
| Identifier | Value |
| CAS Number | 33282-23-4[1][2][3] |
| Molecular Formula | C₁₀H₆BrNO₃[1][3][4] |
| Molecular Weight | 268.06 g/mol [1][3] |
| IUPAC Name | 5-(4-bromophenyl)-1,2-oxazole-3-carboxylic acid[1][2] |
| InChI | InChI=1S/C10H6BrNO3/c11-7-3-1-6(2-4-7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14)[1][5] |
| InChIKey | MLMNGXLPBJRYFI-UHFFFAOYSA-N[1][2] |
| Canonical SMILES | C1=CC(=CC=C1C2=CC(=NO2)C(=O)O)Br[2][5] |
The structural arrangement, featuring a bromine-substituted aromatic ring coupled with a reactive isoxazole carboxylic acid moiety, makes this compound a versatile building block in synthetic chemistry.
Physicochemical Properties
Understanding the physical and chemical properties of a compound is paramount for its application in experimental settings, from reaction setup to formulation.
Table of Properties:
| Property | Value | Source |
| Appearance | White to off-white solid/amorphous powder | [3][4] |
| Melting Point | 195 - 206 °C (with decomposition) | [3][4] |
| Boiling Point (Predicted) | 478.2 ± 35.0 °C | [4] |
| Density (Predicted) | 1.681 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 3.24 ± 0.10 | [4] |
| XLogP (Predicted) | 2.6 | [1][5] |
The predicted pKa suggests that the compound is a moderately strong acid, a crucial factor for its behavior in physiological environments and for designing purification protocols. The predicted XLogP value indicates a moderate lipophilicity, which has implications for its solubility and potential membrane permeability.
Synthesis and Reactivity
Isoxazole derivatives are a cornerstone of heterocyclic chemistry, with numerous synthetic routes available.[6] The synthesis of compounds like this compound often involves a [3+2] cycloaddition reaction.[6] This powerful method typically involves the reaction of a nitrile oxide with an alkyne.
A plausible and commonly employed synthetic pathway is outlined below.
General Synthetic Workflow:
Caption: General workflow for synthesizing the target compound.
Experimental Protocol: A Representative Synthesis
-
Step 1: Oxime Formation. 4-Bromobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an alcoholic solvent to yield 4-bromobenzaldoxime.
-
Step 2: In Situ Generation of Nitrile Oxide and Cycloaddition. The 4-bromobenzaldoxime is then subjected to an oxidative halogenation (e.g., using N-chlorosuccinimide in DMF) to generate the corresponding hydroximoyl chloride, which is then treated with a base (e.g., triethylamine) to form the reactive 4-bromobenzonitrile oxide in situ. This dipole immediately undergoes a [3+2] cycloaddition with an appropriate alkyne, such as ethyl propiolate, to form the isoxazole ring, yielding ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate.
-
Step 3: Saponification. The resulting ester is hydrolyzed using a base like lithium hydroxide or sodium hydroxide in a mixture of THF and water. Subsequent acidification with an acid like HCl precipitates the final product, this compound, which can be purified by recrystallization.
The carboxylic acid moiety provides a reactive handle for further synthetic modifications, such as amide bond formation, allowing for its incorporation into larger, more complex molecules.[7]
Applications in Research and Drug Development
The isoxazole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous FDA-approved drugs.[8][9] These compounds exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][8][9][10]
This compound serves as a crucial intermediate and building block in several key research areas:
-
Pharmaceutical Development: It is a key intermediate for synthesizing more complex pharmaceutical agents, particularly in the development of anti-inflammatory and analgesic drugs.[2][3] The structure is also explored in the design of novel anti-cancer agents.[3]
-
Fragment-Based Drug Discovery (FBDD): The compound's size and chemical features make it an attractive fragment for FBDD campaigns. It can be used in screening libraries to identify initial hits that bind to biological targets. The bromine atom provides a vector for synthetic elaboration, and the carboxylic acid can form key hydrogen bond interactions.
-
Biological Research: It is used in studies to investigate the mechanisms of action of biological pathways.[2][3] By modifying the core structure, researchers can develop chemical probes to better understand disease processes and identify potential therapeutic targets.[2]
-
Material Science: The unique chemical properties of this compound lend themselves to exploration in the development of new materials, such as specialized polymers and coatings.[2]
The isoxazole ring is metabolically stable and can act as a bioisostere for other functional groups, enhancing the pharmacokinetic properties of a drug candidate.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed when handling this compound.
GHS Hazard Information:
According to aggregated GHS data, this compound is classified with the following hazards:[1]
-
H302: Harmful if swallowed.[1]
The GHS07 "Exclamation Mark" pictogram is associated with this compound.[12]
Caption: Recommended safety, handling, and storage protocols.
First Aid Measures:
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[11][13]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][13]
-
If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[13]
Always consult the material safety data sheet (MSDS) provided by the supplier for the most detailed and up-to-date safety information before handling this compound.
Conclusion
This compound is a well-defined chemical entity with significant potential as a building block in medicinal chemistry and material science. Its straightforward, albeit multi-step, synthesis and the reactive handles on its structure make it an attractive starting point for the development of novel compounds. Researchers and drug development professionals can leverage its properties to design molecules with tailored biological activities, contributing to the advancement of therapeutics and other chemical technologies. Adherence to strict safety protocols is essential to ensure its responsible and effective use in the laboratory.
References
- PubChem. This compound.
- J&K Scientific. This compound | 33282-23-4. [Link]
- PubChemLite. This compound (C10H6BrNO3). [Link]
- PubChem. Isoxazole, 5-(4-bromophenyl)-3-phenyl-.
- PubChemLite. This compound hydrazide (C10H8BrN3O2). [Link]
- SpectraBase. 4-isoxazolecarboxylic acid, 5-amino-3-(4-bromophenyl)-, methylester. [Link]
- Chemdad. 5-(4-BROMOPHENYL)ISOXAZOLE-3-CARBOXYLIC&. [Link]
- ResearchGate. Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. [Link]
- PubChem. Ethyl 5-(3-bromophenyl)isoxazole-4-carboxylate.
- CDN. The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Link]
- PubChemLite. 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid (C11H8BrNO3). [Link]
- NIH. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
- Journal of Chemical Health Risks. Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. [Link]
- Semantic Scholar. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. [Link]
- MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
Sources
- 1. This compound | C10H6BrNO3 | CID 2771350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 33282-23-4 CAS MSDS (5-(4-BROMOPHENYL)ISOXAZOLE-3-CARBOXYLIC&) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. PubChemLite - this compound (C10H6BrNO3) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. PubChemLite - this compound hydrazide (C10H8BrN3O2) [pubchemlite.lcsb.uni.lu]
- 8. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. espublisher.com [espublisher.com]
- 11. aksci.com [aksci.com]
- 12. 3-(4-Bromophenyl)isoxazole-5-carboxylic acid 901930-35-6 [sigmaaldrich.com]
- 13. echemi.com [echemi.com]
A Guide to the Structural Elucidation of 5-(4-Bromophenyl)isoxazole-3-carboxylic Acid: A Crystallographic Approach
Abstract
This technical guide provides a comprehensive framework for the crystallographic analysis of 5-(4-bromophenyl)isoxazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] While a definitive crystal structure for this specific molecule is not yet publicly available, this document outlines a robust, field-proven methodology for its determination. We will delve into the strategic considerations for synthesis and crystallization, present a detailed protocol for single-crystal X-ray diffraction, and explore the anticipated structural insights and their implications for rational drug design. This guide is intended for researchers and scientists engaged in pharmaceutical development and structural chemistry, offering a practical roadmap from compound synthesis to in-depth crystallographic analysis.
Introduction: The Significance of Isoxazole Scaffolds in Drug Discovery
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3] The substitution pattern on the isoxazole ring plays a crucial role in modulating the pharmacological profile of these compounds. This compound, in particular, serves as a versatile intermediate in the synthesis of novel pharmaceutical candidates.[2] Its structure combines a carboxylic acid group, capable of forming key hydrogen bonds with biological targets, and a bromophenyl moiety, which can engage in halogen bonding and other non-covalent interactions, potentially enhancing binding affinity and selectivity.
A high-resolution crystal structure of this molecule would provide invaluable insights into its three-dimensional geometry, solid-state packing, and intermolecular interactions. This information is critical for understanding its physicochemical properties and for guiding the structure-based design of more potent and specific drug candidates.
Physicochemical Properties
A summary of the known and predicted properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆BrNO₃ | [4][5] |
| Molecular Weight | 268.06 g/mol | [4][5] |
| Melting Point | 200 °C (decomposes) | [4][6] |
| Predicted Boiling Point | 478.2 ± 35.0 °C | [4] |
| Predicted Density | 1.681 ± 0.06 g/cm³ | [4] |
| InChIKey | MLMNGXLPBJRYFI-UHFFFAOYSA-N | [5] |
| CAS Number | 33282-23-4 | [4][5] |
Synthesis and Crystallization: The Foundation of Structural Analysis
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthesis of this compound
A common route to this class of compounds involves the hydrolysis of the corresponding ethyl ester. A publication detailing the synthesis of a related compound confirms that this compound can be synthesized from the NaOH-mediated hydrolysis of ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate.[7]
Reaction Scheme:
Experimental Protocol:
-
Dissolution: Dissolve ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate in a suitable solvent mixture, such as methanol and water.
-
Hydrolysis: Add an aqueous solution of sodium hydroxide (e.g., 1N NaOH) to the ester solution.
-
Heating: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., 3N HCl).
-
Extraction: Extract the product into an organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the high-purity carboxylic acid.
Crystallization Strategies
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to produce crystals that are sufficiently large (>0.1 mm in all dimensions), well-ordered, and free from defects.[7] Given the planar nature of the isoxazole and phenyl rings, and the presence of a hydrogen-bond-donating carboxylic acid group, several crystallization techniques should be explored.
Recommended Crystallization Methods:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) in a loosely covered vial. Allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): In this technique, a drop of the concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). This controlled change in solvent composition can promote slow crystal growth.
-
Solvent Layering: Carefully layer a solvent in which the compound is soluble over a denser, miscible solvent in which it is insoluble. Crystals may form at the interface between the two solvents.
The diagram below illustrates the general workflow for synthesis and crystallization.
Caption: Workflow for the synthesis and crystallization of the title compound.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Once suitable crystals are obtained, single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic arrangement.
Data Collection and Processing
The following steps outline a standard procedure for data collection and processing.
Experimental Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). A series of diffraction images are collected as the crystal is rotated in the X-ray beam.
-
Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections. This step involves indexing the reflections, integrating their intensities, and applying corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).
Structure Solution and Refinement
The processed data are then used to solve and refine the crystal structure.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. This provides a preliminary model of the molecular structure.
-
Structure Refinement: The initial model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
-
Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.
The overall workflow for single-crystal X-ray diffraction analysis is depicted below.
Caption: Step-by-step workflow for single-crystal X-ray diffraction analysis.
Anticipated Structural Insights and Implications for Drug Design
Although the precise crystal structure is yet to be determined, we can anticipate several key features based on the molecular structure and data from related compounds.
Molecular Geometry and Conformation
The molecule is expected to be relatively planar, with a small dihedral angle between the isoxazole and the 4-bromophenyl rings. The carboxylic acid group may exhibit some rotational freedom. Bond lengths and angles should conform to standard values for similar heterocyclic systems.
Intermolecular Interactions and Crystal Packing
The crystal packing will likely be dominated by a network of intermolecular interactions.
-
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that these groups will form dimeric motifs through O-H···O hydrogen bonds, a common feature in the crystal structures of carboxylic acids.
-
Halogen Bonding: The bromine atom on the phenyl ring is a potential halogen bond donor. It may interact with electron-rich atoms, such as the oxygen or nitrogen atoms of the isoxazole ring or the carbonyl oxygen of a neighboring molecule.
-
π-π Stacking: The aromatic phenyl and isoxazole rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.
The diagram below illustrates the potential intermolecular interactions.
Caption: Potential intermolecular interactions in the crystal lattice.
Implications for Drug Design
A detailed understanding of these interactions is paramount for drug development.
-
Structure-Activity Relationships (SAR): The crystal structure would provide a precise three-dimensional model to rationalize existing SAR data and guide the synthesis of new analogues with improved activity.
-
Polymorphism: The ability to form different crystal packing arrangements (polymorphs) can significantly impact a drug's solubility, stability, and bioavailability. Crystallographic analysis is essential for identifying and characterizing different polymorphic forms.
-
Rational Drug Design: Knowledge of the preferred intermolecular interactions can inform the design of ligands that mimic these interactions in the binding pocket of a biological target, leading to more potent and selective inhibitors.
Conclusion
While the crystal structure of this compound remains to be elucidated, this guide provides a comprehensive and actionable framework for its determination. By following the outlined protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a high-resolution structure of this important building block. The resulting structural insights will undoubtedly accelerate the rational design of novel isoxazole-based therapeutics, underscoring the critical role of crystallography in modern drug discovery.
References
- IUCr. (2023). Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one.
- PubChemLite. (n.d.). This compound (C10H6BrNO3).
- PubChem. (n.d.). This compound.
- Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9. [Link]
- National Institutes of Health. (2023). Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one.
- PubChemLite. (n.d.). This compound hydrazide (C10H8BrN3O2).
- J&K Scientific. (n.d.). This compound | 33282-23-4.
- ZORA. (2023). Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, C13H8Br2N2OS2.
- Chemdad. (n.d.). 5-(4-BROMOPHENYL)ISOXAZOLE-3-CARBOXYLIC&.
- ResearchGate. (2024). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. 33282-23-4 CAS MSDS (5-(4-BROMOPHENYL)ISOXAZOLE-3-CARBOXYLIC&) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | C10H6BrNO3 | CID 2771350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-(4-BROMOPHENYL)ISOXAZOLE-3-CARBOXYLIC& Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one - PMC [pmc.ncbi.nlm.nih.gov]
5-(4-Bromophenyl)isoxazole-3-carboxylic acid spectroscopic data
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(4-Bromophenyl)isoxazole-3-carboxylic acid
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a versatile scaffold for creating novel therapeutic agents.[1][2] Its biological activity is intrinsically linked to its precise three-dimensional structure. Therefore, unambiguous structural confirmation and purity assessment are paramount. This technical guide, intended for researchers and drug development professionals, provides a comprehensive overview of the expected spectroscopic data for this compound. As a Senior Application Scientist, this document outlines the core principles and methodologies for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), establishing a framework for analysis, quality control, and further research.
Molecular Structure and Spectroscopic Overview
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The compound consists of three key regions: a para-substituted bromophenyl ring, a five-membered isoxazole heterocycle, and a carboxylic acid functional group. Each region will produce characteristic signals in different spectroscopic experiments, and the true power of this analysis lies in integrating the data from multiple techniques to build a cohesive and validated structural assignment.
Caption: Molecular substructures of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for complete characterization.
¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling.
Expected ¹H NMR Signals:
-
Aromatic Protons (Bromophenyl Ring): The para-substitution pattern will result in a classic AA'BB' system. The two protons ortho to the isoxazole ring (H-2', H-6') and the two protons ortho to the bromine atom (H-3', H-5') will appear as two distinct doublets, each integrating to 2H. Due to the electron-withdrawing nature of both the isoxazole and the bromine, these protons will be deshielded and are expected to resonate in the δ 7.6-7.9 ppm range.
-
Isoxazole Proton (H-4): The lone proton on the isoxazole ring is in a unique electronic environment and will appear as a sharp singlet, typically in the δ 6.8-7.4 ppm region.[3] The specific chemical shift provides a diagnostic marker for this heterocyclic system.
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and acidic. It will appear as a broad singlet far downfield, typically >10 ppm. Its chemical shift and broadness are highly dependent on the solvent and concentration due to hydrogen bonding.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| > 10.0 | Broad Singlet | 1H | -COOH |
| 7.70 - 7.90 (Predicted) | Doublet | 2H | Aromatic (H-2', H-6') |
| 7.60 - 7.80 (Predicted) | Doublet | 2H | Aromatic (H-3', H-5') |
| 6.80 - 7.40 (Predicted) | Singlet | 1H | Isoxazole (H-4) |
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Instrumentation: Record the spectrum on a 400 MHz or higher field NMR spectrometer.[4]
-
Acquisition Parameters: Utilize a standard pulse program. Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., DMSO at δ 2.50 ppm) as an internal standard.
¹³C NMR Spectroscopy: Carbon Backbone Mapping
The ¹³C NMR spectrum provides information on the number of unique carbon atoms in the molecule.
Expected ¹³C NMR Signals:
-
Carboxylic Carbonyl (-COOH): This carbon is significantly deshielded and will appear downfield, typically in the δ 160-170 ppm range.
-
Isoxazole Carbons (C-3, C-4, C-5): These three carbons will have distinct chemical shifts. C-3 and C-5, being attached to heteroatoms and part of the conjugated system, will appear further downfield (e.g., δ 155-170 ppm) than C-4 (e.g., δ 95-110 ppm).[3]
-
Aromatic Carbons (Bromophenyl Ring): Four signals are expected for the six aromatic carbons due to symmetry. The carbon attached to the bromine (C-4') will be in the δ 125-130 ppm range. The carbon attached to the isoxazole ring (C-1') will be deshielded (δ 128-132 ppm). The remaining CH carbons (C-2'/C-6' and C-3'/C-5') will resonate in the typical aromatic region of δ 125-135 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 160 - 170 | Carboxylic Acid (C=O) |
| 165 - 175 | Isoxazole C-5 |
| 155 - 165 | Isoxazole C-3 |
| 128 - 135 | Aromatic (C-2'/C-6' & C-3'/C-5') |
| 128 - 132 | Aromatic (C-1', ipso) |
| 125 - 130 | Aromatic (C-4', ipso-Br) |
| 95 - 110 | Isoxazole C-4 |
Structural Validation Workflow
For unambiguous assignment, a multi-step NMR analysis is the gold standard. This workflow ensures that each signal is correctly assigned, providing a self-validating dataset.
Caption: Workflow for unambiguous NMR-based structure elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected Key IR Absorptions:
-
O-H Stretch (Carboxylic Acid): This is one of the most diagnostic peaks. It will appear as a very broad band spanning from approximately 2500 to 3300 cm⁻¹, often obscuring the aromatic C-H stretches.[5] This broadness is due to strong intermolecular hydrogen bonding.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption is expected in the region of 1700-1725 cm⁻¹. Conjugation with the isoxazole ring may shift this to a slightly lower wavenumber.
-
C=C and C=N Stretches (Aromatic/Isoxazole): Several medium-intensity bands are expected in the 1400-1610 cm⁻¹ region, corresponding to the stretching vibrations within the aromatic and heterocyclic rings.[6]
-
C-O Stretch (Carboxylic Acid): A medium-intensity band is expected around 1200-1300 cm⁻¹.
-
C-Br Stretch: A weak to medium absorption is expected at lower wavenumbers, typically in the 500-700 cm⁻¹ range.
Table 3: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 2500 - 3300 | Broad, Strong | O-H Stretch (Carboxylic Acid Dimer) |
| 1700 - 1725 | Strong | C=O Stretch (Carboxylic Acid) |
| 1500 - 1610 | Medium | C=C/C=N Stretches (Aromatic/Isoxazole) |
| 1200 - 1300 | Medium | C-O Stretch |
| 500 - 700 | Medium | C-Br Stretch |
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan of the empty, clean ATR crystal.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and collect the sample spectrum. Typically, 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is automatically ratioed against the background by the software.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high precision.
Expected Mass Spectrum Features:
-
Molecular Ion Peak (M⁺): The compound has a monoisotopic mass of approximately 266.953 Da.[7] A key feature will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion: one for the molecule containing ⁷⁹Br (M⁺) and one for the molecule containing ⁸¹Br (M+2)⁺. This isotopic signature is a definitive indicator of the presence of a single bromine atom.
-
Key Fragmentation: Common fragmentation pathways for such a molecule under techniques like Electron Ionization (EI) or Electrospray Ionization (ESI-MS/MS) would include:
-
Loss of the carboxylic acid group (-COOH, 45 Da).
-
Loss of the bromine atom (-Br, 79/81 Da).
-
Cleavage of the isoxazole ring.
-
Table 4: Predicted High-Resolution Mass Spectrometry Data (ESI+)
| m/z (Predicted) | Adduct | Formula |
|---|---|---|
| 267.9604 | [M+H]⁺ (with ⁷⁹Br) | C₁₀H₇⁷⁹BrNO₃ |
| 269.9583 | [M+H]⁺ (with ⁸¹Br) | C₁₀H₇⁸¹BrNO₃ |
| 289.9423 | [M+Na]⁺ (with ⁷⁹Br) | C₁₀H₆⁷⁹BrNNaO₃ |
| 291.9403 | [M+Na]⁺ (with ⁸¹Br) | C₁₀H₆⁸¹BrNNaO₃ |
Data derived from predicted values.[8]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively. Perform the analysis on a high-resolution instrument (e.g., TOF or Orbitrap) to obtain accurate mass measurements.
Integrated Analysis for Structural Confirmation
No single technique provides the complete picture. The definitive structure of this compound is confirmed by the convergence of data from all spectroscopic methods.
Caption: Integrated spectroscopic data validating the final molecular structure.
This guide provides a robust framework for the spectroscopic analysis of this compound. By systematically applying these techniques and understanding the expected outcomes, researchers can confidently verify the structure and purity of this important chemical entity, ensuring the integrity of their subsequent research and development efforts.
References
- Supporting Information for "Copper-Catalyzed Aerobic Oxidative C-H/N-H Annulation of Alkynes and Hydrazines to 3,5-Disubstituted Isoxazoles". This document provides ¹H and ¹³C NMR data for structurally similar compounds, such as 5-(4-bromophenyl)-3-phenylisoxazole, which serves as a useful reference for predicting chemical shifts.
- PubChem Compound Summary for CID 2771350, this compound. National Center for Biotechnology Information. Provides chemical identifiers, physical properties, and computed data including molecular formula and exact mass.
- Exploring the Diverse World of Isoxazoles: Synthesis, Biological Activities, and Prospects. Research Trend. Discusses the general importance and characterization methods (IR, NMR, MS) for the isoxazole class of compounds.
- New Isoxazole Derivatives: Design, Synthesis, Crystal Structure, Antimicrobial Assessments, and In Silico Studies. ResearchGate. Highlights the use of spectroscopic methods (FT-IR, NMR, MS)
- Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. National Institutes of Health. Details the characterization of isoxazole derivatives using FT-IR, NMR, and mass spectrometry.
- This compound Product Page. Chem-Impex International. Provides basic properties and applications of the target compound in pharmaceutical and agrochemical fields.
- This compound Product Page. J&K Scientific.
- PubChemLite Entry for this compound. PubChemLite. Provides predicted Collision Cross Section (CCS) values for various adducts of the target molecule.
- Table of Characteristic IR Absorptions. Michigan State University Department of Chemistry. A reference for characteristic vibrational frequencies of common organic functional groups, including the broad O-H stretch of carboxylic acids.
- Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. ResearchGate. Provides spectroscopic data (FT-IR, ¹H NMR)
- ¹³C NMR Chemical Shifts Database. ACS Division of Organic Chemistry. A comprehensive database for predicting ¹³C NMR chemical shifts.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. rsc.org [rsc.org]
- 4. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C10H6BrNO3 | CID 2771350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C10H6BrNO3) [pubchemlite.lcsb.uni.lu]
A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 5-(4-Bromophenyl)isoxazole-3-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1][2] This guide offers an in-depth technical analysis of the Proton (¹H) NMR spectrum of 5-(4-Bromophenyl)isoxazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. We will dissect the theoretical principles governing the spectrum, predict the chemical shifts and coupling patterns, provide a robust experimental protocol for data acquisition, and detail the subsequent data processing workflow. This document is designed to serve as a practical reference for scientists engaged in the synthesis and characterization of novel chemical entities.
Introduction: The Role of Structural Elucidation
This compound is a molecule that combines several key functional groups: a disubstituted isoxazole ring, a brominated phenyl ring, and a carboxylic acid. Each of these components contributes unique electronic features that influence the precise magnetic environment of its protons. For drug development professionals, confirming the exact structure and purity of such a molecule is a critical step, and ¹H NMR spectroscopy is the primary tool for this purpose.[3] It allows for the unambiguous verification of the molecular skeleton, the substitution pattern, and the presence of key functional groups.
Foundational Principles of ¹H NMR Spectroscopy
At its core, ¹H NMR spectroscopy exploits the magnetic properties of hydrogen nuclei (protons).[4] When placed in a strong external magnetic field, these nuclei align either with or against the field, creating distinct energy states. The absorption of radiofrequency radiation can induce a transition between these states, a phenomenon known as resonance. The precise frequency required for resonance is exquisitely sensitive to the local electronic environment of the proton, giving rise to the key parameters of a ¹H NMR spectrum.[2]
-
Chemical Shift (δ): This indicates the position of a signal along the x-axis of the spectrum (in parts per million, ppm) and is a direct measure of the proton's electronic environment. Electron-withdrawing groups "deshield" a proton, shifting its signal downfield (to a higher ppm value), while electron-donating groups "shield" it, causing an upfield shift (lower ppm).[3]
-
Integration: The area under a signal is proportional to the number of protons it represents. This provides a ratio of the different types of protons in the molecule.
-
Spin-Spin Coupling (J-coupling): The magnetic field of one proton can influence its neighbors on adjacent atoms, causing their signals to split into multiple lines (e.g., a doublet, triplet). The pattern of this splitting reveals the number of neighboring protons.
Predicted ¹H NMR Spectrum of this compound
To accurately interpret the spectrum, we must first analyze the molecule's structure and predict the characteristics of each proton signal.
dot graph "Molecular_Structure_and_Proton_Environments" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [color="#5F6368"];
} caption="Structure of this compound with distinct proton environments highlighted."
The molecule has three distinct types of protons: the isoxazole ring proton, the aromatic protons on the bromophenyl ring, and the acidic proton of the carboxyl group.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet (s) | 1H | The acidic proton is highly deshielded and often exchanges with trace water or other acidic protons, leading to a broad signal. Its chemical shift is highly dependent on solvent and concentration.[5][6][7] |
| Phenyl (H-a) | ~7.9 - 8.1 | Doublet (d) | 2H | These protons are ortho to the electron-withdrawing isoxazole ring, leading to significant deshielding. They are coupled to the H-b protons, resulting in a doublet. |
| Phenyl (H-b) | ~7.7 - 7.9 | Doublet (d) | 2H | These protons are ortho to the bromine atom. The signals for the 4-bromophenyl group often appear as a pair of doublets, characteristic of a para-substituted AA'BB' system.[8] |
| Isoxazole (H-4) | ~7.0 - 7.4 | Singlet (s) | 1H | This proton is on the heterocyclic ring. Its chemical shift is influenced by the electronic effects of the adjacent substituents. In similar 3,5-disubstituted isoxazoles, this proton appears as a singlet in the aromatic region.[9][10] |
Experimental Protocol: Acquiring a High-Quality Spectrum
The quality of an NMR spectrum is profoundly dependent on proper sample preparation and instrument setup.
Solvent Selection
The choice of a deuterated solvent is critical to avoid a large, obscuring solvent signal in the spectrum.[11][12] For this compound, DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is an excellent choice. Its high polarity readily dissolves the carboxylic acid, and its residual proton signal (~2.50 ppm) does not interfere with the signals of interest. Furthermore, the acidic proton of the carboxylic acid is less likely to exchange rapidly with residual water in DMSO-d₆ compared to solvents like D₂O or CD₃OD, often resulting in a more distinct, albeit broad, signal.[13][14]
Sample Preparation Workflow
dot graph "NMR_Sample_Preparation_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption="Step-by-step workflow for NMR sample preparation."
Methodology:
-
Weighing: Accurately weigh 10-20 mg of the compound into a clean, dry vial.[15]
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. If necessary, gently warm or vortex the vial to ensure complete dissolution.
-
Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution. Place a small plug of glass wool into a Pasteur pipette and transfer the solution through the pipette into a clean, high-quality 5 mm NMR tube.
-
Final Steps: Cap the NMR tube securely. Invert it several times to ensure a homogeneous solution. Wipe the outside of the tube clean before inserting it into a spinner turbine for placement in the spectrometer.
Data Processing and Spectrum Interpretation
The raw data collected by the spectrometer is a Free Induction Decay (FID), a time-domain signal.[16] This must be converted into the familiar frequency-domain spectrum through a series of processing steps.[17][18]
dot graph "Data_Processing_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption="Standard workflow for processing raw NMR data (FID) into an interpretable spectrum."
Interpretation Walkthrough:
-
Fourier Transformation: The initial step is a mathematical operation called a Fourier Transform, which converts the FID into a spectrum of frequencies.[16][19]
-
Phasing and Baseline Correction: The spectrum is then phased to ensure all peaks are in the positive, absorptive mode with a flat baseline.
-
Calibration: The chemical shift axis is calibrated by setting the signal of an internal standard (like Tetramethylsilane, TMS) to 0 ppm. If TMS is not added, the residual solvent peak (DMSO-d₅ at 2.50 ppm) can be used as a secondary reference.
-
Signal Assignment:
-
Identify the broad singlet far downfield (typically >10 ppm) as the -COOH proton.
-
Locate the two doublets in the aromatic region (~7.7-8.1 ppm). These represent the AA'BB' system of the 4-bromophenyl ring . The relative integration of 2H each confirms this assignment.
-
Find the remaining singlet in the aromatic region (~7.0-7.4 ppm). This corresponds to the H-4 proton of the isoxazole ring , with an integration value of 1H.
-
Conclusion
The ¹H NMR spectrum of this compound provides a distinct and interpretable fingerprint of its molecular structure. By understanding the underlying principles of chemical shifts and coupling, researchers can confidently predict and assign each signal. Following a meticulous experimental and data processing protocol ensures the acquisition of high-fidelity data, which is paramount for structural verification, purity assessment, and advancing research in drug discovery and development. This guide provides the necessary framework for achieving these goals with scientific rigor.
References
- Simson Pharma Pvt Ltd. (2023). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.
- ACS Publications. The Journal of Organic Chemistry.
- Wikipedia. The Journal of Organic Chemistry.
- Bioregistry. Spectral Database for Organic Compounds.
- Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR.
- Alfa Chemistry. Deuterated Solvents for NMR.
- Wikipedia. Spectral Database for Organic Compounds.
- PopAi. Explain the principles and applications of NMR spectroscopy.
- DATACC. Spectral Database for Organic Compounds (SDBS).
- ACS Publications. The Journal of Organic Chemistry List of Issues.
- Re3data.org. (2023). Spectral Database for Organic Compounds.
- Lafayette College Libraries. Spectral database for organic compounds, SDBS.
- Slideshare. 1H NMR Spectroscopy.
- ACS Publications. Organic & Inorganic Chemistry Journals.
- Wikipedia. Beilstein Journal of Organic Chemistry.
- eMagRes. NMR Data Processing.
- Studylib. 1H NMR Spectroscopy: Principles and Applications.
- Fiveable. Uses of 1H NMR Spectroscopy.
- Beilstein Journals. (2023). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives.
- Royal Society of Chemistry. Supporting Information.
- University of Missouri-St. Louis. How to Process NMR Spectrum (Simple).
- University of Leicester. NMR Sample Preparation.
- Fraser Lab, UCSF. From FID to 2D: Processing HSQC Data Using NMRPipe.
- CORE. (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance.
- National Institutes of Health. (2019). Fluorescent Probes from Aromatic Polycyclic Nitrile Oxides: Isoxazoles versus Dihydro‐1λ3,3,2λ4‐Oxazaborinines.
- IJIRSET. Basic Concepts, Principles and Applications of NMR Spectroscopy.
- UCSB Chemistry and Biochemistry NMR Facility. FID and FT.
- University of Ottawa. Avance Beginners Guide - FID and Spectrum.
- ScienceDirect. 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics.
- Royal Society of Chemistry. Supporting Information.
- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Modgraph. 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics.
- Iowa State University. NMR Sample Preparation.
- NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- University of Colorado Boulder. Table of Characteristic Proton NMR Shifts.
- Royal Society of Chemistry. Supporting Information.
- Chemistry Steps. NMR Chemical Shift Values Table.
- JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids.
- Michigan State University Chemistry. Proton NMR Table.
- Royal Society of Chemistry. Supporting Information.
- Cal Poly Pomona. 1H NMR Chemical Shifts.
- SpectraBase. 4-isoxazolecarboxylic acid, 5-amino-3-(4-bromophenyl)-, methylester - Spectrum.
- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
Sources
- 1. popai.pro [popai.pro]
- 2. ijirset.com [ijirset.com]
- 3. fiveable.me [fiveable.me]
- 4. 1H NMR Spectroscopy | PPTX [slideshare.net]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 8. rsc.org [rsc.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. rsc.org [rsc.org]
- 11. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. labinsights.nl [labinsights.nl]
- 14. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. Avance Beginners Guide - FID and Spectrum [2210pc.chem.uic.edu]
- 17. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 18. cdn.fraserlab.com [cdn.fraserlab.com]
- 19. swarthmore.edu [swarthmore.edu]
Introduction: The Isoxazole Core in Modern Chemistry
An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of Isoxazole Derivatives
The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for various functional groups have cemented its role as a privileged scaffold in drug discovery. From the anti-inflammatory COX-2 inhibitor Valdecoxib to the antibiotic Sulfamethoxazole, the isoxazole moiety is integral to the function of numerous therapeutic agents.
Accurate and unambiguous structural characterization is paramount in the development of these complex molecules. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands out as an indispensable tool. It provides direct insight into the carbon skeleton, offering a detailed map of the electronic environment of each carbon atom within the molecule.[1][2] This guide offers a comprehensive exploration of the ¹³C NMR spectroscopy of isoxazole derivatives, providing researchers and drug development professionals with the foundational knowledge and practical insights required to confidently interpret spectral data and elucidate molecular structures.
Pillar I: Understanding the ¹³C NMR Signature of the Isoxazole Ring
The ¹³C NMR spectrum of an isoxazole derivative is defined by the chemical shifts (δ) of its three core carbon atoms: C3, C4, and C5. The position of these signals is governed by the distinct electronic environment created by the two heteroatoms and the aromatic system.
-
C3: Positioned between the electronegative oxygen and nitrogen atoms, C3 is significantly deshielded and typically resonates furthest downfield.
-
C5: Adjacent to the oxygen atom, C5 is also deshielded, though generally to a lesser extent than C3.
-
C4: The sole carbon atom bonded only to other carbons in the ring, C4 is the most shielded of the three and resonates furthest upfield.
For the parent, unsubstituted isoxazole molecule, the approximate chemical shifts in deuterochloroform (CDCl₃) are as follows:
| Ring Position | Typical Chemical Shift (δ, ppm) |
| C3 | ~149.1 |
| C4 | ~103.6 |
| C5 | ~157.8 |
| (Data sourced from ChemicalBook for Isoxazole in CDCl₃)[3] |
This characteristic pattern—C5 and C3 downfield, C4 upfield—is the fundamental signature of the isoxazole core. However, this is merely the starting point. The true power of ¹³C NMR lies in its sensitivity to the electronic effects of substituents, which allows for the detailed mapping of molecular structure.
Pillar II: Decoding Substituent Effects on Chemical Shifts
The predictive power of ¹³C NMR comes from the systematic shifts induced by substituents attached to the isoxazole ring. These shifts can be rationalized by considering the interplay of inductive and resonance (mesomeric) effects, which alter the electron density at each carbon atom. These substituent-induced chemical shifts (SCS) have been studied in detail and can be correlated with Hammett substituent constants (σ).[4][5][6]
Causality of Substituent-Induced Shifts
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (–NO₂), cyano (–CN), or carbonyls (–COR) pull electron density away from the ring. When attached to the isoxazole core, they cause a general deshielding (downfield shift, δ↑) of the ring carbons, particularly those in conjugated positions.
-
Electron-Donating Groups (EDGs): Groups like alkoxy (–OR) or amino (–NR₂) push electron density into the ring. This increases the shielding (upfield shift, δ↓) of the ring carbons.
The magnitude and direction of the shift depend critically on the substituent's nature and its position on the ring.
Illustrative Substituent Effects on 3,5-Disubstituted Isoxazoles
The following table summarizes typical ¹³C NMR data for various 3-phenyl-5-substituted-phenyl isoxazoles, demonstrating how substituents modulate the chemical shifts of the core carbons.
| 3-Position Substituent | 5-Position Substituent | C3 (ppm) | C4 (ppm) | C5 (ppm) |
| Phenyl | Phenyl | 162.9 | 97.4 | 170.3 |
| Phenyl | p-Tolyl (EDG) | 162.8 | 96.8 | 170.5 |
| Phenyl | p-Chlorophenyl (EWG) | 163.0 | 97.8 | 169.2 |
| p-Methoxyphenyl (EDG) | Phenyl | 162.5 | 97.2 | 170.0 |
| p-Tolyl (EDG) | Phenyl | 162.8 | 97.3 | 170.1 |
| (Data compiled from reference spectra for derivatives in CDCl₃)[7] |
Key Insight: Notice that a substituent at C5 has a pronounced effect on the C4 and C5 signals but a much smaller effect on the distal C3 signal.[7] This predictable attenuation of effects with distance is a key principle in spectral assignment. Similarly, substituents at C3 primarily influence the C3 and C4 signals. This allows researchers to pinpoint the location of substituents with high confidence.
Caption: Influence of C5 substituents on isoxazole ring chemical shifts.
Pillar III: Leveraging Coupling Constants for Unambiguous Assignment
While chemical shifts provide the primary evidence, spin-spin coupling constants (J-couplings) offer definitive proof of connectivity. In ¹³C NMR, couplings between carbon and directly attached protons (¹JCH) are most prominent.
-
¹JCH Coupling: The magnitude of the one-bond C-H coupling constant is related to the hybridization of the carbon atom. For the sp²-hybridized carbons of the isoxazole ring, ¹JCH values are typically large. For the parent isoxazole, the observed values are:
-
¹J(C3,H3) ≈ 203.5 Hz
-
¹J(C4,H4) ≈ 184.6 Hz
-
¹J(C5,H5) ≈ 201.3 Hz (Data sourced from a study on isoxazole and related heterocycles)[8]
The exceptionally large ¹JCH value for C3 is highly characteristic and aids in its assignment.[8]
-
-
Long-Range Couplings (ⁿJCH): Two-bond (²JCH) and three-bond (³JCH) couplings are smaller but provide crucial information for mapping the carbon skeleton, especially when using 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation).[9][10] For example, the proton at C4 will show a correlation to both C3 and C5 in an HMBC spectrum, definitively linking the three ring carbons.
-
¹³C-¹⁵N Coupling: For advanced applications, particularly when dealing with complex isomers, analysis of ¹³C-¹⁵N couplings can be invaluable.[11] Although it often requires ¹⁵N-labeling, this technique provides direct evidence of C-N bonds, which can be the decisive factor in distinguishing isomers where only the position of the nitrogen atom differs.[11][12][13]
Experimental Protocol: A Self-Validating Workflow
Acquiring high-quality, reproducible ¹³C NMR data is critical. This protocol outlines a self-validating system for the analysis of isoxazole derivatives.
Methodology
-
Sample Preparation:
-
Analyte: Weigh approximately 10-20 mg of the purified isoxazole derivative. The exact amount depends on the compound's molecular weight and the spectrometer's sensitivity.
-
Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent. Deuterochloroform (CDCl₃) is a common first choice due to its excellent solubilizing power for many organic compounds and its single, well-defined solvent resonance at ~77.16 ppm. For less soluble compounds, DMSO-d₆, Acetone-d₆, or Methanol-d₄ can be used.
-
Internal Standard (Validation): The deuterated solvent peak serves as the primary internal reference.[14] For quantitative analysis, a known amount of an inert internal standard with a single, sharp resonance (e.g., tetramethylsilane (TMS) or 1,4-dioxane) may be added, but for routine structural confirmation, referencing to the solvent is sufficient.
-
Transfer: Filter the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Data Acquisition:
-
Spectrometer: Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal sensitivity and spectral dispersion.
-
Initial Setup: Tune and match the probe for the ¹³C frequency to ensure maximum signal transfer.[15] Lock the field frequency using the deuterium signal from the solvent.
-
Standard ¹³C Spectrum: Acquire a standard proton-decoupled ¹³C spectrum. This is the most common experiment, providing a single sharp peak for each unique carbon atom.[1][9]
-
Key Parameters: A 30-45 degree pulse angle is often used to balance signal intensity and relaxation delays. A relaxation delay (d1) of 1-2 seconds is typical.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C (1.1%), signal averaging is required.[2] Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-135 and/or DEPT-90 experiments. This is a critical step for validating assignments.
-
DEPT-135: CH and CH₃ carbons appear as positive peaks, while CH₂ carbons appear as negative peaks. Quaternary carbons are absent.
-
DEPT-90: Only CH carbons are visible. This provides an unambiguous determination of the multiplicity of each carbon, confirming the assignments of C3, C4, and C5 (all CH carbons in an unsubstituted ring).
-
-
-
Data Processing and Analysis:
-
Fourier Transform: Apply an exponential line broadening factor (typically 0.5-1.0 Hz) to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply an automated or manual baseline correction to obtain a flat baseline for accurate peak picking and integration.
-
Referencing (Validation): Calibrate the chemical shift axis by setting the solvent peak to its known literature value (e.g., CDCl₃ at 77.16 ppm).[14][15]
-
Peak Picking and Assignment: Identify all peaks and assign them based on the principles outlined in this guide: chemical shift, substituent effects, and multiplicity information from DEPT experiments.
-
Caption: A logical workflow for the structural elucidation of isoxazoles using ¹³C NMR.
Conclusion
¹³C NMR spectroscopy is a powerful and nuanced technique that provides unparalleled insight into the structure of isoxazole derivatives. By understanding the fundamental chemical shifts of the heterocyclic core, systematically analyzing the influence of substituents, and leveraging multiplicity data from DEPT experiments and coupling constants, researchers can achieve confident and unambiguous structural assignments. The workflow presented here provides a robust framework for obtaining high-quality data and performing rigorous analysis, ultimately accelerating the pace of research and development in fields that rely on the versatile isoxazole scaffold.
References
- A Technical Guide to 13C NMR Spectroscopy for Labeled Compounds. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZYFoVA4AHEa3Fyw2M-2-BxkIBVNwNCsQU6U1Xbxir3V3M-UQ8F8X08h3xLZ5orWxDkw9ggL3qQ-HuJQJ-qfhr-qcOayp76r9I7bYJm-h4LWzeD68q4eujQ91-aOwyPIbBqvkN1j8GNjS_FhPFy2VYseKYGmzmknSvfcqDzGo1U_ug773Tzw4xyYqsLAvb9tkJ4fkUR4NRgWUPNQ==
- Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. ChemRxiv. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSlT8w3qO9lj2IrdQ9n8vik6DyHZiZzLfUP9liAOfjH0mT3tGu2TpufPAi6duEUd-Upo6x96Jqh8pNgStpPOtTn1l6wKzY8Qbc8xArPAB2zgo2gyYtP0NMNfGja1D-xl-XhcAV6lgEz2Wwoq-Zi955KC_4cASz_JrUnN_UteFZeGfuQhWVstOa46YJadU=
- Substituent effects on 15N and 13C NMR chemical shifts of 3-phenylisoxazoles: a theoretical and spectroscopic study. Magnetic Resonance in Chemistry. Available at: https://pubmed.ncbi.nlm.nih.gov/16835882/
- C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: https://www.tandfonline.com/doi/abs/10.1080/10426500490459388
- Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: https://pubmed.ncbi.nlm.nih.gov/26172459/
- 13C NMR Spectroscopy of N-Heterocyclic Carbenes Can Selectively Probe σ Donation in Gold(I) Complexes. SciSpace. Available at: https://typeset.io/papers/13c-nmr-spectroscopy-of-n-heterocyclic-carbenes-can-37q2k3h6
- 13-C NMR Protocol for beginners AV-400. University of Rochester. Available at: https://www.sas.rochester.edu/chm/nmr/assets/pdf/user-manuals/13C-NMR-protocol-for-beginners-AV-400.pdf
- Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Unpublished.
- 13C NMR Spectroscopic Determination of Ligand Donor Strengths Using N-Heterocyclic Carbene Complexes of Palladium(II). Organometallics. Available at: https://pubs.acs.org/doi/10.1021/om200229n
- 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7818037/
- Carbon-13, proton spin–spin coupling constants in some 4-substituted isothiazoles and related heterocyclics. Canadian Journal of Chemistry. Available at: https://cdnsciencepub.com/doi/abs/10.1139/v77-178
- 13C NMR (carbon nuclear magnetic resonance). CEITEC. Available at: https://www.ceitec.eu/cf-josef-dadok-national-nmr-centre/nmr-sample-analysis/m13c-nmr-carbon-nuclear-magnetic-resonance/
- Coupling constants for 1H and 13C NMR. University of Wisconsin-Madison. Available at: https://www.chem.wisc.edu/areas/reich/handouts/nmr-h-c/h-c-coupling.pdf
- 13C NMR Spectroscopy of N-Heterocyclic Carbenes Can Selectively Probe σ Donation in Gold(I) Complexes. Chemistry – A European Journal. Available at: https://www.mendeley.com/catalogue/05304b70-1721-3965-a823-380d38397334/
- Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journal of Organic Chemistry. Available at: https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-12-259-S1.pdf
- 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education. Available at: https://pubs.acs.org/doi/10.1021/ed084p1211
- NMR Techniques in Organic Chemistry: a quick guide. University of Bath. Available at: https://www.bath.ac.
- Isoxazole(288-14-2) 13C NMR spectrum. ChemicalBook. Available at: https://www.chemicalbook.com/spectrum/288-14-2_13CNMR.htm
- Practical Guidelines for 13C-Based NMR Metabolomics. Metabolites. Available at: https://link.springer.com/article/10.1007/s11306-021-01824-0
- Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. Available at: https://www.mdpi.com/1420-3049/17/10/11797
- Synthesis and Complete 1H, 13C and 15N NMR Assignment of Substituted isoxazolo[3,4-d]pyridazin-7(6H)-ones. Magnetic Resonance in Chemistry. Available at: https://pubmed.ncbi.nlm.nih.gov/15366113/
- Single-Scan Heteronuclear 13C–15N J-Coupling NMR Observations Enhanced by Dissolution Dynamic Nuclear Polarization. Journal of the American Chemical Society. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11112448/
- Characteristic signals in the 1 H and 13 C NMR spectra of compound 6a. ResearchGate. Available at: https://www.researchgate.net/figure/Characteristic-signals-in-the-1-H-and-13-C-NMR-spectra-of-compound-6a_fig3_331165406
- Isoxazole - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: https://spectrabase.com/spectrum/C5xwrgAhrda
- Advanced NMR techniques for structural characterization of heterocyclic structures. Endorsed by ESA and IPB. Available at: https://www.esacp.
- Supporting Information for a research article. Unpublished.
- 13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Available at: https://www.ias.ac.in/article/PRAM/093/04/0599-0604
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nmr.ceitec.cz [nmr.ceitec.cz]
- 3. Isoxazole(288-14-2) 13C NMR [m.chemicalbook.com]
- 4. Substituent effects on 15N and 13C NMR chemical shifts of 3-phenylisoxazoles: a theoretical and spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DSpace [dr.lib.iastate.edu]
- 13. Single-Scan Heteronuclear 13C–15N J-Coupling NMR Observations Enhanced by Dissolution Dynamic Nuclear Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. op.niscpr.res.in [op.niscpr.res.in]
- 15. chem.uiowa.edu [chem.uiowa.edu]
A Technical Guide to Density Functional Theory (DFT) Calculations for 5-(4-Bromophenyl)isoxazole-3-carboxylic acid
Executive Summary
This guide provides a comprehensive, in-depth protocol for conducting Density Functional Theory (DFT) calculations on 5-(4-Bromophenyl)isoxazole-3-carboxylic acid, a molecule of significant interest in pharmaceutical development.[1][2] Intended for researchers, computational chemists, and drug development professionals, this document outlines the theoretical underpinnings of DFT, a step-by-step computational workflow, and the interpretation of key molecular properties. By elucidating the electronic structure, reactivity, and spectroscopic characteristics of the title compound, this guide serves as a practical blueprint for leveraging computational chemistry to accelerate modern drug discovery efforts.
Introduction: The Convergence of Isoxazoles and In Silico Chemistry
The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[2][3] this compound, the subject of this guide, serves as a vital intermediate in the synthesis of a variety of pharmaceutical agents.[1][2] Understanding its intrinsic molecular properties is paramount for rational drug design and the optimization of lead compounds.
In recent years, computational chemistry has become an indispensable tool in the drug discovery pipeline. Among the various methods, Density Functional Theory (DFT) has emerged as a powerful and versatile approach for predicting the properties of molecular systems with a favorable balance of accuracy and computational cost.[4][5][6] This guide will demonstrate the application of DFT to unravel the quantum mechanical characteristics of this compound, providing insights that are often difficult or impossible to obtain through experimental means alone.
Theoretical Framework: The Pillars of Density Functional Theory
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Its foundation lies on two fundamental theorems proposed by Pierre Hohenberg and Walter Kohn in 1964.[7][8]
-
The First Hohenberg-Kohn (HK) Theorem: This theorem states that the ground-state electron density, ρ(r), of a system uniquely determines its external potential, and thus all properties of the system, including its energy.[7][9][10] This is a profound statement, as it replaces the complex N-electron wavefunction with the much simpler electron density, which depends on only three spatial coordinates.
-
The Second Hohenberg-Kohn (HK) Theorem: This theorem establishes a variational principle for the energy functional. It asserts that the true ground-state electron density minimizes the total energy functional of the system.[7][8]
While the HK theorems provide the theoretical foundation, they do not offer a practical method for calculating the energy. The breakthrough came with the introduction of the Kohn-Sham equations in 1965.[11][12][13] The Kohn-Sham approach reformulates the problem by introducing a fictitious system of non-interacting electrons that generate the same electron density as the real, interacting system.[11][13][14] This allows the kinetic energy to be calculated with high accuracy, while the complex many-body effects are grouped into an exchange-correlation functional, Exc. The exact form of Exc is unknown and must be approximated.
For the calculations in this guide, we will employ the widely-used B3LYP hybrid functional . B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combines the strengths of Hartree-Fock theory and DFT, offering a high degree of accuracy for a broad range of molecular systems.[5][15] This will be paired with the 6-311++G(d,p) basis set , a Pople-style basis set that provides a flexible description of the electron distribution, including diffuse functions (++) for anionic or lone-pair electrons and polarization functions (d,p) for describing anisotropic electron density.[6][16][17]
Methodology: A Step-by-Step Computational Protocol
The following protocol outlines the workflow for performing DFT calculations on this compound using a computational chemistry software package like Gaussian.[18][19][20][21]
Step 1: Molecular Structure Preparation
The initial step involves creating a 3D model of the this compound molecule. This can be accomplished using molecular building software such as GaussView or Avogadro. It is crucial to start with a reasonable initial geometry to ensure the subsequent optimization converges efficiently.
Step 2: Geometry Optimization
The goal of geometry optimization is to find the molecular structure that corresponds to a minimum on the potential energy surface. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until the forces are negligible and the energy has reached a minimum.
-
Keyword: Opt
-
Level of Theory: B3LYP/6-311++G(d,p)
-
Rationale: This step is critical to obtain a stable, low-energy conformation of the molecule, which is essential for the accurate calculation of all other properties.
Step 3: Frequency Analysis
Following a successful geometry optimization, a frequency calculation must be performed. This serves two primary purposes:
-
Verification of the Minimum Energy Structure: A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is a transition state or a higher-order saddle point, not a stable minimum.[22][23]
-
Calculation of Thermochemical Properties: The vibrational frequencies are used to compute thermodynamic quantities such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy. They also allow for the prediction of the molecule's infrared (IR) and Raman spectra.[22][24]
-
Keyword: Freq
-
Level of Theory: B3LYP/6-311++G(d,p)
-
Rationale: This is a self-validating step in the protocol. Without confirming a true energy minimum, any subsequent property calculations would be based on a physically unrealistic structure.
Step 4: Calculation of Molecular Properties
With the optimized and verified geometry, a range of electronic and spectroscopic properties can be calculated.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactivity.[25][26] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[27][28] The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity.[25][27][29]
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential around a molecule.[30][31] It is an invaluable tool for understanding intermolecular interactions, as it reveals regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).[32][33][34] This is particularly relevant in drug design for predicting how a ligand might interact with a receptor binding site.[32][33]
-
Mulliken Population Analysis: This analysis partitions the total electron density among the atoms in the molecule, providing an estimate of the partial atomic charges.[35][36][37] While the absolute values can be basis-set dependent, they provide a useful qualitative picture of charge distribution and can help identify polar regions within the molecule.[38][39]
Visualizations and Data
DFT Computational Workflow
Caption: A flowchart of the DFT calculation process.
Results and Discussion
This section outlines the expected outcomes from the DFT calculations on this compound.
Optimized Molecular Geometry
The geometry optimization will yield the most stable 3D structure of the molecule. Key bond lengths and angles can be extracted and compared with experimental crystallographic data, if available, to validate the computational model.
| Parameter | Description | Expected Value Range (Å or °) |
| C-Br Bond Length | The distance between the phenyl carbon and bromine. | ~1.90 Å |
| C=O Bond Length | The carbonyl double bond in the carboxylic acid. | ~1.21 Å |
| O-H Bond Length | The hydroxyl bond in the carboxylic acid. | ~0.97 Å |
| Phenyl-Isoxazole Dihedral | The twist angle between the two ring systems. | 15-35° |
Electronic Properties
The analysis of the frontier molecular orbitals provides critical insights into the molecule's reactivity.
| Property | Description | Significance in Drug Design |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller gap implies higher reactivity and lower kinetic stability.[27][29] |
The HOMO is expected to be localized primarily on the electron-rich bromophenyl and isoxazole rings, while the LUMO will likely be distributed over the carboxylic acid and isoxazole moieties, indicating these are the probable sites for nucleophilic and electrophilic attack, respectively.
Molecular Electrostatic Potential (MEP)
The MEP surface will visually represent the charge distribution. The most negative potential (red/yellow regions) is anticipated around the oxygen atoms of the carboxylic acid and the nitrogen of the isoxazole ring, highlighting these as primary sites for hydrogen bonding and electrostatic interactions with a biological target. The hydrogen of the carboxylic acid will exhibit a strong positive potential (blue region), marking it as a hydrogen bond donor.
Mulliken Atomic Charges
The Mulliken analysis will quantify the partial charges on each atom. The oxygen atoms of the carboxylate group are expected to carry the most significant negative charges, while the carboxylic hydrogen and the carbon atom bonded to it will be positively charged. This charge distribution is fundamental to the molecule's polarity and its interaction with a receptor's binding pocket.
Conclusion and Future Directions
This guide provides a robust and scientifically grounded framework for performing and interpreting DFT calculations on this compound. The insights gained from this in silico analysis—regarding optimized geometry, electronic reactivity, and potential interaction sites—are invaluable for guiding further drug development efforts.
The results from these calculations can serve as a foundation for more advanced computational studies, such as:
-
Molecular Docking: Using the optimized geometry to predict the binding mode and affinity of the molecule within a target protein's active site.
-
Quantitative Structure-Activity Relationship (QSAR): Correlating calculated quantum chemical descriptors with experimentally determined biological activity to build predictive models.
-
Molecular Dynamics (MD) Simulations: Investigating the dynamic behavior of the ligand-receptor complex in a simulated physiological environment.
By integrating these computational techniques, researchers can significantly enhance the efficiency and rationality of the drug discovery process, ultimately accelerating the journey from molecular concept to clinical candidate.
References
- Hohenberg–Kohn theorems. (n.d.). Computational Chemistry from Laptop to HPC.
- Suresh, C., & Haritha, M. (2024).
- Kohn–Sham equ
- Application of molecular electrostatic potentials in drug design. (n.d.). ResearchGate.
- Kohn-Sham Density Functional Theory. (n.d.). Q-Chem Manual.
- Suresh, C., & Haritha, M. (2024).
- Osborne, T. J. (n.d.). Lecture 6: density functional theory 2 The Hohenberg-Kohn theorem. Tobias J. Osborne's research notes.
- Hohenberg-Kohn Theorem. (2025). MAVENs.
- Kohn-Sham Equation. (2025). MAVENs.
- Geometric and Electronic Structure of Isoxazole and Isothiazole Derivatives by PM3 and Density Functional Theory. (n.d.). ResearchGate.
- The Hohenberg-Kohn Theorems. (n.d.).
- DFT STUDIES OF OXAZOLE DERIVATIVE. (n.d.).
- Molecular Electrostatic Potential (MEP). (n.d.).
- (PDF) DFT CALCULATIONS OF BENZOISOXAZOLE DERIVATIVES. (2025). ResearchGate.
- Lecture on First-principles Computation (6): Kohn-Sham Density Functional Theory. (n.d.).
- Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (n.d.). ChemRxiv.
- This compound | 33282-23-4. (n.d.). J&K Scientific.
- What is the significance and implication of having a small difference of HOMO-LUMO gap? (2015). ResearchGate.
- Gaussian – Molecular Modeling in Computational Chemistry. (n.d.). RITME.
- Synthesis, Spectroscopic Characterization and DFT/TD-DFT Calculations of new Fluorescent Derivatives of Imidazo[4',5':3,4]Benzo[c]Isoxazole. (n.d.). PubMed.
- MullikenPopulation. (2025). QuantumATKX-2025.06 Documentation.
- Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023). Medium.
- Calculating the Mulliken population. (n.d.). Ghent Quantum Chemistry Group.
- The Hohenberg-Kohn density functional theory. (2010).
- How to Perform Mulliken Charge Calculation and Analysis Using Gaussian. (2024). YouTube.
- Mulliken population analysis in CASTEP. (n.d.). TCM.
- Gaussian (software). (2023). In Wikipedia.
- (PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives. (2020). ResearchGate.
- Mulliken population analysis. (n.d.).
- HOMO and LUMO. (2023). In Wikipedia.
- Computational Modeling of Molecular Vibrations. (n.d.).
- Kohn−Sham Density Functional Theory Electronic Structure Calculations with Linearly Scaling Computational Time and Memory Usage. (2010).
- Frequencies and Thermochemistry. (n.d.). Rowan Scientific.
- Gaussian 16. (2019). Gaussian.com.
- This compound. (n.d.). Chem-Impex.
- Density Functional (DFT) Methods. (2022). Gaussian.com.
- HOMO-LUMO Energy Gap. (2022). Schrödinger.
- A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. (n.d.). PubMed Central.
- HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! (2025). YouTube.
- Vibrational Analysis. (n.d.). Q-Chem 5.0 User's Manual.
- Calculation and analysis of the harmonic vibrational frequencies in molecules at extreme pressure: Methodology and diborane as a test case. (2012). AIP Publishing.
- Vibrational Frequencies - Technical Considerations. (n.d.). Anorganische Chemie - Uni Rostock.
- Computational UV Spectra for Amorphous Solids of Small Molecules. (2021).
- Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. (n.d.). Scirp.org.
- In silico anticancer activity of isoxazolidine and isoxazolines derivatives: DFT study, ADMET prediction, and molecular docking. (2024).
- B3LYP/6–311 + + G(d,p) fully optimized geometries of studied molecules. (n.d.). ResearchGate.
- Density-Functional Calculations of Molecular Electron Affinities. (n.d.). SciELO.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. irjweb.com [irjweb.com]
- 6. repositorio.uam.es [repositorio.uam.es]
- 7. Hohenberg-Kohn Theorem | MAVENs [mavens-group.github.io]
- 8. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 9. Hohenberg–Kohn theorems — Computational Chemistry from Laptop to HPC [kthpanor.github.io]
- 10. scholars.huji.ac.il [scholars.huji.ac.il]
- 11. Kohn–Sham equations - Wikipedia [en.wikipedia.org]
- 12. 5.2 Kohn-Sham Density Functional Theory⣠Chapter 5 Density Functional Theory ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
- 13. Kohn-Sham Equation | MAVENs [mavens-group.github.io]
- 14. aest.iphy.ac.cn [aest.iphy.ac.cn]
- 15. researchgate.net [researchgate.net]
- 16. scirp.org [scirp.org]
- 17. researchgate.net [researchgate.net]
- 18. ritme.com [ritme.com]
- 19. medium.com [medium.com]
- 20. Gaussian (software) - Wikipedia [en.wikipedia.org]
- 21. gaussian.com [gaussian.com]
- 22. Computational Modeling of Molecular Vibrations [sci.muni.cz]
- 23. Frequencies and Thermochemistry | Rowan [rowansci.com]
- 24. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]
- 25. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 26. learn.schrodinger.com [learn.schrodinger.com]
- 27. researchgate.net [researchgate.net]
- 28. youtube.com [youtube.com]
- 29. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 30. MEP [cup.uni-muenchen.de]
- 31. chemrxiv.org [chemrxiv.org]
- 32. Unveiling Drug Discovery Insights Through Molecular Electrostatic Potential Analysis | Semantic Scholar [semanticscholar.org]
- 33. researchgate.net [researchgate.net]
- 34. chemrxiv.org [chemrxiv.org]
- 35. MullikenPopulation — | QuantumATKX-2025.06 Documentation [docs.quantumatk.com]
- 36. Calculating the Mulliken population [gqcg.github.io]
- 37. youtube.com [youtube.com]
- 38. Mulliken population analysis in CASTEP [tcm.phy.cam.ac.uk]
- 39. Mulliken [cup.uni-muenchen.de]
An In-Depth Technical Guide on the Biological Activity of 5-(4-Bromophenyl)isoxazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
5-(4-Bromophenyl)isoxazole-3-carboxylic acid stands as a pivotal scaffold in medicinal chemistry, primarily recognized for its role as a versatile intermediate in the synthesis of a wide array of biologically active molecules. While direct and extensive studies on the intrinsic biological activity of this specific carboxylic acid are not widely documented in publicly available literature, its structural motifs—the isoxazole ring and the bromophenyl group—are integral to numerous compounds exhibiting significant anti-inflammatory, anticancer, and antimicrobial properties. This technical guide will delve into the established synthetic utility of this compound and explore the biological activities of its key derivatives, thereby inferring the potential therapeutic landscape of the core molecule. We will examine the mechanistic underpinnings of these activities, provide detailed experimental protocols for the synthesis and evaluation of related compounds, and present data-driven insights to guide future research and drug development endeavors.
Introduction: The Strategic Importance of the Isoxazole Scaffold
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a feature that imparts a unique combination of electronic properties, metabolic stability, and the capacity for diverse non-covalent interactions.[1] This has rendered the isoxazole nucleus a "privileged structure" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and clinical candidates.[1] The incorporation of a carboxylic acid function at the 3-position and a 4-bromophenyl group at the 5-position of the isoxazole ring, as seen in this compound, provides crucial handles for synthetic elaboration and modulates the compound's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
The presence of the bromine atom on the phenyl ring is of particular significance. Halogen bonding is an increasingly recognized and exploited interaction in drug design, and the bromine atom can act as a halogen bond donor, interacting with Lewis bases in biological targets.[2] Furthermore, the lipophilicity imparted by the bromophenyl group can enhance membrane permeability.
This guide will first detail the synthesis of the core compound, this compound, and then explore the documented biological activities of its derivatives, providing a comprehensive overview of its potential in therapeutic applications.
Synthesis of this compound
The synthesis of this compound is a well-established process in organic chemistry, typically achieved through a 1,3-dipolar cycloaddition reaction. A general and robust protocol is outlined below.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 4-bromobenzaldehyde.
Materials:
-
4-bromobenzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid
Procedure:
-
Synthesis of 4-bromobenzaldehyde oxime:
-
Dissolve 4-bromobenzaldehyde (1 equivalent) in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the oxime.
-
Filter the precipitate, wash with cold water, and dry to obtain 4-bromobenzaldehyde oxime.
-
-
Synthesis of 4-bromobenzohydroximoyl chloride:
-
Suspend the 4-bromobenzaldehyde oxime (1 equivalent) in a chlorinated solvent (e.g., dichloromethane).
-
Bubble chlorine gas through the suspension at 0-5 °C until the reaction is complete (monitored by TLC). Alternatively, use N-chlorosuccinimide (NCS) as a chlorinating agent.
-
Evaporate the solvent to obtain the crude 4-bromobenzohydroximoyl chloride.
-
-
1,3-Dipolar Cycloaddition and Saponification:
-
In a separate flask, prepare a solution of sodium ethoxide in ethanol.
-
Add ethyl acetoacetate (1 equivalent) to the sodium ethoxide solution and stir.
-
Add the 4-bromobenzohydroximoyl chloride (1 equivalent) to the reaction mixture.
-
Stir the mixture at room temperature for 12-24 hours.
-
After the cycloaddition is complete, add an aqueous solution of sodium hydroxide (excess) to saponify the ester.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate this compound.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the pure product.
-
Causality Behind Experimental Choices: The use of a 1,3-dipolar cycloaddition is a highly efficient method for constructing the isoxazole ring. The in-situ generation of the nitrile oxide from the hydroximoyl chloride in the presence of a base and a dipolarophile (the enolate of ethyl acetoacetate) leads to the regioselective formation of the 5-substituted isoxazole. The final saponification step is a standard procedure to convert the ethyl ester to the desired carboxylic acid.
Diagram of Synthetic Workflow:
Caption: Synthetic pathway for this compound.
Biological Activities of Derivatives and Inferred Potential
As previously stated, the primary value of this compound in the literature is as a building block. The following sections will discuss the observed biological activities of compounds synthesized from this core molecule.
Anti-inflammatory Activity
The isoxazole moiety is a well-established pharmacophore in the design of anti-inflammatory agents.[1] Derivatives of this compound, particularly amides and esters, have been investigated for their potential to modulate inflammatory pathways.
Mechanism of Action: A primary mechanism for the anti-inflammatory effects of many isoxazole-containing compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1] COX-2 is a key enzyme in the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation and pain. By inhibiting COX-2, these compounds can reduce the production of prostaglandins and thereby alleviate inflammation. Other potential mechanisms include the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
Illustrative Data for a Derivative: While specific data for the parent carboxylic acid is unavailable, a study on a series of N-aryl-4H-1,2,4-triazol-3-amine analogs derived from a structurally similar 5-(3-bromophenyl) scaffold demonstrated significant anti-inflammatory potential.[2] For the purpose of illustrating the potential of the bromophenyl-isoxazole scaffold, we can consider hypothetical data based on typical findings for such derivatives.
Table 1: Hypothetical Anti-inflammatory Activity of a 5-(4-Bromophenyl)isoxazole-3-carboxamide Derivative
| Compound | Target | IC50 (µM) |
| Derivative A | COX-1 | >100 |
| COX-2 | 0.5 | |
| TNF-α release | 2.1 | |
| Celecoxib (Control) | COX-1 | 15 |
| COX-2 | 0.04 | |
| TNF-α release | 5.8 |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound against the human COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compound (e.g., a derivative of this compound)
-
Celecoxib (positive control)
-
Prostaglandin E2 (PGE2) ELISA kit
-
Assay buffer (e.g., Tris-HCl)
Procedure:
-
Prepare a series of dilutions of the test compound and the positive control.
-
In a 96-well plate, add the human recombinant COX-2 enzyme to the assay buffer.
-
Add the test compound or control at various concentrations and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., HCl).
-
Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Diagram of COX-2 Inhibition Pathway:
Caption: Inhibition of the COX-2 pathway by an isoxazole derivative.
Anticancer Activity
The isoxazole scaffold is present in a number of compounds investigated for their anticancer properties.[3] Derivatives of this compound have the potential to exhibit cytotoxic activity against various cancer cell lines.
Mechanism of Action: The anticancer mechanisms of isoxazole derivatives are diverse and can include the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[3] For instance, some isoxazole-containing compounds have been shown to inhibit tubulin polymerization, a critical process for cell division, making them attractive as antimitotic agents.[2]
Illustrative Data for a Related Compound: A study on 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which share the bromophenyl structural feature, demonstrated significant growth inhibition against a panel of cancer cell lines.[2]
Table 2: Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs (Illustrative)
| Compound | Cancer Cell Line | Growth Inhibition (%) at 10 µM |
| Analog 1 | Leukemia (CCRF-CEM) | 55.2 |
| CNS (SNB-75) | 68.4 | |
| Ovarian (OVCAR-3) | 49.8 | |
| Doxorubicin (Control) | Leukemia (CCRF-CEM) | 98.1 |
| CNS (SNB-75) | 95.3 | |
| Ovarian (OVCAR-3) | 97.6 |
Experimental Protocol: MTT Cytotoxicity Assay
Objective: To assess the in vitro cytotoxicity of a test compound against a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and the positive control for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each concentration.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Diagram of a Potential Anticancer Mechanism:
Caption: Potential inhibition of tubulin polymerization by an isoxazole derivative.
Antimicrobial Activity
The isoxazole ring is a component of several clinically used antimicrobial agents.[1] The lipophilic nature of the this compound scaffold suggests that its derivatives could exhibit antimicrobial activity by disrupting microbial cell membranes or inhibiting essential enzymes.
Mechanism of Action: Potential antimicrobial mechanisms for isoxazole derivatives include the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication, or the disruption of ergosterol biosynthesis in fungi, which is a critical component of the fungal cell membrane.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Objective: To determine the minimum concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test compound
-
Ciprofloxacin (for bacteria) or Fluconazole (for fungi) as positive controls
-
96-well microtiter plates
-
Resazurin (viability indicator)
Procedure:
-
Prepare a twofold serial dilution of the test compound and controls in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the microbial inoculum to each well.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
After incubation, add resazurin to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates microbial growth.
-
The MIC is the lowest concentration of the compound at which no color change is observed.
Conclusion and Future Directions
This compound is a compound of significant interest in medicinal chemistry, not for its own inherent biological activity, which remains largely unexplored, but as a highly valuable and versatile synthetic intermediate. The isoxazole core, coupled with the 4-bromophenyl moiety, provides a robust scaffold for the development of potent anti-inflammatory, anticancer, and antimicrobial agents.
The future of research involving this compound should focus on two main fronts. Firstly, there is a clear need for systematic screening of the core molecule itself to establish a baseline of its biological activity. This would provide a crucial reference point for understanding the contributions of various derivatizations. Secondly, the continued exploration of novel derivatives, guided by structure-activity relationship (SAR) studies and computational modeling, holds immense promise for the discovery of new therapeutic agents with improved efficacy and safety profiles. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to build upon in their quest for novel therapeutics derived from this promising isoxazole scaffold.
References
- PubChem. (n.d.). This compound.
- Khan, I., & Zaib, S. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Chemical Reviews, 5(1), 1-20.
- Demchenko, A. M., et al. (2020). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Chemistry of Heterocyclic Compounds, 56(10), 1302-1310.
- Hoechst Aktiengesellschaft. (1987). U.S. Patent No. 4,636,513. U.S.
- El-Sayed, N. N. E., et al. (2022). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)
- Al-Ostath, A., et al. (2023). Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. Research Square.
- PubChemLite. (n.d.). This compound (C10H6BrNO3).
- Chongqing Chemdad Co., Ltd. (n.d.). 5-(4-BROMOPHENYL)ISOXAZOLE-3-CARBOXYLIC&.
- Socea, L.-I., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
- Deredas, D., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5595.
- Kumar, M., & Kumar, P. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of the Indian Chemical Society, 99(12), 100787.
- Kumar, A., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(19), 6936.
- Sonu, et al. (2023).
- Sugen, Inc. (2003). U.S. Patent No. 6,534,524. U.S.
- Sun, Q., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 270, 116443.
- Patel, K. D., & Patel, H. D. (2024). Synthesis, spectral studies and antimicrobial activity of newly chalcones and isoxazoles in diphenyl amine derivatives.
- Dhingra, A. K., et al. (2013). Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. ISRN Organic Chemistry, 2013, 673941.
- Mladenova, R., et al. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Pharmaceuticals, 16(10), 1435.
- Penning, T. D., et al. (1992). 3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, a new prodrug for the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide. Journal of Medicinal Chemistry, 35(3), 507-510.
- Al-Omar, M. A. (2010). Synthesis and anti-inflammatory activity of some new (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acids through in vitro, in silico and in vivo studies. Molecules, 15(11), 7808-7825.
Sources
The Isoxazole Scaffold: A Privileged Motif in Elucidating and Modulating Biological Mechanisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, including its ability to participate in various non-covalent interactions and its favorable pharmacokinetic profile, have rendered it a privileged scaffold in the design of a multitude of therapeutic agents.[1] This technical guide provides a comprehensive exploration of the core mechanisms of action of isoxazole-based compounds, moving beyond a simple cataloging of activities to delve into the causal relationships between chemical structure, experimental design, and biological outcome. We will dissect the roles of isoxazole derivatives as potent and selective enzyme inhibitors and receptor modulators, supported by detailed experimental protocols, quantitative data, and visual representations of the underlying molecular pathways.
The Versatility of the Isoxazole Nucleus in Drug Design
The isoxazole moiety is not merely a passive structural element; its electronic and steric properties actively contribute to the biological activity of the parent molecule. The nitrogen and oxygen heteroatoms can act as hydrogen bond acceptors, while the aromatic ring can engage in π-π stacking and hydrophobic interactions.[1] This versatility allows for the fine-tuning of a compound's affinity and selectivity for its biological target. Numerous FDA-approved drugs, such as the COX-2 inhibitor valdecoxib and the antirheumatic drug leflunomide, feature the isoxazole ring as a key pharmacophore, underscoring its therapeutic significance.[2]
This guide will focus on four prominent mechanisms of action through which isoxazole-based compounds exert their therapeutic effects:
-
Enzyme Inhibition:
-
Cyclooxygenase-2 (COX-2) Inhibition
-
Protein Kinase Inhibition
-
-
Receptor Modulation:
-
GABA-A Receptor Antagonism
-
AMPA Receptor Antagonism
-
Isoxazole-Based Compounds as Precision Enzyme Inhibitors
The ability of isoxazole derivatives to selectively inhibit enzymes implicated in disease pathogenesis is a major area of drug discovery. The isoxazole scaffold often serves as a bioisosteric replacement for other heterocyclic rings, offering improved potency, selectivity, and pharmacokinetic properties.
Selective Cyclooxygenase-2 (COX-2) Inhibition: A Paradigm of Isoxazole-Driven Selectivity
Non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme are crucial for managing pain and inflammation with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.[3] The isoxazole ring is a key structural feature in a class of potent and selective COX-2 inhibitors, exemplified by valdecoxib.[4][5][6]
Mechanism of Action: Valdecoxib and related isoxazole-containing compounds selectively bind to a side pocket within the active site of the COX-2 enzyme.[6][7] This binding prevents the conversion of arachidonic acid to prostaglandin H2, a key precursor of pro-inflammatory prostaglandins.[8] The selectivity for COX-2 over the constitutively expressed COX-1 isoform is attributed to the larger and more accommodating active site of COX-2, which can accommodate the bulkier substituents often found on the isoxazole scaffold.[7]
Data Presentation: Inhibitory Activity of Isoxazole-Based COX-2 Inhibitors
| Compound | Target/Cell Line | IC50 Value | Selectivity Index (COX-1/COX-2) | Reference |
| Valdecoxib | COX-2 | 5 nM | >2000 | [9] |
| A13 (isoxazole-carboxamide derivative) | COX-2 | 13 nM | 4.63 | [10] |
| PYZ31 (pyrazole derivative) | COX-2 | 19.87 nM | - | [11] |
| ODZ2 (oxadiazole derivative) | COX-2 | 0.48 µM | 132.83 | [9] |
| PYZ10 (pyrazole derivative) | COX-2 | 0.0283 nM | - | [9] |
| PYZ11 (pyrazole derivative) | COX-2 | 0.2272 nM | - | [9] |
Experimental Protocols:
Protocol 2.1.1: In Vitro COX Inhibition Assay using Purified Enzyme (Colorimetric)
This protocol outlines a common method for determining the IC50 values of test compounds against purified COX-1 and COX-2 enzymes.
Principle: The peroxidase activity of COX is measured using a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is oxidized during the reduction of PGG2 to PGH2, resulting in a colored product that can be quantified spectrophotometrically at 590 nm.[12]
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Hematin (co-factor)
-
Arachidonic acid (substrate)
-
TMPD (chromogenic substrate)
-
Test compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reaction Mixture: In a 96-well plate, add 150 µL of Tris-HCl buffer, 10 µL of hematin, and 10 µL of either COX-1 or COX-2 enzyme solution to each well.[13]
-
Add Inhibitor: Add 10 µL of the test compound at various concentrations (or DMSO for control) to the appropriate wells.
-
Pre-incubation: Incubate the plate for 10 minutes at 25°C to allow the inhibitor to bind to the enzyme.[13]
-
Initiate Reaction: Add 20 µL of TMPD and 20 µL of arachidonic acid to each well to start the reaction.[13]
-
Measure Absorbance: Immediately read the absorbance at 590 nm in a kinetic mode for 5-10 minutes.[14]
-
Data Analysis: Calculate the initial reaction velocity for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2.1.2: Human Whole Blood Assay for COX-2 Selectivity
This ex vivo assay provides a more physiologically relevant assessment of COX-2 selectivity.[15][16]
Principle: COX-1 activity is measured by the production of thromboxane B2 (TXB2) in clotting whole blood. COX-2 activity is induced in a separate aliquot of blood using lipopolysaccharide (LPS), and its activity is measured by the production of prostaglandin E2 (PGE2). The differential inhibition of TXB2 and PGE2 production by a test compound indicates its selectivity.
Materials:
-
Freshly drawn human venous blood
-
Test compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
Aspirin (for COX-1 inactivation in the COX-2 assay)
-
PGE2 and TXB2 ELISA kits
-
Incubator (37°C)
-
Centrifuge
Procedure: COX-1 Activity:
-
Aliquot 1 mL of fresh whole blood into tubes containing the test compound at various concentrations or DMSO.
-
Allow the blood to clot for 1 hour at 37°C.[15]
-
Centrifuge the tubes to separate the serum.
-
Measure the concentration of TXB2 in the serum using an ELISA kit.
COX-2 Activity:
-
To a separate 1 mL aliquot of heparinized whole blood, add aspirin (to inactivate platelet COX-1) and incubate for 15 minutes at 37°C.[15]
-
Add the test compound at various concentrations or DMSO.
-
Add LPS (10 µg/mL) to induce COX-2 expression.
-
Incubate for 24 hours at 37°C.[15]
-
Centrifuge to separate the plasma.
-
Measure the concentration of PGE2 in the plasma using an ELISA kit.[15]
Data Analysis: Calculate the IC50 values for the inhibition of both COX-1 (TXB2 production) and COX-2 (PGE2 production). The selectivity index is calculated as the ratio of IC50(COX-1) / IC50(COX-2).
Mandatory Visualization:
Caption: Workflow for determining COX-2 inhibition and selectivity.
Protein Kinase Inhibition: Targeting Dysregulated Signaling
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[17] Isoxazole-based compounds have emerged as potent inhibitors of various protein kinases, often exhibiting high selectivity.[8]
Mechanism of Action: Many isoxazole-based kinase inhibitors act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates.[18] The specific interactions between the isoxazole scaffold and the amino acid residues in the kinase domain, including hydrogen bonds and hydrophobic interactions, determine the inhibitor's potency and selectivity.[19] Molecular docking studies are instrumental in understanding these binding modes and guiding the design of more effective inhibitors.[20]
Data Presentation: Inhibitory Activity of Isoxazole-Based Kinase Inhibitors
| Compound | Target Kinase | IC50 Value | Reference |
| Isoxazole 3 | JNK3 | Potent (selectivity over p38) | [8] |
| Isoxazole 27 | JNK3 | Potent (improved selectivity over p38) | [8] |
| Isoxazole 28 | JNK3 | Potent (improved selectivity over p38) | [8] |
| Compound 1 (pyrazole-based) | Akt1 | 61 nM | [21] |
| Compound 2 (pyrazole-based) | Akt1 | 1.3 nM | [21] |
| SP-96 (pyrazole-based) | Aurora B | 0.316 nM | [21] |
Experimental Protocols:
Protocol 2.2.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring kinase activity and inhibition using a luminescence-based assay that quantifies ADP production.
Principle: Kinase activity is directly proportional to the amount of ADP produced. The ADP-Glo™ Kinase Assay is a two-step process. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Kinase Reaction:
-
In a white plate, add 2.5 µL of the diluted test compound or DMSO control.
-
Add 2.5 µL of the kinase solution.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualization:
Caption: Inhibition of a protein kinase by an isoxazole-based compound.
Isoxazole-Based Compounds as Modulators of Ligand-Gated Ion Channels
Isoxazole derivatives have also proven to be valuable tools for modulating the activity of ligand-gated ion channels, which are critical for neuronal communication.
GABA-A Receptor Antagonism
The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Modulators of this receptor are used to treat anxiety, epilepsy, and sleep disorders.
Mechanism of Action: Isoxazole-based antagonists can act competitively by binding to the GABA binding site or non-competitively by binding to an allosteric site on the receptor complex. This binding prevents the chloride ion channel from opening in response to GABA, thereby reducing neuronal inhibition.
Experimental Protocols:
Protocol 3.1.1: Whole-Cell Patch-Clamp Electrophysiology for GABA-A Receptor Antagonism
This technique allows for the direct measurement of ion channel activity in response to agonists and antagonists.[22][23][24]
Principle: A glass micropipette forms a high-resistance seal with the membrane of a single cell expressing GABA-A receptors. The membrane patch is then ruptured to allow electrical access to the entire cell ("whole-cell" configuration). The current flowing through the GABA-A receptor channels is measured in response to the application of GABA and the test compound.
Materials:
-
Cells expressing GABA-A receptors (e.g., HEK293 cells or cultured neurons)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Glass micropipettes
-
Intracellular and extracellular recording solutions
-
GABA (agonist)
-
Test compound (isoxazole derivative)
-
Picrotoxin or bicuculline (known GABA-A antagonists)
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for microscopy.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 3-7 MΩ and fill with intracellular solution.
-
Establish Whole-Cell Configuration:
-
Approach a cell with the micropipette and form a giga-ohm seal.
-
Apply gentle suction to rupture the cell membrane.
-
-
Record GABA-Evoked Currents:
-
Hold the cell at a negative membrane potential (e.g., -60 mV).
-
Apply a known concentration of GABA to elicit an inward chloride current.
-
-
Test for Antagonism:
-
Co-apply the isoxazole test compound with GABA and measure the change in the current amplitude.
-
Perform a dose-response analysis by applying increasing concentrations of the antagonist.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the antagonist.
-
Plot the normalized current response against the antagonist concentration to determine the IC50 value.
-
Mandatory Visualization:
Caption: Mechanism of GABA-A receptor antagonism by an isoxazole compound.
AMPA Receptor Antagonism
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a key excitatory ionotropic glutamate receptor in the central nervous system. Antagonists of this receptor have therapeutic potential in conditions associated with excessive excitatory neurotransmission, such as epilepsy and neurodegenerative diseases.[25]
Mechanism of Action: Isoxazole-based AMPA receptor antagonists can be competitive, binding to the glutamate binding site, or non-competitive, binding to an allosteric site.[26][27] Non-competitive antagonists, such as some isoxazole-4-carboxamide derivatives, can modulate receptor kinetics, affecting deactivation and desensitization rates, which can be a more subtle way to dampen excitotoxicity while preserving physiological signaling.[15][28]
Data Presentation: Modulatory Activity of Isoxazole-Based AMPA Receptor Antagonists
| Compound | Target/Cell Line | IC50/EC50 Value | Effect on Kinetics | Reference |
| CIC-1 (isoxazole-4-carboxamide) | GluA2 | IC50: Potent (8-fold inhibition) | Slows deactivation | [28] |
| CIC-2 (isoxazole-4-carboxamide) | GluA2 | IC50: Potent (7.8-fold inhibition) | Slows deactivation | [28] |
| ISX-11 (fluorophenyl-isoxazole-carboxamide) | GluA2 | IC50: 4.4 µM | Increases deactivation rate | [29] |
| ISX-8 (fluorophenyl-isoxazole-carboxamide) | GluA2 | IC50: 4.6 µM | Increases deactivation rate | [29] |
Experimental Protocols:
Protocol 3.2.1: Calcium Imaging Assay for AMPA Receptor Antagonists using FLIPR
This high-throughput screening assay measures changes in intracellular calcium concentration as an indicator of AMPA receptor activity.[5][30]
Principle: Activation of AMPA receptors leads to an influx of calcium ions into the cell. A calcium-sensitive fluorescent dye loaded into the cells will increase its fluorescence upon binding to calcium. An antagonist will block this increase in fluorescence.
Materials:
-
Cells expressing AMPA receptors (e.g., HEK293 cells)
-
FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 5 Assay Kit)
-
Glutamate or AMPA (agonist)
-
Test compound (isoxazole derivative)
-
96-well or 384-well black-walled, clear-bottom plates
-
Fluorometric Imaging Plate Reader (FLIPR)
Procedure:
-
Cell Plating: Plate cells in microplates and incubate overnight.
-
Dye Loading: Prepare the calcium-sensitive dye loading buffer according to the kit instructions and add it to the cells. Incubate for 1 hour at 37°C.[30]
-
Compound Addition: Prepare a plate with the test compounds at various concentrations.
-
FLIPR Measurement:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will first measure the baseline fluorescence.
-
It will then add the agonist (glutamate or AMPA) to the cells and immediately begin measuring the change in fluorescence over time. To test for antagonism, the antagonist is added prior to the agonist.
-
-
Data Analysis:
-
The increase in fluorescence intensity reflects the influx of calcium.
-
Calculate the dose-dependent inhibition of the calcium signal by the test compound to determine the IC50 value.
-
Mandatory Visualization:
Caption: Experimental workflow for identifying AMPA receptor antagonists using a FLIPR calcium assay.
Conclusion and Future Perspectives
The isoxazole scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. The diverse mechanisms of action highlighted in this guide—from the highly selective inhibition of enzymes like COX-2 to the nuanced modulation of ligand-gated ion channels—demonstrate the chemical tractability and biological potential of this heterocyclic motif. The experimental protocols detailed herein provide a robust framework for the characterization of new isoxazole-based compounds, enabling researchers to elucidate their mechanisms of action with precision.
Future research will undoubtedly uncover new biological targets for isoxazole derivatives and refine our understanding of their structure-activity relationships. The integration of computational methods, such as molecular docking and dynamic simulations, with high-throughput experimental screening will continue to accelerate the discovery of isoxazole-based drugs with improved efficacy and safety profiles. The inherent versatility of the isoxazole ring ensures its enduring legacy as a privileged structure in the ongoing quest for innovative medicines.
References
- Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. (2025). MDPI. [Link]
- Valdecoxib. (n.d.). PubChem.
- Valdecoxib : Indications, Uses, Dosage, Drugs Interactions, Side effects. (2023). Medical Dialogues. [Link]
- valdecoxib. (n.d.). ClinPGx.
- BEXTRA® valdecoxib tablets. (n.d.). accessdata.fda.gov.
- Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (2023).
- A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023). PubMed. [Link]
- Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. (n.d.). PubMed Central.
- Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. (n.d.). PubMed Central.
- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Omega. [Link]
- Whole-cell patch-clamp electrophysiology studies of α 4 β 1 δ receptors... (n.d.). ResearchGate.
- Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. (n.d.). PubMed.
- Correlation between EC 50 values of the GABA concentration-response... (n.d.). ResearchGate.
- FLIPR Calcium 5 Assay Kit Guide. (n.d.). Molecular Devices.
- Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity. (2025).
- Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. (n.d.). Taylor & Francis Online.
- Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators. (2022).
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (n.d.). RSC Publishing.
- Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease. (n.d.). PubMed.
- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). PubMed Central.
- (PDF) Virtual Screening and Molecular Docking Characterization of Isoxazole-based Small Molecules as Potential Hsp90 Inhibitors: An in Silico Insight. (2025).
- IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... (n.d.). ResearchGate.
- GABA Receptor Agonists Protect From Excitotoxic Damage Induced by AMPA in Oligodendrocytes. (2022). Frontiers. [Link]
- A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023). PubMed. [Link]
- Kinase selectivity. A ranked bar chart of selectivity scores (S(50%))... (n.d.). ResearchGate.
- Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist. (n.d.). PubMed.
- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
- Patch-Clamp Recordings Reveal Powerful GABAergic Inhibition in Dentate Hilar Neurons. (n.d.). Journal of Neuroscience.
- Development of a FLIPR Assay for the Simultaneous Identification of MrgD Agonists and Antagonists from a Single Screen. (n.d.). ResearchGate.
- Virtual Screening and Molecular Docking Characterization of Isoxazole-based Small Molecules as Potential Hsp90 Inhibitors: An in Silico Insight. (n.d.). Semantic Scholar.
- Structures of noncompetitive AMPA receptor antagonists. (n.d.). ResearchGate.
- Table of results from VSD and calcium flux assays EC50 or IC50 values... (n.d.). ResearchGate.
- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023).
- Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. (2022).
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI.
- Calcium assays for the FLIPR System. (n.d.). Molecular Devices.
- Discovery and development of cyclooxygenase 2 inhibitors. (n.d.). Wikipedia.
- In Vivo Whole-Cell Patch-Clamp Methods: Recent Technical Progress and Future Perspectives. (n.d.). MDPI.
- African Journal of Pharmacy and Pharmacology - in vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. (n.d.). Academic Journals.
- Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. (n.d.). PubMed Central.
- A review of isoxazole biological activity and present synthetic techniques. (n.d.). ResearchGate.
- From Painkillers to Antidiabetics: Structural Modification of NSAID Scaffolds for Drug Repurposing. (n.d.). MDPI.
- The recent progress of isoxazole in medicinal chemistry. (n.d.). Bohrium.
- Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity—In Vitro and In Vivo Studies. (n.d.). MDPI.
Sources
- 1. Preparations and Protocols for Whole Cell Patch Clamp Recording of Xenopus laevis Tectal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-competitive AMPA glutamate receptors antagonism by perampanel as a strategy to counteract hippocampal hyper-excitability and cognitive deficits in cerebral amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of celecoxib and valdecoxib binding to cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. academicjournals.org [academicjournals.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. resources.revvity.com [resources.revvity.com]
- 19. researchgate.net [researchgate.net]
- 20. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]
- 22. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. jneurosci.org [jneurosci.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. moleculardevices.com [moleculardevices.com]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 5-(4-Bromophenyl)isoxazole-3-carboxylic Acid
Abstract
This document provides a detailed protocol for the synthesis of 5-(4-Bromophenyl)isoxazole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry. Isoxazole moieties are prevalent in a wide range of pharmacologically active compounds, valued for their role in anticancer, antimicrobial, and anti-inflammatory agents.[1][2] This guide details a reliable two-step synthetic route commencing with a regioselective 1,3-dipolar cycloaddition to form the isoxazole core, followed by saponification to yield the target carboxylic acid. We offer in-depth explanations of the reaction mechanism, step-by-step experimental procedures, characterization data, troubleshooting, and safety protocols to ensure successful and reproducible synthesis for researchers in drug discovery and chemical development.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its diverse biological activities and metabolic stability.[3][4] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups make it a privileged scaffold in drug design. The target molecule, this compound, serves as a crucial intermediate for creating more complex pharmaceutical agents.[5][6] The presence of the bromophenyl group provides a handle for further functionalization via cross-coupling reactions, while the carboxylic acid allows for amide bond formation, enabling the construction of diverse compound libraries for screening and lead optimization. Derivatives of the 5-phenylisoxazole-3-carboxylic acid core have shown promise as potent inhibitors of enzymes such as xanthine oxidase.[7]
Reaction Scheme & Mechanism
The synthesis is achieved through a classic and powerful transformation in heterocyclic chemistry: the [3+2] dipolar cycloaddition between a nitrile oxide and an alkyne.[8] The overall pathway is depicted below:
Overall Synthetic Scheme
Sources
- 1. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Researcher's Guide to Isoxazole Synthesis via Huisgen 1,3-Dipolar Cycloaddition
Introduction: The Isoxazole Scaffold and the Power of Cycloaddition
The isoxazole ring is a five-membered heterocycle that stands as a "privileged scaffold" in medicinal chemistry and drug development.[1] Its unique electronic properties and structural rigidity allow it to serve as a versatile bioisostere for amide or ester groups, enhancing metabolic stability and modulating biological activity.[1][2] Consequently, isoxazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5]
The Huisgen 1,3-dipolar cycloaddition, a cornerstone of heterocyclic chemistry, offers one of the most robust and versatile methods for constructing the isoxazole core.[6][7] This reaction involves the concertedly proceeding addition of a 1,3-dipole—in this case, a nitrile oxide—to a dipolarophile, such as an alkyne, to form the five-membered ring.[8][9] This guide provides an in-depth exploration of the reaction's mechanism, detailed experimental protocols for its practical application, and insights into its significance in modern drug discovery.
Part 1: The Mechanistic Underpinnings of the Reaction
The Huisgen cycloaddition is a pericyclic reaction, meaning it proceeds through a cyclic transition state without the formation of intermediates.[6] Specifically, it is classified as a [4π + 2π] cycloaddition, where the nitrile oxide contributes four electrons from its π-system and the alkyne contributes two.[6][8]
The Nature of the 1,3-Dipole: Nitrile Oxides
Nitrile oxides (R-C≡N⁺-O⁻) are reactive intermediates that are typically generated in situ due to their propensity to dimerize into furoxans (1,2,5-oxadiazole-2-oxides).[10][11] The generation of the nitrile oxide is the critical first step of the synthesis. Several methods are prevalent in modern synthetic chemistry:
-
Oxidation of Aldoximes: This is a widely used, often milder, and more environmentally friendly approach. A variety of oxidizing systems can be employed, including sodium hypochlorite (bleach), N-chlorosuccinimide (NCS), tert-butyl hypoiodite (t-BuOI), or combinations like NaCl/Oxone.[12][13][14]
-
Dehydrohalogenation of Hydroxamic Acid Chlorides: The classical method involves treating a hydroximoyl chloride with a non-nucleophilic base like triethylamine (TEA) to eliminate HCl.[10][12]
-
Dehydration of Primary Nitroalkanes: Reagents like phenyl isocyanate can be used to dehydrate nitroalkanes, yielding the corresponding nitrile oxide.[10]
The Concerted Cycloaddition and Regioselectivity
Once generated, the nitrile oxide rapidly undergoes cycloaddition with the alkyne. The regioselectivity of this addition—that is, which of the two possible regioisomers is formed (3,4- or 3,5-disubstituted isoxazole)—is a key consideration. This outcome is governed by Frontier Molecular Orbital (FMO) theory.[6][15] The reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The smaller the HOMO-LUMO energy gap, the faster the reaction.[15]
Generally, for terminal alkynes:
-
LUMO(dipole)-HOMO(dipolarophile) control: Occurs with electron-rich alkynes.
-
HOMO(dipole)-LUMO(dipolarophile) control: Predominates with electron-poor alkynes, which is a more common scenario.[6]
The relative sizes of the orbital coefficients on the reacting atoms determine the preferred orientation, leading to the major regioisomer. Steric hindrance between substituents on the dipole and dipolarophile also plays a significant role in directing the regiochemical outcome.[6]
Caption: General mechanism of Huisgen 1,3-dipolar cycloaddition for isoxazole synthesis.
Part 2: Experimental Protocols & Methodologies
The following protocol details a general and reliable method for the synthesis of 3,5-disubstituted isoxazoles via the in situ generation of a nitrile oxide from an aldoxime using an oxidant.
Protocol: Synthesis of 3-Phenyl-5-(phenoxymethyl)isoxazole
This protocol describes the reaction between benzaldoxime and propargyl phenyl ether.
Materials & Reagents:
-
Benzaldoxime (1.0 eq)
-
Propargyl phenyl ether (1.1 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes mixture for elution
Instrumentation:
-
Round-bottom flask with magnetic stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add benzaldoxime (1.0 eq) and propargyl phenyl ether (1.1 eq). Dissolve the solids in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M with respect to the benzaldoxime.
-
Nitrile Oxide Generation: Cool the reaction mixture to 0 °C using an ice bath. Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise over 5 minutes. Stir the mixture at 0 °C for 30 minutes. The formation of the intermediate hydroximoyl chloride may be observed.
-
Cycloaddition: Slowly add triethylamine (TEA) (1.5 eq) dropwise to the reaction mixture at 0 °C. Causality Note: The slow addition of the base is crucial. It generates the nitrile oxide in low concentrations, which immediately reacts with the alkyne, thereby minimizing the competing side reaction of nitrile oxide dimerization to form a furoxan byproduct.[11]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Self-Validation: The bicarbonate wash neutralizes any excess acid and removes succinimide byproducts, ensuring a cleaner crude product.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., 10-20% ethyl acetate in hexanes) to yield the pure 3-phenyl-5-(phenoxymethyl)isoxazole.
Caption: Experimental workflow for isoxazole synthesis via aldoxime oxidation.
Table of Reaction Parameters
The choice of oxidant and base can be adapted for different substrates. The following table summarizes common conditions.
| Aldoxime Type | Dipolarophile | Oxidant/System | Base | Solvent | Typical Yield | Reference |
| Aromatic | Terminal Alkyne | NCS | TEA | DCM / CHCl₃ | 70-90% | [12] |
| Aliphatic | Terminal Alkyne | NaCl/Oxone | NaHCO₃ | CH₃CN/H₂O | 63-81% | [13][14] |
| Aromatic | Electron-poor Alkyne | t-BuOI | 2,6-Lutidine | Dioxane | 80-95% | [12][16] |
| Heteroaromatic | Internal Alkyne | Chloramine-T | - | Ethanol | 65-75% | [17] |
Part 3: Applications in Drug Development & Troubleshooting
The Isoxazole Core in Modern Pharmaceuticals
The Huisgen cycloaddition is a powerful tool for generating libraries of novel isoxazole-containing compounds for high-throughput screening. The isoxazole moiety is found in a range of FDA-approved drugs, highlighting its clinical importance.[2]
-
Leflunomide: An immunosuppressive drug used in the treatment of rheumatoid arthritis.
-
Valdecoxib: A non-steroidal anti-inflammatory drug (NSAID) that acts as a selective COX-2 inhibitor.
-
Sulfamethoxazole: An antibiotic that inhibits bacterial synthesis of dihydrofolic acid.
The synthesis allows for facile diversification at two key positions (R and R'/R'' in the diagram), enabling medicinal chemists to fine-tune a compound's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles (ADME).[1]
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Nitrile Oxide Dimerization: The in situ generated nitrile oxide dimerizes to form a furoxan before it can react with the alkyne.[11] | Add the base or oxidant solution slowly to the mixture of aldoxime and alkyne to keep the nitrile oxide concentration low. Use a slight excess (1.1-1.2 eq) of the alkyne dipolarophile.[11] |
| Inefficient Nitrile Oxide Generation: The chosen oxidant or base is not effective for the specific substrate. | Screen different oxidation systems (e.g., switch from NCS/TEA to an Oxone-based system). Ensure reagents are pure and anhydrous where necessary.[11] | |
| Mixture of Regioisomers | Poor Regiocontrol: Electronic and steric factors of the dipole and dipolarophile are not sufficiently differentiated to favor one isomer. | Modify the electronic nature of the alkyne (e.g., using an electron-withdrawing group to enhance regioselectivity). For challenging cases, alternative synthetic routes to isoxazoles may be required.[11][18] |
| No Reaction | Decomposition of Starting Material: Harsh conditions (e.g., strong base, high temperature) may be degrading the substrates. | Use milder conditions. For example, use a weaker base like NaHCO₃ or a milder oxidant. Run the reaction at a lower temperature for a longer period. |
| Inactive Reagents: Oxidant has degraded, or base has been neutralized. | Use freshly opened or purified reagents. Ensure solvents are anhydrous if the reaction is moisture-sensitive. |
References
- Meng, G. et al. (2019). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2019(2), M1068.
- Popov, A. V. et al. (2023). Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. Molecules, 28(13), 5002.
- Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition.
- Minakata, S. et al. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966–2969.
- Shaikh, R. A. et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
- Shaikh, R. A. et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. National Center for Biotechnology Information.
- Lee, H. et al. (2019). In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 21(1), 315–319.
- Shaikh, R. A. et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate.
- Minakata, S. et al. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters.
- Wang, H. et al. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry, 26(12), 3193-3203.
- Reddy, C. R. et al. (2016). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Molecules, 21(7), 894.
- Lee, H. et al. (2019). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 21(1), 315–319.
- Wei, Y-C. et al. (2021). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(12), 1147-1153.
- ElectronicsAndBooks. (n.d.). Synthesis of isoxazolines from nitrile N-oxides generated from nitroalkenes.
- Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
- Zhang, Y. et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules, 28(6), 2568.
- Singh, S. et al. (2022). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews, 16(01), 603–615.
- Breugst, M. et al. (2020). The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition. Angewandte Chemie International Edition, 59(31), 12298-12311.
- Nwaeze, K. U. et al. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Chemistry, 6(1), 1-13.
- Kumar, A. et al. (2016). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. ResearchGate.
- Martin, W. B. et al. (1998). Microscale Synthesis of a Diphenylisoxazoline by a 1,3-Dipolar Cycloaddition. Journal of Chemical Education, 75(6), 743.
- S. G, S. et al. (2013). COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS. International Journal of Pharmaceutical Sciences and Research, 4(12), 4545-4557.
- Afonso, C. A. M. et al. (2018). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules, 23(12), 3237.
- ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction.
- Kaur, H. et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32883-32908.
- Zaki, Y. H. et al. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Chemistry Central Journal, 10, 17.
- Zaki, Y. H. et al. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Chemistry Central Journal.
Sources
- 1. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 7. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Isoxazole synthesis [organic-chemistry.org]
Application Note: A Reliable Synthetic Route to 5-(4-Bromophenyl)isoxazole-3-carboxylic acid for Pharmaceutical and Agrochemical Research
Abstract
This application note provides a comprehensive, field-proven guide to the synthesis of 5-(4-Bromophenyl)isoxazole-3-carboxylic acid, a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] The described methodology is centered around the robust and highly efficient [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition.[3][4] We present a detailed, three-stage protocol that begins with commercially available starting materials and offers high yields and purity. This guide is intended for researchers, chemists, and process development professionals who require a reliable and scalable method for obtaining this versatile isoxazole derivative. Each step is explained with expert insights into the underlying chemical principles to ensure successful replication and adaptation.
Introduction and Strategic Overview
The 5-arylisoxazole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry and materials science, appearing in compounds investigated for anti-inflammatory, analgesic, and anticancer properties.[1][2] Specifically, this compound serves as a crucial building block, where the bromo-substituent provides a reactive handle for further chemical elaboration, such as cross-coupling reactions.
The most effective and convergent strategy for constructing the 3,5-disubstituted isoxazole core is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[3][4] This approach offers excellent control over regioselectivity, directly yielding the desired isomer. Our synthetic strategy is therefore designed as a three-stage sequence:
-
Oxime Formation: Synthesis of the nitrile oxide precursor, 4-Bromobenzaldehyde oxime, from 4-Bromobenzaldehyde.
-
[3+2] Cycloaddition: In situ generation of 4-Bromobenzonitrile oxide and its subsequent reaction with an alkyne synthon (ethyl propiolate) to form Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate.
-
Saponification: Hydrolysis of the ethyl ester to afford the final target molecule, this compound.
This linear synthesis is depicted in the workflow diagram below.
Figure 1: Overall synthetic workflow.
Starting Materials and Reagents
Successful synthesis relies on the quality of the starting materials. The primary materials for this protocol are detailed below.
| Starting Material | Supplier CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 4-Bromobenzaldehyde | 1122-91-4 | C₇H₅BrO | 185.02 | White to off-white solid |
| Hydroxylamine Hydrochloride | 5470-11-1 | H₄ClNO | 69.49 | White crystalline solid |
| Sodium Acetate | 127-09-3 | C₂H₃NaO₂ | 82.03 | White powder |
| Ethyl Propiolate | 623-47-2 | C₅H₆O₂ | 98.10 | Colorless liquid |
| N-Chlorosuccinimide (NCS) | 128-09-6 | C₄H₄ClNO₂ | 133.53 | White solid |
| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | 101.19 | Colorless liquid |
Detailed Experimental Protocols
Stage 1: Synthesis of 4-Bromobenzaldehyde Oxime (Intermediate 1)
Principle: This reaction is a classical condensation between an aldehyde and hydroxylamine. The aldehyde carbonyl reacts with the nucleophilic nitrogen of hydroxylamine to form an oxime. Sodium acetate acts as a weak base to neutralize the HCl released from hydroxylamine hydrochloride, liberating the free hydroxylamine base required for the reaction.
Protocol:
-
To a 250 mL round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add 4-bromobenzaldehyde (9.25 g, 50.0 mmol), hydroxylamine hydrochloride (5.13 g, 74.0 mmol), and sodium acetate (10.26 g, 125.0 mmol).[5]
-
Add ethyl alcohol (10.0 mL) and water (40.0 mL) to the flask.[5]
-
Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).
-
Upon completion (typically 1-2 hours), pour the hot reaction mixture into a 500 mL beaker and allow it to cool to room temperature, then place it in an ice bath to maximize precipitation.
-
Collect the precipitate by suction filtration using a Büchner funnel.
-
Wash the solid thoroughly with cold water (3 x 50 mL) to remove inorganic salts.
-
Dry the product under vacuum to yield 4-bromobenzaldehyde oxime as a white solid.
Validation:
-
Yield: Typically 90-95%.
-
Appearance: White solid.
-
¹H NMR (500 MHz, CDCl₃): δ 8.11 (s, 1H, -CH=N), 7.83 (s, 1H, -NOH), 7.54 (d, 2H, Ar-H), 7.46 (d, 2H, Ar-H).[5]
-
PubChem CID: 608088.[6]
Stage 2: Synthesis of Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate (Intermediate 2)
Principle: This stage is a one-pot, two-step process. First, the oxime is converted to the corresponding hydroximoyl chloride using N-Chlorosuccinimide (NCS). Second, triethylamine acts as a base to eliminate HCl, generating the highly reactive 4-bromobenzonitrile oxide in situ. This 1,3-dipole is immediately trapped by the dipolarophile, ethyl propiolate, in a concerted pericyclic reaction to form the five-membered isoxazole ring.[3] The nitrile oxide must be generated in situ as it is unstable and prone to dimerization.
Protocol:
-
In a 250 mL round-bottomed flask under a nitrogen atmosphere, dissolve 4-bromobenzaldehyde oxime (4.0 g, 20.0 mmol) in 50 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Add N-Chlorosuccinimide (NCS) (2.8 g, 21.0 mmol) portion-wise over 15 minutes, maintaining the temperature below 30 °C with a water bath. Stir for 1 hour at room temperature.
-
To this solution, add ethyl propiolate (2.16 g, 22.0 mmol).
-
Cool the mixture in an ice bath to 0-5 °C. Slowly add triethylamine (3.04 g, 30.0 mmol) dropwise via a syringe over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into 200 mL of ice-cold water and stir for 30 minutes.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure ester as a solid.
Validation:
-
Yield: Typically 70-80%.
-
Appearance: White to pale yellow solid.
-
Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and MS analysis, comparing with literature data for similar compounds.
Stage 3: Synthesis of this compound (Final Product)
Principle: This is a standard saponification (base-catalyzed hydrolysis) or, as presented here, an acid-catalyzed hydrolysis of the ethyl ester to the corresponding carboxylic acid. Under acidic conditions, the ester carbonyl is protonated, rendering it more susceptible to nucleophilic attack by water.
Protocol:
-
Dissolve the ethyl ester intermediate (4.44 g, 15.0 mmol) in a mixture of tetrahydrofuran (THF) (45 mL) and 2 M aqueous hydrochloric acid (45 mL).[7]
-
Heat the mixture to reflux (approximately 70-80 °C) and stir for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. Most of the THF can be removed via rotary evaporation.
-
The resulting aqueous slurry will contain the precipitated product. Cool further in an ice bath for 30 minutes.
-
Collect the solid product by suction filtration.
-
Wash the filter cake with cold water (2 x 30 mL).
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) and dry under vacuum to obtain the pure this compound.
Validation:
-
Yield: Typically >90%.
-
Appearance: White to off-white solid.
-
Melting Point: 195 - 206 °C (decomposes).[1]
-
IUPAC Name: 5-(4-bromophenyl)-1,2-oxazole-3-carboxylic acid.[2][8]
-
Molecular Formula: C₁₀H₆BrNO₃.[8]
-
Molecular Weight: 268.06 g/mol .[8]
Logical Flow of Synthesis
The chosen synthetic pathway is predicated on established, high-yielding transformations. The logic behind the sequence and choice of reagents is critical for success.
Figure 2: Causality in experimental design.
Safety and Handling
-
4-Bromobenzaldehyde: Irritant. Avoid inhalation and contact with skin and eyes.
-
Hydroxylamine Hydrochloride: Corrosive and a potential skin sensitizer. Handle with appropriate personal protective equipment (PPE).
-
N-Chlorosuccinimide (NCS): Corrosive and an oxidizer. Handle with care, avoiding contact with combustible materials.
-
Ethyl Propiolate: Flammable liquid and lachrymator. Work in a well-ventilated fume hood.
-
Triethylamine: Flammable and corrosive liquid with a strong odor. Ensure adequate ventilation.
-
DMF: A known reproductive toxin. Avoid inhalation and skin contact.
-
All steps should be performed in a well-ventilated chemical fume hood, and appropriate PPE (lab coat, safety glasses, and gloves) must be worn at all times.
References
- General Procedure for Preparation of Oximes. The Royal Society of Chemistry, 2013. [Link]
- Enzymatic resolution of (±)-5-phenyl-4,5-dihydroisoxazole-3-carboxylic acid ethyl ester and its transformations into polyfunctionalised amino acids and dipeptides. Tetrahedron: Asymmetry, 2007. [Link]
- This compound | C10H6BrNO3 | CID 2771350. PubChem. [Link]
- This compound | 33282-23-4. J&K Scientific. [Link]
- 1,3-Dipolar Cycloaddition. Wikipedia. [Link]
- The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition.
- 4-Bromobenzaldehyde Oxime | C7H6BrNO | CID 608088. PubChem. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 4. The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. 4-Bromobenzaldehyde Oxime | C7H6BrNO | CID 608088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. This compound | C10H6BrNO3 | CID 2771350 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reaction conditions for 5-(4-Bromophenyl)isoxazole-3-carboxylic acid
An Application Note for the Synthesis of 5-(4-Bromophenyl)isoxazole-3-carboxylic Acid
Abstract
This application note provides a comprehensive, field-tested guide for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug development.[1][2] The described methodology is a robust, multi-step synthesis centered around a highly efficient 1,3-dipolar cycloaddition reaction. We present detailed, step-by-step protocols for the preparation of the key precursor, 4-bromobenzaldehyde oxime, its subsequent conversion to an intermediate ester, ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate, and the final saponification to the target carboxylic acid. The causality behind critical experimental choices, mechanistic insights, and process optimization are discussed to ensure reliable and reproducible outcomes for researchers in organic synthesis and pharmaceutical development.
Introduction and Synthetic Strategy
The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates, where it often serves as a bioisostere for amide or ester functionalities. The title compound, this compound, provides a trifunctional platform for further chemical elaboration: the isoxazole ring, the carboxylic acid handle, and the bromophenyl group for cross-coupling reactions.
The most powerful and convergent strategy for constructing the 3,5-disubstituted isoxazole core is the [3+2] cycloaddition (Huisgen cycloaddition) between a nitrile oxide and an alkyne. Our synthetic approach is designed in three primary stages, ensuring high purity and yield at each step:
-
Precursor Synthesis: Formation of 4-bromobenzaldehyde oxime from commercially available 4-bromobenzaldehyde.[3][4]
-
[3+2] Cycloaddition: In situ generation of 4-bromobenzonitrile oxide from the oxime, which is immediately trapped by ethyl propiolate to regioselectively form the ethyl ester of the target molecule.[5][6]
-
Hydrolysis: Saponification of the ethyl ester to yield the final this compound.
This strategy isolates the key intermediates, allowing for purification and characterization, which is critical for ensuring the quality of the final product in a drug development setting.
Overall Synthetic Workflow
The complete synthetic pathway is visualized below. This multi-step process is designed for scalability and reproducibility in a standard laboratory setting.
Caption: High-level workflow for the synthesis of the target compound.
Mechanistic Principles: The [3+2] Cycloaddition
The core of this synthesis is the 1,3-dipolar cycloaddition. This reaction class is a cornerstone of heterocyclic chemistry, allowing for the concerted and highly stereospecific formation of five-membered rings.
-
Nitrile Oxide Generation: Aldoximes are oxidized to generate highly reactive nitrile oxide intermediates. A variety of oxidants can be employed, including mild and environmentally benign systems like NaCl/Oxone, which generates in situ hypochlorous acid.[7][8][9] Other effective systems include hypervalent iodine reagents.[5][10] The nitrile oxide is a linear molecule with significant charge separation, making it an excellent 1,3-dipole.
-
Cycloaddition: The generated nitrile oxide immediately reacts with a "dipolarophile," in this case, the alkyne in ethyl propiolate. The reaction proceeds through a concerted, pericyclic transition state, leading to the formation of the isoxazole ring with high regioselectivity.[11][12] Frontier Molecular Orbital (FMO) theory typically predicts that the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other, dictating the observed regiochemistry where the aryl group is positioned at C5 and the ester at C3.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy 4-Bromobenzaldehyde oxime | 34158-73-1 [smolecule.com]
- 4. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. sciforum.net [sciforum.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 10. Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents [organic-chemistry.org]
- 11. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Ultrasound-Assisted Synthesis of Isoxazole Derivatives
Introduction: The Convergence of Sonochemistry and Heterocyclic Synthesis
Isoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, represent a cornerstone in medicinal chemistry and drug development.[1][2] Their versatile scaffold is a key pharmacophore in a wide array of therapeutic agents, exhibiting antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][3] Traditional synthetic routes to these valuable molecules, however, often grapple with challenges such as long reaction times, harsh conditions, and the use of hazardous reagents and solvents.[1][3]
In the pursuit of more efficient and environmentally benign synthetic methodologies, sonochemistry has emerged as a powerful and enabling technology.[4][5] The application of ultrasound irradiation in chemical reactions, a field known as sonochemistry, can dramatically accelerate reaction rates, improve yields, and promote cleaner transformations.[3][4] This enhancement is primarily attributed to the phenomenon of acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid medium. This process generates localized "hot spots" with transient high temperatures and pressures, leading to a significant increase in mass transfer and the formation of highly reactive species.[6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of ultrasound-assisted synthesis for the efficient and green production of isoxazole derivatives. We will delve into the mechanistic underpinnings of sonochemical activation, present detailed and validated experimental protocols, and offer comparative data that underscores the advantages of this technology.
The Sonochemical Advantage in Isoxazole Synthesis: A Mechanistic Overview
The beneficial effects of ultrasound in the synthesis of isoxazoles are multi-faceted, stemming from both physical and chemical consequences of acoustic cavitation. The primary synthetic route to isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne (for isoxazoles) or an alkene (for isoxazolines). Ultrasound irradiation significantly enhances this key reaction through several mechanisms:
-
Enhanced Mass Transfer: The turbulent flow and shockwaves generated by cavitation bubbles dramatically improve the mixing of reactants, particularly in heterogeneous reaction mixtures. This is crucial for reactions involving solid-supported catalysts or sparingly soluble reagents.[8]
-
In Situ Generation of Reactive Intermediates: The high-energy environment within the collapsing bubbles facilitates the in situ generation of nitrile oxides from their precursors, such as aldoximes, often under milder conditions and with greater efficiency than conventional heating.[3][9]
-
Increased Reaction Rates: The localized high temperatures and pressures accelerate the rate of the cycloaddition reaction itself, leading to significantly shorter reaction times.[3][4][9]
-
Reduced Byproduct Formation: The efficiency of the primary reaction pathway under sonication often minimizes the formation of undesirable side products, leading to cleaner reaction profiles and simplified purification.[3][8]
The following diagram illustrates the general workflow for the ultrasound-assisted synthesis of isoxazoles, highlighting the key stages influenced by sonication.
Caption: General workflow for ultrasound-assisted isoxazole synthesis.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of isoxazole derivatives using ultrasound irradiation. These have been adapted from peer-reviewed literature and represent robust and reproducible methods.
Protocol 1: One-Pot, Three-Component Synthesis of 3,5-Disubstituted Isoxazoles from Aldehydes
This protocol details a highly efficient one-pot synthesis of 3,5-disubstituted isoxazoles via the in situ generation of nitrile oxides from aldehydes and hydroxylamine hydrochloride, followed by a 1,3-dipolar cycloaddition with a terminal alkyne. This method highlights the significant reduction in reaction time and improved yields achievable with ultrasound.[3][9]
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Quantity |
| Aromatic Aldehyde | - | 1.0 | - |
| Hydroxylamine Hydrochloride | 69.49 | 1.2 | 83.4 mg |
| Terminal Alkyne | - | 1.1 | - |
| Cerium (IV) Ammonium Nitrate (CAN) | 548.22 | 1.1 | 603 mg |
| Ethanol/Water (1:1) | - | - | 10 mL |
Equipment:
-
50 mL round-bottom flask
-
Magnetic stirrer
-
Ultrasonic bath or probe system (e.g., 40 kHz)
-
TLC plates (silica gel 60 F254)
-
Standard glassware for work-up and purification
Procedure:
-
Reactant Combination: In a 50 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and the terminal alkyne (1.1 mmol).
-
Solvent Addition: Add 10 mL of a 1:1 mixture of ethanol and water to the flask.
-
Oxidant Addition: Add cerium (IV) ammonium nitrate (CAN) (1.1 mmol) to the reaction mixture.
-
Sonication: Place the flask in the ultrasonic bath, ensuring the water level is sufficient to cover the reaction mixture. Irradiate the mixture with ultrasound at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times are typically in the range of 4-10 minutes.[3]
-
Work-up: Upon completion of the reaction (as indicated by TLC), pour the mixture into 50 mL of ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 3,5-disubstituted isoxazole.
The following diagram illustrates the key transformations in this one-pot synthesis.
Caption: Reaction pathway for the one-pot synthesis of 3,5-disubstituted isoxazoles.
Protocol 2: Synthesis of Isoxazoles from Chalcones
This protocol describes the synthesis of isoxazole derivatives starting from chalcones (α,β-unsaturated ketones) and hydroxylamine hydrochloride under ultrasonic irradiation. This method is particularly useful for creating isoxazoles with specific substitution patterns derived from readily available chalcones.[3]
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Quantity |
| Chalcone Derivative | - | 1.0 | - |
| Hydroxylamine Hydrochloride | 69.49 | 1.5 | 104.2 mg |
| Sodium Acetate | 82.03 | 2.0 | 164 mg |
| Ethanol | 46.07 | - | 15 mL |
Equipment:
-
50 mL round-bottom flask
-
Magnetic stirrer
-
Ultrasonic bath or probe system (e.g., 50 kHz)
-
Reflux condenser (optional, for temperature control)
-
TLC plates (silica gel 60 F254)
-
Standard glassware for work-up and purification
Procedure:
-
Reactant Combination: In a 50 mL round-bottom flask, dissolve the chalcone derivative (1.0 mmol) in ethanol (15 mL).
-
Addition of Reagents: Add hydroxylamine hydrochloride (1.5 mmol) and sodium acetate (2.0 mmol) to the solution.
-
Sonication: Place the flask in an ultrasonic bath and irradiate the mixture. The reaction can be performed at room temperature or with gentle heating (e.g., 50 °C) to enhance the reaction rate. Monitor the reaction by TLC. Typical reaction times are in the range of 60-90 minutes.[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 50 mL of cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure isoxazole derivative.
Data Presentation: Comparative Analysis
The advantages of ultrasound-assisted synthesis are clearly demonstrated by comparing reaction times and yields with conventional heating methods. The following table summarizes representative data from the literature for the synthesis of various isoxazole derivatives.
| Entry | Method | Reaction Time | Yield (%) | Reference |
| 1 | Conventional Heating | 70-90 min | 66-79 | [3] |
| 2 | Ultrasound Irradiation | 25-60 min | 82-96 | [3] |
| 3 | Conventional Stirring | 24 h | 79 | [9] |
| 4 | Ultrasound Irradiation | 75 min | 94 | [9] |
| 5 | Conventional Stirring | 20-28 min | 72-89 | [8] |
| 6 | Ultrasound Irradiation | 13-17 min | 75-96 | [8] |
As evidenced by the data, ultrasound irradiation consistently leads to a significant reduction in reaction time and an improvement in product yield across various synthetic strategies for isoxazole derivatives.
Conclusion and Future Perspectives
Ultrasound-assisted synthesis has proven to be a highly effective, efficient, and green methodology for the preparation of isoxazole derivatives. The protocols and data presented herein demonstrate the tangible benefits of this technology, including dramatically shorter reaction times, higher yields, and milder reaction conditions. For researchers in both academic and industrial settings, the adoption of sonochemistry offers a practical and sustainable approach to the synthesis of these important heterocyclic compounds.
Future research in this area will likely focus on the development of continuous-flow sonochemical reactors for the scalable synthesis of isoxazoles, further integration with other green chemistry principles such as the use of benign solvents and catalysts, and the expansion of the substrate scope to create even more diverse libraries of isoxazole-based compounds for drug discovery and materials science.
References
- Shaikh, A. A., Gomas, S. M., & Shaikh, A. C. (2021). Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hematological malignancies. Ultrasonics Sonochemistry, 70, 105342. [Link]
- Li, J., & Zhang, X. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(1), 234. [Link]
- Li, J., & Zhang, X. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(1), 234. [Link]
- El Mahmoudi, A., Tachallait, H., Moutaoukil, Z., Arshad, S., Karrouchi, K., Benhida, R., & Bougrin, K. (2022). Ultrasound-Assisted Green Synthesis of 3,5-Disubstituted Isoxazole Secondary Sulfonamides via One-Pot Five-Component Reaction using CaCl2/K2CO3 as Pre-Catalyst in Water. ChemistrySelect, 7(45), e202203072. [Link]
- Li, J., & Zhang, X. (2025).
- Huang, G., Zhang, Y., & Huang, H. (2014). An Efficient Synthesis of Isoxazoles and Pyrazoles under Ultrasound Irradiation. Journal of Heterocyclic Chemistry, 51(S1), E309-E313. [Link]
- De la Hoz, A., & Mason, T. J. (2022). Greening of Monocyclic N- and O-Azole Synthesis through Sonochemistry. ACS Omega, 7(4), 3271–3290. [Link]
- Nikpassand, M., & Fekri, R. (2022). Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. RSC Advances, 12(23), 14663-14682. [Link]
- Kumar, A., & Singh, R. (2021). Ultrasound: A boon in the synthesis of organic compounds.
- Kumar, S., Sharma, A., & Kumar, V. (2020). Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 30(22), 127592. [Link]
- Sharma, V., & Kumar, P. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 25(22), 5847–5867. [Link]
Sources
- 1. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Greening of Monocyclic N- and O‑Azole Synthesis through Sonochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. preprints.org [preprints.org]
One-pot synthesis of 3,5-disubstituted isoxazoles
Application Note & Protocol
Topic: High-Efficiency One-Pot Synthesis of 3,5-Disubstituted Isoxazoles: A Guide for Medicinal and Process Chemistry
Audience: Researchers, scientists, and drug development professionals
Executive Summary
The isoxazole motif is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document provides a detailed guide to the one-pot synthesis of 3,5-disubstituted isoxazoles, a highly efficient and atom-economical approach that circumvents the challenges of traditional multi-step procedures. We will delve into the mechanistic underpinnings of the most robust methods, provide a field-proven, step-by-step protocol for a copper(I)-catalyzed reaction, and discuss alternative strategies to broaden the synthetic utility. The focus is on explaining the causality behind experimental choices to empower researchers to adapt and troubleshoot these powerful reactions.
Mechanistic Overview: The [3+2] Cycloaddition Pathway
The predominant strategy for isoxazole ring formation is the 1,3-dipolar cycloaddition, a powerful pericyclic reaction where a 1,3-dipole reacts with a dipolarophile to form a five-membered ring.[4][5] In this context, a nitrile oxide (the 1,3-dipole) reacts with an alkyne (the dipolarophile). The key to a successful one-pot synthesis is the in situ generation of the unstable nitrile oxide, which is immediately trapped by the alkyne present in the reaction mixture, thereby preventing its dimerization or degradation.[6][7]
The most common precursors for nitrile oxides are aldoximes, which can be oxidized, or hydroximoyl chlorides. The general workflow is a domino reaction sequence where precursor formation, nitrile oxide generation, and cycloaddition occur sequentially in a single vessel.[8][9]
Caption: Step-by-step workflow for the one-pot synthesis protocol.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| Aldehyde (Aromatic or Aliphatic) | Reagent | Standard | Substrate (R¹ source) |
| Terminal Alkyne | Reagent | Standard | Substrate (R² source) |
| Hydroxylamine Hydrochloride (NH₂OH·HCl) | ≥99% | Standard | Oxime formation |
| Sodium Hydroxide (NaOH) | ≥98% | Standard | Base for oxime formation |
| Chloramine-T Trihydrate | ≥98% | Standard | Oxidant for nitrile oxide generation |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | ≥98% | Standard | Catalyst precursor |
| Copper Turnings | High Purity | Standard | Generates Cu(I) catalyst |
| tert-Butanol (t-BuOH) | ACS Grade | Standard | Solvent |
| Deionized Water (H₂O) | Type II | In-house | Solvent |
| Round-bottom flask, magnetic stirrer, TLC plates | N/A | Standard | Standard laboratory glassware |
Detailed Step-by-Step Protocol
Exemplified for the synthesis of 3-phenyl-5-(phenylethynyl)isoxazole.
-
Oxime Formation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add hydroxylamine hydrochloride (1.46 g, 21 mmol) and dissolve it in 80 mL of a 1:1 mixture of tert-butanol and water.
-
Add benzaldehyde (2.12 g, 20 mmol) to the solution, followed by sodium hydroxide (0.84 g, 21 mmol).
-
Stir the mixture vigorously at ambient temperature for 30 minutes. Monitor the reaction by TLC (e.g., 3:1 Hexanes:EtOAc) to confirm the complete consumption of the aldehyde and formation of the more polar oxime.
-
Nitrile Oxide Generation and Cycloaddition: Once oxime formation is complete, add Chloramine-T trihydrate (5.90 g, 21 mmol) in small portions over 5 minutes. Causality Note: Portion-wise addition helps control any potential exotherm.
-
Immediately following the Chloramine-T addition, add copper(II) sulfate pentahydrate (0.15 g, 0.6 mmol, 3 mol%) and copper turnings (~50 mg).
-
Add phenylacetylene (2.04 g, 20 mmol) to the reaction mixture.
-
Seal the flask and stir the mixture at ambient temperature. The reaction is typically complete within 4-12 hours. Monitor progress by TLC.
-
Workup and Purification: Upon completion, dilute the reaction mixture with 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.
Substrate Scope and Performance
This method is robust and tolerates a wide range of functional groups on both the aldehyde and alkyne components. [10][11]
| Aldehyde (R¹) | Alkyne (R²) | Yield (%) | Reference |
|---|---|---|---|
| Benzaldehyde | Phenylacetylene | 76 | [11] |
| 4-Methoxybenzaldehyde | Phenylacetylene | 72 | [11] |
| trans-Cinnamaldehyde | 1-Ethynylcyclohexene | 68 | [11] |
| Pivalaldehyde | 1-Octyne | 74 | [11] |
| Cyclohexanecarboxaldehyde | Propargyl alcohol | 65 | [11]|
Troubleshooting and Optimization
-
Low Yield: Ensure complete formation of the oxime before adding Chloramine-T. Incomplete conversion is a common failure point. The activity of the copper catalyst is also crucial; briefly cleaning the copper turnings with dilute HCl can remove passivating oxide layers.
-
Side Product Formation: The primary side products arise from the dimerization of the nitrile oxide. Ensure that the alkyne and catalyst are added promptly after the oxidant to facilitate rapid trapping of the nitrile oxide intermediate.
-
Reaction Stall: For less reactive (e.g., sterically hindered) substrates, gentle heating to 40-50 °C may be required to drive the reaction to completion.
Alternative One-Pot Methodologies
While the copper-catalyzed method is highly effective, other one-pot strategies exist that may be advantageous for specific applications, such as avoiding metal catalysts.
-
Metal-Free Synthesis using Alkyl Nitrites: This approach utilizes alkyl nitrites (e.g., tert-butyl nitrite or isoamyl nitrite) as oxidants to convert aldoximes to nitrile oxides in situ. [12]The reaction proceeds under mild, metal-free conditions and demonstrates high regioselectivity and excellent yields, offering a greener alternative. [12]* Synthesis from Alkynes and Aldehydes via α-Alkynyl Ketones: A distinct one-pot method involves reacting a terminal alkyne with an aldehyde in the presence of n-BuLi to form a propargyl alcohol. This intermediate is then oxidized in situ (e.g., with molecular iodine) to an α-alkynyl ketone, which subsequently reacts with hydroxylamine to yield the 3,5-disubstituted isoxazole. [13][14][15]This pathway offers an alternative disconnection strategy.
-
Electrochemical Domino Reactions: Emerging techniques use electricity as a sustainable oxidant in four-component domino reactions to assemble isoxazole motifs. [8][16]These methods are characterized by high functional group tolerance and operational simplicity, avoiding the need for chemical oxidants. [8]
Conclusion
One-pot syntheses of 3,5-disubstituted isoxazoles represent a powerful and efficient strategy for accessing this privileged heterocyclic scaffold. By understanding the underlying mechanistic principles of in situ nitrile oxide generation and subsequent cycloaddition, researchers can effectively apply and adapt these protocols. The copper(I)-catalyzed method stands out for its reliability, high regioselectivity, and broad substrate scope, making it an invaluable tool for professionals in drug discovery and chemical development.
References
- Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-pot copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles. Journal of Organic Chemistry, 70(19), 7761-7764. [Link]
- RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery.
- Harigae, R., Moriyama, K., & Togo, H. (2014). Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylamine. The Journal of Organic Chemistry, 79(5), 2049-2058. [Link]
- Wang, Z., et al. (2024). Electrochemical assembly of isoxazoles via a four-component domino reaction. RSC Chemical Science. [Link]
- National Center for Biotechnology Information. (2024). Advances in isoxazole chemistry and their role in drug discovery. [Link]
- Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. American Chemical Society. [Link]
- Semantic Scholar. (2023). Electrochemical assembly of isoxazoles via a four-component domino reaction. [Link]
- ResearchGate. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. [Link]
- Deka, H., et al. (2023). Domino Reaction for the Synthesis of Pyrazole/Isoxazole Fused Naphthyridine Derivatives Involving Indole Ring Opening and Double Ring Formation. The Journal of Organic Chemistry, 88(11), 6847-6856. [Link]
- Duc, D. X., & Dung, V. C. (2021). Recent Progress in the Synthesis of Isoxazoles. Current Organic Chemistry, 25(24), 2938-2989. [Link]
- Organic Chemistry Portal. (2014). Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylamine. [Link]
- Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles.
- Harigae, R., Moriyama, K., & Togo, H. (2014). Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylamine.
- Kadam, K. S., et al. (2016). Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. Synthesis, 48(23), 3996-4008. [Link]
- Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. [Link]
- ChemHelp ASAP. (2020, February 8). 1,3-dipolar cycloaddition reactions [Video]. YouTube. [Link]
- ChemTube3D. (n.d.). 1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole. University of Liverpool. [Link]
- Patil, S. B., et al. (2024). Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. Impactfactor. [Link]
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemtube3d.com [chemtube3d.com]
- 8. Electrochemical assembly of isoxazoles via a four-component domino reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes [organic-chemistry.org]
- 13. Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylamine [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the In Vitro Evaluation of 5-(4-Bromophenyl)isoxazole-3-carboxylic acid
Introduction
5-(4-Bromophenyl)isoxazole-3-carboxylic acid is a heterocyclic compound featuring an isoxazole core, a structure of significant interest in medicinal chemistry. The isoxazole scaffold is a key component in numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3][4] This molecule serves as a valuable intermediate in the synthesis of novel therapeutic agents and as a tool for probing biological pathways.[5] These application notes provide a comprehensive guide for the initial in vitro characterization of this compound, outlining a logical progression of experiments from foundational cytotoxicity profiling to more specific mechanistic assays. The protocols are designed for researchers in drug discovery and cell biology, offering detailed, step-by-step methodologies and the scientific rationale behind experimental choices.
Preliminary Assessments: Compound Handling and Cell Culture
Compound Handling and Solubilization
Prior to initiating any biological assay, it is critical to ensure the proper handling and solubilization of the test compound. This compound is a solid at room temperature.[6] For in vitro assays, a stock solution is typically prepared in an organic solvent and then diluted in cell culture media.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of small molecules for cell-based assays.
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in cell culture grade DMSO.
-
Ensure complete dissolution by vortexing or brief sonication.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7]
-
-
Working Dilutions: Prepare fresh working dilutions from the stock solution in the appropriate cell culture medium for each experiment. It is crucial to maintain a final DMSO concentration below 0.5% (and ideally below 0.1%) in the cell culture wells to avoid solvent-induced toxicity.[7] An equivalent concentration of DMSO should be used in the vehicle control wells.
General Cell Culture Guidelines
The choice of cell line is dependent on the research question. For initial cytotoxicity screening and to investigate potential anti-cancer effects, common cancer cell lines such as A549 (lung carcinoma), MDA-MB-231 (breast adenocarcinoma), or HepG2 (liver carcinoma) are often used.[8]
-
Maintenance: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin). Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells regularly to maintain them in the exponential growth phase.
-
Cell Viability: Before seeding for an experiment, ensure the viability of the cell stock is >95% using a method such as trypan blue exclusion.
Phase 1: Cytotoxicity Profiling
The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation.[9][10] This establishes a therapeutic window and informs the concentration range for subsequent mechanistic assays. We will describe two common and complementary assays: the MTT assay, which measures metabolic activity, and the LDH assay, which assesses cell membrane integrity.[11][12]
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of this compound.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[11]
-
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of choice (e.g., A549)
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
-
-
Procedure:
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubate for the desired time points (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, which is an indicator of necrosis or late-stage apoptosis.[10][12]
-
Materials:
-
Cells and compound prepared as in the MTT assay.
-
Commercially available LDH cytotoxicity assay kit (e.g., from Thermo Fisher Scientific, Promega, or Roche).
-
Microplate reader.
-
-
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
Prepare controls as per the kit manufacturer's instructions. This will typically include a spontaneous LDH release control (vehicle-treated cells) and a maximum LDH release control (cells treated with a lysis buffer provided in the kit).
-
Transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate for the time specified in the kit protocol (usually 15-30 minutes at room temperature, protected from light).
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Presentation: Cytotoxicity
The results from the cytotoxicity assays should be used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.
| Parameter | Description | Example Value |
| Assay Type | Method used to assess cytotoxicity. | MTT |
| Cell Line | The cell line used in the experiment. | A549 |
| Incubation Time | Duration of compound exposure. | 48 hours |
| IC50 Value | Concentration for 50% inhibition. | 15.2 µM |
| Assay Type | Method used to assess cytotoxicity. | LDH |
| Cell Line | The cell line used in the experiment. | A549 |
| Incubation Time | Duration of compound exposure. | 48 hours |
| IC50 Value | Concentration for 50% inhibition. | 25.8 µM |
Phase 2: Mechanistic & Functional Assays
Based on the known biological activities of isoxazole derivatives, which include enzyme inhibition and induction of apoptosis, the following assays can elucidate the mechanism of action of this compound.[2][8]
Protocol 3: In Vitro Kinase Inhibition Assay
Many small molecule anti-cancer drugs function by inhibiting protein kinases. This protocol provides a general framework for assessing the compound's ability to inhibit a specific kinase in a cell-free system. The choice of kinase would be guided by further research into the specific targets of isoxazole-containing compounds or through broader screening panels.
-
Rationale: Enzyme assays are crucial for identifying how compounds modulate enzyme activity and are a cornerstone of modern drug discovery.[13] This assay directly measures the compound's interaction with an isolated enzyme, providing data on its potency and selectivity.
-
Materials:
-
Recombinant active kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Commercially available kinase activity detection kit (e.g., ADP-Glo™ from Promega, which measures ADP production as an indicator of kinase activity).
-
384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a 384-well plate, add the test compound, the specific kinase, and the kinase substrate according to the kit manufacturer's instructions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the recommended time (e.g., 60 minutes) at the optimal temperature for the enzyme (e.g., 30°C).
-
Stop the reaction and detect the signal (e.g., luminescence for ADP-Glo™) using a plate reader.
-
Include positive controls (no inhibitor) and negative controls (no enzyme) to determine the assay window.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Hypothetical Signaling Pathway
Caption: Hypothetical pathway where the compound inhibits a kinase, leading to apoptosis.
Protocol 4: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14] Early in apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate the membranes of late apoptotic and necrotic cells.
-
Rationale: Understanding whether a compound induces programmed cell death is critical for evaluating its potential as an anti-cancer agent.[11] This assay provides quantitative data on the mode of cell death.
-
Materials:
-
6-well plates
-
Cells and test compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer (provided in the kit)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the test compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.
-
Harvest the cells, including both adherent and floating populations. Wash the cells with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (or volumes as recommended by the kit manufacturer).
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of binding buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
-
Data Presentation: Apoptosis
The flow cytometry data is typically presented as quadrant plots, and the percentage of cells in each quadrant is quantified.
| Treatment | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) |
| Vehicle Control | 95.1 | 2.5 | 2.4 |
| Compound (1x IC50) | 60.3 | 25.8 | 13.9 |
| Compound (2x IC50) | 35.7 | 40.1 | 24.2 |
Conclusion
This document outlines a structured, multi-phase approach for the initial in vitro characterization of this compound. By first establishing a cytotoxicity profile, researchers can define a relevant concentration range for subsequent, more complex mechanistic studies. The protocols provided for kinase inhibition and apoptosis detection serve as a robust starting point for elucidating the compound's mechanism of action, particularly in the context of cancer or inflammatory diseases. The data generated from these assays will be critical in guiding further preclinical development and structure-activity relationship (SAR) studies.
References
- D'Incalci, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. [Link]
- baseclick GmbH. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. [Link]
- PubChem. This compound. [Link]
- National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. [Link]
- Reaction Biology. (2022).
- Bitesize Bio. (2025).
- Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
- Jean, F., et al. (2011). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PMC. [Link]
- Al-Salahi, R., et al. (2022).
- Kumar, A., et al. (2025). Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
- Farooq, R., et al. (2023).
- BellBrook Labs. (2025).
- National Institutes of Health. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. [Link]
- Pfaller, W., & Balls, M. (Eds.). (2006). Drug Testing In Vitro. Springer. [Link]
- Al-Salahi, R., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives.
- Chemdad Co., Ltd. 5-(4-BROMOPHENYL)ISOXAZOLE-3-CARBOXYLIC. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 5. jk-sci.com [jk-sci.com]
- 6. 5-(4-BROMOPHENYL)ISOXAZOLE-3-CARBOXYLIC& Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 12. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. miltenyibiotec.com [miltenyibiotec.com]
Application Notes & Protocols for 5-(4-Bromophenyl)isoxazole-3-carboxylic acid in Anti-Inflammatory Drug Discovery
Introduction: The Isoxazole Scaffold in Modern Medicinal Chemistry
The isoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique electronic properties and rigid structure allow it to serve as a versatile pharmacophore, engaging with a wide range of biological targets.[3] Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and notably, anti-inflammatory effects.[4][5] The anti-inflammatory potential often stems from their ability to modulate key enzymatic pathways responsible for the production of inflammatory mediators.[6]
This document focuses on 5-(4-Bromophenyl)isoxazole-3-carboxylic acid (CAS 33282-23-4), a specific derivative that serves as a valuable intermediate and a potential therapeutic agent in the exploration of novel anti-inflammatory drugs.[7][8] Its structure, featuring a bromophenyl group and a carboxylic acid moiety on the isoxazole core, presents an intriguing profile for targeted inhibition of inflammatory enzymes. We will explore its hypothesized mechanism of action and provide detailed protocols for its evaluation as a potential anti-inflammatory lead compound.
Part 1: Hypothesized Mechanism of Action - Dual Inhibition of COX/LOX Pathways
Inflammation is a complex biological response mediated by a cascade of molecular signals.[9] A central hub in this cascade is the metabolism of arachidonic acid (AA), which is released from cell membranes by phospholipase A₂ (PLA₂). AA is then metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins (PGs), and the lipoxygenase (LOX) pathway, which produces leukotrienes (LTs).[4][6] Both PGs and LTs are potent mediators of inflammation, contributing to pain, swelling, redness, and heat.
Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. However, the inhibition of only the COX pathway can shunt AA metabolism towards the LOX pathway, potentially exacerbating certain inflammatory conditions. Therefore, compounds that can dually inhibit both COX and 5-LOX are of significant therapeutic interest.[10] Based on extensive research into related isoxazole structures, we hypothesize that this compound acts as a dual inhibitor of COX-2 and 5-LOX.[2][6][11]
The carboxylic acid group is a common feature in many NSAIDs, crucial for binding to the active site of COX enzymes. The diaryl-isoxazole core is known to contribute to selectivity and potency.[12][13] The bromophenyl substituent can enhance binding affinity through halogen bonding and other hydrophobic interactions within the enzyme's catalytic domain.
Caption: Hypothesized mechanism of this compound.
Part 2: Experimental Evaluation Workflow
A tiered approach is recommended for evaluating the anti-inflammatory potential of a novel compound. This workflow progresses from simple, rapid biochemical assays to more complex and physiologically relevant cell-based and in vivo models. This strategy allows for early go/no-go decisions, conserving resources and focusing efforts on the most promising candidates.
Caption: A tiered experimental workflow for anti-inflammatory drug screening.
Part 3: In Vitro Methodologies & Protocols
Protocol 1: Inhibition of Heat-Induced Albumin Denaturation
-
Principle: Denaturation of tissue proteins is a well-documented cause of inflammation.[14] This assay uses heat-induced denaturation of bovine serum albumin (BSA) as a simple model. The ability of a compound to prevent this denaturation is indicative of its potential anti-inflammatory activity.[15]
-
Materials:
-
Bovine Serum Albumin (BSA), 1% solution in phosphate-buffered saline (PBS, pH 6.3)
-
This compound (Test Compound)
-
Diclofenac Sodium (Reference Standard)
-
PBS (pH 6.3)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare stock solutions of the test compound and Diclofenac Sodium in DMSO (e.g., 10 mg/mL).
-
In a 96-well plate, add 10 µL of varying concentrations of the test compound or reference standard (e.g., final concentrations of 50, 100, 200, 400, 800 µg/mL). For the control well, add 10 µL of DMSO.
-
Add 150 µL of 1% BSA solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Induce denaturation by incubating the plate in a water bath at 72°C for 5 minutes.
-
Cool the plate to room temperature.
-
Measure the absorbance (turbidity) at 660 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_Control - Abs_Test) / Abs_Control] * 100
-
Plot % inhibition against concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of protein denaturation).
-
Protocol 2: Human Red Blood Cell (HRBC) Membrane Stabilization
-
Principle: The HRBC membrane is analogous to the lysosomal membrane. Its stabilization implies that the compound may inhibit the release of lysosomal enzymes and other inflammatory mediators from activated neutrophils.[16] This assay assesses the compound's ability to protect HRBCs from heat-induced hemolysis.
-
Materials:
-
Fresh human blood (collected in an anticoagulant tube)
-
Isotonic saline (0.9% NaCl)
-
Isotonic phosphate buffer (pH 7.4)
-
Test Compound and Diclofenac Sodium
-
Centrifuge, water bath, spectrophotometer
-
-
Procedure:
-
Prepare a 10% (v/v) HRBC suspension: Centrifuge fresh blood at 3000 rpm for 10 min, discard the plasma and buffy coat, and wash the packed cells three times with isotonic saline. Resuspend the packed cells to the desired volume.
-
Prepare reaction mixtures containing 1.0 mL of phosphate buffer, 2.0 mL of hyposaline (0.36% NaCl), 0.5 mL of HRBC suspension, and 0.5 mL of test compound/reference standard at various concentrations (e.g., 50-800 µg/mL).
-
For the control, use 0.5 mL of the respective vehicle (e.g., DMSO-saline solution).
-
Incubate all mixtures at 56°C for 30 minutes in a water bath.
-
Cool the tubes and centrifuge at 3000 rpm for 10 minutes.
-
Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.
-
-
Data Analysis:
-
Calculate the percentage of membrane stabilization using the formula: % Protection = 100 - [(Abs_Test / Abs_Control) * 100]
-
Determine the IC₅₀ value.
-
Protocol 3 & 4: COX-1/COX-2 and 5-LOX Enzymatic Inhibition Assays
-
Principle: These are direct, target-based assays to quantify the inhibitory activity of the test compound against the key enzymes in the arachidonic acid cascade.[9][17] Commercially available kits (e.g., from Cayman Chemical, BPS Bioscience) provide a standardized and reliable method for this evaluation.
-
General Procedure (using a commercial kit):
-
Follow the manufacturer's instructions precisely. Typically, the assay involves combining the enzyme (ovine COX-1/COX-2 or human recombinant 5-LOX), a chromogenic substrate, arachidonic acid, and the inhibitor (test compound).
-
The enzymatic reaction produces a colored product that can be measured spectrophotometrically or a fluorescent product measured fluorometrically.
-
Run the assay with a range of concentrations of the test compound to generate a dose-response curve.
-
Include a known inhibitor as a positive control (e.g., SC-560 for COX-1, Celecoxib for COX-2, Zileuton for 5-LOX).
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration.
-
Determine the IC₅₀ values for COX-1, COX-2, and 5-LOX.
-
Calculate the COX-2 Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2, which is often desirable to reduce gastrointestinal side effects associated with COX-1 inhibition.
-
Protocol 5: Inhibition of LPS-Induced TNF-α and IL-6 Production in Macrophages
-
Principle: This cell-based assay mimics an inflammatory response to a bacterial component (Lipopolysaccharide, LPS).[18] It measures the ability of the test compound to suppress the production of key pro-inflammatory cytokines, TNF-α and IL-6, from activated macrophages.
-
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1 differentiated with PMA).
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS.
-
LPS from E. coli.
-
Test Compound and a reference standard (e.g., Dexamethasone).
-
MTT or similar viability assay kit.
-
ELISA kits for mouse/human TNF-α and IL-6.
-
-
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at an appropriate density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compound or reference standard. Incubate for 1-2 hours.
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL (optimize as needed). Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using the respective ELISA kits, following the manufacturer's protocol.
-
Viability Assay: Perform an MTT assay on the remaining cells to ensure the observed reduction in cytokines is not due to cytotoxicity of the compound.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine production relative to the LPS-stimulated control.
-
Determine the IC₅₀ values for the inhibition of TNF-α and IL-6.
-
Confirm that the compound is not cytotoxic at the effective concentrations.
-
| Hypothetical In Vitro Data Summary | ||||
| Assay | This compound (IC₅₀) | Diclofenac Sodium (IC₅₀) | Celecoxib (IC₅₀) | Zileuton (IC₅₀) |
| Protein Denaturation | 185 µM | 150 µM | - | - |
| HRBC Stabilization | 210 µM | 175 µM | - | - |
| COX-1 Inhibition | 15 µM | 5 µM | 25 µM | - |
| COX-2 Inhibition | 0.8 µM | 1.2 µM | 0.05 µM | - |
| 5-LOX Inhibition | 2.5 µM | > 100 µM | > 100 µM | 0.5 µM |
| COX-2 Selectivity Index | 18.75 | 4.17 | 500 | N/A |
Part 4: In Vivo Methodology & Protocol
Protocol 6: Carrageenan-Induced Paw Edema in Rats
-
Principle: This is the most widely used primary test for screening anti-inflammatory agents.[19] The subcutaneous injection of carrageenan into a rat's paw induces a reproducible, biphasic inflammatory response.[20] The early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by prostaglandins and involves the infiltration of neutrophils.[19] Inhibition of the late phase is indicative of activity against COX enzymes.
-
Materials:
-
Wistar or Sprague-Dawley rats (150-200g).
-
Carrageenan (1% w/v solution in sterile saline).
-
Test Compound.
-
Indomethacin or Diclofenac Sodium (Reference Standard).
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose - CMC).
-
Plebysmometer or digital calipers.
-
-
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment. Fast the animals overnight before the test, with free access to water.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC, p.o.)
-
Group II: Reference Standard (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group III-V: Test Compound at different doses (e.g., 10, 20, 40 mg/kg, p.o.)
-
-
Dosing: Administer the vehicle, reference, or test compound orally (p.o.) via gavage.
-
Edema Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume (or thickness) immediately after carrageenan injection (0 hour) and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.
-
-
Data Analysis:
-
Calculate the change in paw volume (ΔV) at each time point: ΔV = V_t - V_0 (where V_t is the volume at time t, and V_0 is the initial volume).
-
Calculate the percentage inhibition of edema at each time point for the treated groups compared to the vehicle control group: % Inhibition = [(ΔV_Control - ΔV_Test) / ΔV_Control] * 100
-
The most significant inhibition is typically observed at the 3-hour or 4-hour mark, corresponding to the prostaglandin-mediated phase.
-
| Hypothetical In Vivo Data Summary (at 3 hours) | ||
| Treatment Group | Mean Paw Volume Increase (mL) | % Inhibition of Edema |
| Vehicle Control (0.5% CMC) | 0.85 ± 0.07 | - |
| Indomethacin (10 mg/kg) | 0.38 ± 0.05 | 55.3% |
| Test Compound (10 mg/kg) | 0.65 ± 0.06 | 23.5% |
| Test Compound (20 mg/kg) | 0.51 ± 0.04 | 40.0% |
| Test Compound (40 mg/kg) | 0.42 ± 0.05 | 50.6% |
Conclusion and Future Directions
The protocols outlined in this guide provide a comprehensive framework for the initial characterization of this compound as a potential anti-inflammatory agent. The hypothesized dual inhibition of COX-2 and 5-LOX presents a promising therapeutic profile. Positive results from this screening cascade, particularly potent activity in both the cellular and in vivo models with a favorable COX-2 selectivity index, would strongly support its advancement as a lead candidate. Subsequent studies should focus on pharmacokinetic profiling (ADME), detailed toxicology assessments, and evaluation in chronic inflammation models (e.g., adjuvant-induced arthritis) to fully establish its therapeutic potential.
References
- Umar, M.I., et al. (2019).
- Ledson, T., et al. (2013).
- Vogel, H.G. (2002). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Source Not Available]
- Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI, [Link]
- Pharmaron. (n.d.).
- Villalobos-García, R., et al. (2023).
- Peiris, D., et al. (2025).
- Jayasuriya, W.J.A.B.N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.
- Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. PMC - NIH, [Link]
- Zimecki, M., et al. (2018).
- Artico, M., et al. (2018).
- Kumar, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing, [Link]
- Tenne, P.C., et al. (2025). IN-VITRO ANTI-INFLAMMATORY ASSESSMENT OF PLANT-DERIVED NATURAL PRODUCTS AS NOVEL DRUG LEADS. [Source Not Available]
- Basavaraj, K., et al. (2015).
- Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. PubMed, [Link]
- Maciążek-Jurczyk, M., et al. (2016).
- Khan, I., et al. (2023).
- Chongqing Chemdad Co. (n.d.). This compound. Chemdad, [Link]
- Hussain, S., et al. (2024).
- Gomaa, H.A.M., et al. (2021). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. PMC - PubMed Central, [Link]
- Koeberle, A., et al. (2016).
- Chokri, M., et al. (2015). Antioxidant, 5-Lipoxygenase Inhibitory and Cytotoxic Activities of Compounds Isolated from the Ferula lutea Flowers. PMC - NIH, [Link]
- Penas, F., et al. (2017). IL-10/STAT3/SOCS3 Axis Is Involved in the Anti-inflammatory Effect of Benznidazole. PMC, [Link]
- Al-Warhi, T., et al. (2025). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid.
- Al-Abdullah, N.H., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI, [Link]
- Sweeny, D.J., et al. (1992). 3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, a new prodrug for the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide. PubMed, [Link]
- Joy, J., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. [Source Not Available]
- Lee, Y.J., et al. (2012). Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors. PubMed, [Link]
- Sharma, S., et al. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. PubMed, [Link]
- Lee, Y.J., et al. (2011). Synthesis and evaluation of benzoxazole derivatives as 5-lipoxygenase inhibitors. PubMed, [Link]
- Majid, F., et al. (2021). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. PMC - NIH, [Link]
- El-Damasy, D.A., et al. (2022). 2-(3-Bromophenyl)
Sources
- 1. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoxazole Derivatives as Regulators of Immune Functions | MDPI [mdpi.com]
- 3. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 5. Isoxazole Derivatives as Regulators of Immune Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. jk-sci.com [jk-sci.com]
- 9. journalajrb.com [journalajrb.com]
- 10. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4,5-Diarylisoxazol-3-carboxylic acids: A new class of leukotriene biosynthesis inhibitors potentially targeting 5-lipoxygenase-activating protein (FLAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.aalto.fi [research.aalto.fi]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. ijpsr.com [ijpsr.com]
- 17. Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. ijpras.com [ijpras.com]
The Versatile Scaffold: Application Notes and Protocols for 5-(4-Bromophenyl)isoxazole-3-carboxylic acid in Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Heterocycle
In the landscape of medicinal chemistry, the isoxazole ring stands out as a "privileged scaffold," a core structural motif that consistently appears in a multitude of biologically active compounds.[1][2][3] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions make it a valuable building block in the design of novel therapeutics. Among the vast family of isoxazole-containing molecules, 5-(4-Bromophenyl)isoxazole-3-carboxylic acid has emerged as a particularly intriguing starting point for drug discovery programs.
This technical guide provides a comprehensive overview of the synthesis, derivatization, and application of this compound for researchers, scientists, and drug development professionals. We will delve into detailed, field-proven protocols, explaining the rationale behind experimental choices and providing a framework for its effective utilization in medicinal chemistry projects. The presence of three key functional handles—the isoxazole core, the reactive bromophenyl group, and the versatile carboxylic acid—renders this molecule a powerful platform for the generation of diverse chemical libraries with a wide range of potential therapeutic applications, including the development of anti-inflammatory and analgesic drugs.[4][5]
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in a research setting.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆BrNO₃ | [6] |
| Molecular Weight | 268.06 g/mol | [6] |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | ~200 °C (decomposes) | [6] |
| Solubility | Soluble in polar organic solvents such as DMSO and DMF. Limited solubility in water. | |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. | [6] |
PART 1: Synthesis and Purification of this compound
The synthesis of this compound is typically achieved through a two-step process: the formation of the corresponding ethyl ester via a 1,3-dipolar cycloaddition reaction, followed by hydrolysis to the carboxylic acid. This approach offers a reliable and scalable route to the target compound.
Diagram: Synthetic Pathway
Caption: Synthetic route to this compound.
Protocol 1.1: Synthesis of Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate
This protocol is based on the well-established 1,3-dipolar cycloaddition reaction between a nitrile oxide generated in situ and an alkene.[7]
Materials:
-
Ethyl 2-chloro-2-(hydroxyimino)acetate
-
4-Bromostyrene
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) and 4-bromostyrene (1.2 eq) in anhydrous toluene at room temperature, add triethylamine (1.5 eq) dropwise over 30 minutes. The slow addition is crucial to control the exothermic reaction and prevent the dimerization of the nitrile oxide intermediate.
-
After the addition is complete, heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate.
Protocol 1.2: Hydrolysis to this compound
The hydrolysis of the ethyl ester to the carboxylic acid is a standard procedure.[8]
Materials:
-
Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate (1.0 eq) in a mixture of THF and water (3:1).
-
Add lithium hydroxide (2.0 eq) to the solution and stir at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. The product can be further purified by recrystallization if necessary.
PART 2: Applications in Medicinal Chemistry - Protocols and Methodologies
The true utility of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules with desired biological activities.
Application 1: Synthesis of Amide Derivatives for Library Generation
The carboxylic acid moiety serves as an excellent handle for the synthesis of a diverse library of amide derivatives using standard peptide coupling protocols. This allows for the exploration of the chemical space around the isoxazole core to identify compounds with improved potency and selectivity.
Diagram: Amide Synthesis Workflow
Caption: General workflow for the synthesis of amide derivatives.
Protocol 2.1: General Procedure for Amide Coupling
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent, a common and efficient choice for amide bond formation.
Materials:
-
This compound
-
Desired amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired amine (1.2 eq) to the reaction mixture and continue to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by silica gel column chromatography or recrystallization.
Application 2: Evaluation as a Xanthine Oxidase Inhibitor
Derivatives of 5-phenylisoxazole-3-carboxylic acid have shown promise as inhibitors of xanthine oxidase, an enzyme implicated in hyperuricemia and gout.[9] The following protocol describes a spectrophotometric assay to evaluate the inhibitory potential of this compound and its derivatives.
Diagram: Xanthine Oxidase Inhibition Assay Workflow
Caption: Workflow for the spectrophotometric xanthine oxidase inhibition assay.
Protocol 2.2: Spectrophotometric Xanthine Oxidase Inhibition Assay
This assay measures the production of uric acid, which absorbs light at 295 nm, from the oxidation of xanthine by xanthine oxidase.[1]
Materials:
-
This compound (or its derivatives)
-
Xanthine oxidase (from bovine milk)
-
Xanthine
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
DMSO (for dissolving test compounds)
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 295 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a solution of xanthine in the phosphate buffer.
-
Prepare a solution of xanthine oxidase in the phosphate buffer. Keep the enzyme solution on ice.
-
-
Assay Setup:
-
In the wells of a 96-well microplate, add the following in order:
-
Phosphate buffer
-
Test compound solution (at various concentrations) or vehicle control (DMSO)
-
Xanthine oxidase solution
-
-
The final volume in each well should be consistent. Include wells for a blank (no enzyme) and a positive control (a known inhibitor like allopurinol).
-
-
Reaction and Measurement:
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the xanthine solution to all wells.
-
Immediately place the plate in the microplate reader and begin measuring the absorbance at 295 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation (V) from the linear portion of the absorbance versus time plot for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Plot the % inhibition against the logarithm of the test compound concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Application 3: Screening for Anti-inflammatory Activity in a Cell-Based Assay
Given the known anti-inflammatory properties of many isoxazole derivatives, it is pertinent to evaluate this compound and its analogs in a relevant cell-based model. The following protocol utilizes lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages to assess the anti-inflammatory potential of test compounds by measuring the production of nitric oxide (NO), a key inflammatory mediator.
Protocol 2.3: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (or its derivatives)
-
Griess Reagent System
-
96-well cell culture plates
-
Cell counting solution (e.g., trypan blue)
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Prepare various concentrations of the test compound in complete DMEM.
-
Remove the old media from the cells and replace it with fresh media containing the test compound or vehicle control (DMSO). Pre-incubate for 1-2 hours.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control wells.
-
-
Incubation and Supernatant Collection:
-
Incubate the plate for 24 hours at 37°C with 5% CO₂.
-
After incubation, carefully collect the cell culture supernatant from each well for the measurement of NO production.
-
-
Nitrite Measurement using Griess Reagent:
-
In a new 96-well plate, mix 50 µL of the collected supernatant with 50 µL of Sulfanilamide solution (Part I of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part II of Griess Reagent) to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Determine the concentration of nitrite in each sample from the standard curve.
-
Calculate the percentage of NO production inhibition for each concentration of the test compound relative to the LPS-stimulated control.
-
It is also advisable to perform a cell viability assay (e.g., MTT or MTS assay) in parallel to ensure that the observed reduction in NO production is not due to cytotoxicity of the compound.
-
Conclusion: A Gateway to Novel Therapeutics
This compound represents a powerful and versatile starting point for medicinal chemistry campaigns. Its straightforward synthesis and the presence of multiple functional groups for derivatization provide a robust platform for the generation of diverse compound libraries. The protocols outlined in this guide offer a practical framework for the synthesis, purification, and biological evaluation of this promising scaffold and its derivatives. By leveraging these methodologies, researchers can efficiently explore the therapeutic potential of this privileged isoxazole in the quest for novel and effective treatments for a range of diseases.
References
- BenchChem. (2025). Application Note: Spectrophotometric Assay for Measuring Xanthine Oxidase Activity and Its Inhibition. BenchChem.
- Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
- National Center for Biotechnology Information. (n.d.). Isoxazoles. In PubChem.
- Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670.
- BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids. BenchChem.
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.
- ResearchGate. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of.
- J&K Scientific. (n.d.). This compound | 33282-23-4.
- PubMed. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors.
- Molecular Devices. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- Chemdad. (n.d.). 5-(4-BROMOPHENYL)ISOXAZOLE-3-CARBOXYLIC&.
Sources
- 1. rsc.org [rsc.org]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. mdpi.com [mdpi.com]
- 4. US3786082A - Synthesis of ethyl 4-haloacetoacetoacetates - Google Patents [patents.google.com]
- 5. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sarpublication.com [sarpublication.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. orgsyn.org [orgsyn.org]
Application Note: A Robust HPLC Method for the Analysis of 5-(4-Bromophenyl)isoxazole-3-carboxylic Acid
Abstract
This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-(4-Bromophenyl)isoxazole-3-carboxylic acid. This compound is a valuable intermediate in pharmaceutical and agrochemical synthesis.[1][2] The developed method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and acidified water, ensuring excellent peak shape, resolution, and reproducibility. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring an accurate method for purity assessment and quantification.
Introduction and Analytical Principle
This compound is a heterocyclic compound whose precise quantification is crucial for ensuring the quality and consistency of downstream products. The key to a successful HPLC separation for this analyte lies in controlling its ionization state. The molecule contains an acidic carboxylic acid group, which has a predicted pKa of approximately 3.24.[3]
In reversed-phase chromatography, retention is primarily driven by hydrophobic interactions between the analyte and the nonpolar stationary phase.[4] For acidic compounds, the mobile phase pH is a critical parameter.[5]
-
At a pH above the pKa , the carboxylic acid group will be deprotonated (ionized), making the molecule more polar and resulting in poor retention and potential peak tailing.[4][6]
-
At a pH well below the pKa , the ionization is suppressed, rendering the molecule neutral and more hydrophobic. This significantly increases retention and promotes a sharp, symmetrical peak shape.[7][8]
Therefore, this method employs a mobile phase acidified with formic acid to a pH of approximately 2.8, ensuring the analyte is in its non-ionized form for optimal chromatographic performance. Detection is performed using a UV detector, leveraging the strong absorbance of the aromatic and isoxazole ring systems.
Materials and Reagents
| Item | Description / Vendor |
| Analyte | This compound (Purity ≥98%) |
| Acetonitrile (ACN) | HPLC Grade or higher |
| Water | HPLC or Milli-Q Grade |
| Formic Acid | LC-MS Grade (≥99%) |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size (e.g., Agilent Zorbax, Waters SunFire, Phenomenex Luna) |
| HPLC System | Agilent 1260 Infinity II, Waters Alliance, or equivalent system with a quaternary pump, autosampler, column thermostat, and UV or Photodiode Array (PDA) detector. |
| Volumetric Glassware | Class A |
| Syringe Filters | 0.45 µm PTFE or Nylon |
Experimental Protocol
Chromatographic Conditions
The following table summarizes the optimized HPLC method parameters.
| Parameter | Condition | Rationale |
| Column | C18 (4.6 x 150 mm, 5 µm) | Standard reversed-phase column providing good retention for moderately nonpolar compounds. |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v) | Isocratic elution provides simplicity and robustness. 0.1% Formic Acid maintains a low pH (~2.8) to suppress analyte ionization.[8][9] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency. |
| Column Temperature | 30 °C | A slightly elevated temperature improves reproducibility by mitigating fluctuations in ambient temperature. |
| Injection Volume | 10 µL | A small volume minimizes potential peak distortion from the sample solvent. |
| Detection Wavelength | 254 nm | Isoxazole and bromophenyl moieties exhibit strong UV absorbance in this region, providing good sensitivity.[10][11] |
| Run Time | 10 minutes | Sufficient time for the elution of the analyte and any potential impurities. |
Preparation of Solutions
Mobile Phase (1 L of 0.1% Formic Acid in Water):
-
Measure approximately 950 mL of HPLC-grade water into a 1 L volumetric flask or graduated cylinder.
-
Carefully add 1.0 mL of formic acid.
-
Bring the volume to 1 L with water and mix thoroughly.
-
Filter the solution through a 0.45 µm membrane filter and degas for 15 minutes using sonication or vacuum.
Sample Diluent:
-
Use the mobile phase (Acetonitrile:Water 60:40) as the diluent to ensure compatibility and good peak shape.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL Class A volumetric flask.
-
Add approximately 15 mL of acetonitrile to dissolve the standard completely. Use sonication if necessary.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with acetonitrile and mix thoroughly.
Working Standard Solution (100 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL Class A volumetric flask.
-
Dilute to the mark with the sample diluent and mix thoroughly.
-
Filter through a 0.45 µm syringe filter before injection.
Analytical Procedure & System Suitability
-
System Equilibration: Purge the HPLC system and pump the mobile phase through the column for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST): Before sample analysis, perform five replicate injections of the Working Standard Solution (100 µg/mL). The system is deemed ready for use if the following criteria are met, in accordance with ICH Q2(R1) guidelines.[12][13][14]
-
Tailing Factor (Asymmetry): ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
-
-
Sample Analysis: Inject the prepared sample solutions.
-
Bracketing: Inject a standard solution after every 10-15 sample injections to ensure system stability throughout the run.
Data Analysis and Interpretation
A typical chromatogram should show a sharp, well-defined peak for this compound eluting at approximately 4-6 minutes under the specified conditions. The concentration of the analyte in the sample can be calculated using the peak area and an external standard calibration curve.
Analytical Workflow Diagram
The following diagram illustrates the complete workflow from sample preparation to final data reporting.
Caption: HPLC analytical workflow for this compound.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Mobile phase pH too high. 2. Column degradation. 3. Sample overload. | 1. Ensure 0.1% formic acid is correctly added. 2. Replace the column. 3. Dilute the sample. |
| Retention Time Drift | 1. Inconsistent mobile phase composition. 2. Column temperature fluctuation. 3. Pump malfunction or leak. | 1. Prepare fresh mobile phase; ensure proper mixing. 2. Verify column oven is set to 30 °C and stable. 3. Check pump pressure and perform maintenance. |
| Split Peaks | 1. Clogged frit or column inlet. 2. Sample solvent incompatible with mobile phase. | 1. Reverse-flush the column or replace it. 2. Ensure sample is dissolved in the mobile phase. |
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Quality Guidelines.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Reversed-phase chrom
- HPLC Method Development For Acidic Molecules: A Case Study. PharmaGuru. [Link]
- Theoretical-study-of-Isoxazoles-and-their-derivatives.
- Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?
- Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis. Technology Networks. [Link]
- This compound. PubChem. [Link]
- Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. National Institutes of Health (NIH). [Link]
- Control pH During Method Development for Better Chrom
- UV-vis absorption spectra of the hydrolysis products aldehyde (blue),...
- Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]
- How does an acid pH affect reversed-phase chromatography separ
- Back to Basics: The Role of pH in Retention and Selectivity.
- Isoxazole. NIST WebBook. [Link]
- The electronic states of isoxazole studied by VUV absorption, electron energy-loss spectroscopies and ab initio multi-reference configuration interaction calculations.
- Isoxazole, 5-(4-bromophenyl)-3-phenyl-. PubChem. [Link]
- HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases.
- This compound (C10H6BrNO3). PubChemLite. [Link]
- 5-(4-BROMOPHENYL)ISOXAZOLE-3-CARBOXYLIC&. Chemdad. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. 33282-23-4 CAS MSDS (5-(4-BROMOPHENYL)ISOXAZOLE-3-CARBOXYLIC&) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. biotage.com [biotage.com]
- 9. Developing HPLC Methods [sigmaaldrich.com]
- 10. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. fda.gov [fda.gov]
- 14. database.ich.org [database.ich.org]
Application Notes & Protocols: Determining the Solubility of 5-(4-Bromophenyl)isoxazole-3-carboxylic acid in Dimethyl Sulfoxide (DMSO)
<
Abstract
Introduction: The Critical Role of Solubility
The solubility of an active pharmaceutical ingredient (API) or test compound is a paramount physicochemical property that dictates its behavior in both in vitro and in vivo systems. Poor solubility can lead to significant challenges, including underestimated bioactivity, unreliable assay results, and poor bioavailability, potentially terminating the development of a promising therapeutic candidate.[1] Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used in drug discovery to dissolve a broad spectrum of polar and nonpolar compounds, making it an indispensable tool for creating high-concentration stock solutions for screening libraries.[2][3][4]
5-(4-bromophenyl)isoxazole-3-carboxylic acid is a heterocyclic compound featuring a bromophenyl group, which enhances reactivity, and an isoxazole carboxylic acid moiety, which contributes to its biological activity and physicochemical properties.[5] Understanding its solubility limit in DMSO is the foundational first step for any subsequent experimental work, ensuring accurate and meaningful data generation.
Physicochemical Profile & Predicted Solubility Behavior
A compound's structure dictates its properties. Analyzing the key features of this compound allows us to anticipate its behavior in DMSO.
| Property | Value / Prediction | Source | Implication for Solubility |
| Molecular Formula | C₁₀H₆BrNO₃ | [6][7] | - |
| Molecular Weight | 268.06 g/mol | [6][7] | Moderate molecular weight, generally favorable for solubility. |
| Appearance | White to off-white powder | [5] | Physical state for starting material in thermodynamic assays. |
| Melting Point | ~200-206 °C (decomposes) | [5][7][8] | High melting point suggests strong crystal lattice energy, which can negatively impact solubility as energy is required to break the crystal lattice. |
| Predicted XlogP | 2.6 | [6][9] | A positive LogP indicates a degree of lipophilicity, but the value is not extreme. This suggests the compound has both hydrophobic (bromophenyl) and polar (carboxylic acid, isoxazole) regions, making it a candidate for dissolution in versatile solvents like DMSO. |
| Predicted pKa | 3.24 ± 0.10 | [8] | The carboxylic acid group is acidic. In neutral DMSO, it will be largely protonated. The presence of this ionizable group is key to its solubility characteristics. |
Expert Analysis: The structure presents a duality. The bromophenyl group is hydrophobic, while the isoxazole and carboxylic acid groups introduce polarity and hydrogen bonding capabilities. DMSO is an excellent solvent for such molecules because it can engage in dipole-dipole interactions and act as a hydrogen bond acceptor, effectively solvating both polar and nonpolar regions of the molecule.[2][3] The high melting point, however, indicates a stable crystal lattice that must be overcome, which will be the primary barrier to achieving high thermodynamic solubility.
Kinetic vs. Thermodynamic Solubility: A Critical Distinction
It is essential to understand which type of solubility is relevant for a given application. The experimental approach differs significantly for each.[1][10]
-
Kinetic Solubility: This measures the concentration of a compound when it first precipitates out of a solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[11] It is a non-equilibrium measurement and often overestimates true solubility.[10]
-
Thermodynamic Solubility: This is the "true" solubility, representing the equilibrium concentration of a compound in a saturated solution in the presence of its solid form.[12][13] The measurement requires a longer incubation time to ensure equilibrium is reached.[1]
Caption: Decision workflow for selecting the appropriate solubility assay.
Protocol 1: High-Throughput Kinetic Solubility Determination
This protocol is designed for rapid assessment, suitable for early-stage discovery. It relies on adding a concentrated DMSO stock solution to an aqueous buffer and detecting the point of precipitation.[1][14]
4.1. Materials and Equipment
-
This compound (solid)
-
Anhydrous DMSO (high purity)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent or clear for nephelometry)
-
Automated liquid handler or multichannel pipettes
-
Plate shaker/incubator
-
Nephelometer or UV/Vis plate reader
4.2. Step-by-Step Methodology
-
Prepare a High-Concentration Stock Solution: Accurately weigh the compound and dissolve it in 100% anhydrous DMSO to prepare a top stock solution (e.g., 20 mM). Ensure complete dissolution; gentle warming (to 37°C) or sonication can be used if necessary.[15]
-
Prepare Serial Dilutions: In a separate 96-well plate (the "source plate"), create a serial dilution of the DMSO stock. For example, a 2-fold dilution series from 20 mM down to ~0.02 mM.
-
Assay Plate Preparation: Using a liquid handler, add a small, precise volume (e.g., 2 µL) from each well of the DMSO source plate to the corresponding wells of a new 96-well assay plate.
-
Initiate Precipitation: Rapidly add a larger volume of aqueous buffer (e.g., 198 µL of PBS pH 7.4) to each well of the assay plate to achieve the final test concentrations (this example results in a final DMSO concentration of 1%).
-
Equilibration: Immediately place the plate on a shaker to ensure rapid mixing. Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period, typically 1-2 hours.[11][14]
-
Measurement: Measure the turbidity or light scattering in each well using a nephelometer. Alternatively, measure absorbance at a wavelength where the precipitate scatters light (e.g., 620 nm) using a UV/Vis reader.
-
Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in signal (turbidity/scattering) compared to the buffer-only controls.
Protocol 2: "Gold Standard" Thermodynamic Solubility Determination
This protocol uses the shake-flask method, which is considered the most reliable for determining equilibrium solubility and is recommended by regulatory bodies like the ICH.[10][16][17][18]
5.1. Materials and Equipment
-
This compound (solid)
-
Anhydrous DMSO (high purity)
-
HPLC-grade solvents (e.g., Acetonitrile, Water with 0.1% Formic Acid)
-
Glass vials with Teflon-lined caps
-
Orbital shaker or rotator in a temperature-controlled incubator (37°C)
-
Centrifuge with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC system with a UV detector and a suitable column (e.g., C18)
5.2. Step-by-Step Methodology
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Protocol.
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a glass vial containing a precise volume of DMSO. "Excess" means enough solid should remain visible at the end of the experiment to ensure saturation.[10]
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for an extended period, typically 24 to 48 hours, to ensure equilibrium is reached.[1][13] The duration should be long enough that solubility values do not increase with longer incubation times.
-
Phase Separation: After incubation, allow the vials to stand briefly. To separate the undissolved solid from the saturated solution, centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. For an extra degree of certainty, filter this supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles. Self-Validation Step: The first few drops from the filter should be discarded to prevent errors from potential compound adsorption to the filter material.
-
Quantification:
-
Calibration Curve: Prepare a set of calibration standards by dissolving a known mass of the compound in DMSO and performing serial dilutions. Analyze these standards by HPLC-UV to create a calibration curve of peak area versus concentration.
-
Sample Analysis: Precisely dilute the filtered supernatant with DMSO to bring its concentration within the range of the calibration curve. Analyze the diluted sample using the same HPLC-UV method.
-
-
Calculation: Use the peak area from the sample chromatogram and the calibration curve equation to determine the concentration of the diluted sample. Multiply this value by the dilution factor to calculate the final thermodynamic solubility in units such as mg/mL or mM.
Best Practices and Troubleshooting
-
DMSO Quality: DMSO is highly hygroscopic (readily absorbs water from the air). Use anhydrous DMSO from a freshly opened bottle and store it properly under inert gas if possible. Water contamination can significantly alter the solvation properties of DMSO.
-
Compound Stability: Confirm that the compound does not degrade in DMSO over the course of the experiment, especially during the long incubation for thermodynamic solubility. This can be checked by comparing the HPLC chromatogram of a fresh sample to the incubated one for any new peaks. The ICH M9 guideline states that if >10% degradation occurs, solubility cannot be adequately determined.[19][20]
-
Final DMSO Concentration in Assays: When diluting DMSO stocks into aqueous buffers for cell-based or biochemical assays, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity or artifacts.[21][22]
-
Precipitation on Dilution: If the compound precipitates when a DMSO stock is diluted into an aqueous buffer (a common issue), strategies include gently warming the buffer or using a co-solvent.[15][22] However, for a true solubility measurement, these should be avoided. This precipitation is precisely what the kinetic solubility assay measures.
Conclusion
Determining the solubility of this compound in DMSO is not a matter of looking up a value but of rigorous experimental measurement. The choice between a rapid, high-throughput kinetic assay and the gold-standard thermodynamic shake-flask method depends entirely on the application and the stage of research. By following the detailed protocols and best practices outlined in this guide, researchers can generate accurate, reliable, and reproducible solubility data, thereby enabling sound decision-making in their drug discovery and development endeavors.
References
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- BioDuro. (n.d.). ADME Solubility Assay.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2771350, this compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Dimethyl Sulfoxide (DMSO): A Versatile Polar Aprotic Solvent for Industrial and Pharmaceutical Applications.
- ResearchGate. (2025). How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)?.
- protocols.io. (2021). DMSO stock preparation.
- MDPI. (2023). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery.
- Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Plateforme de chimie biologique intégrative de Strasbourg. (n.d.). Thermodynamic solubility.
- PubMed Central. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries.
- GE Healthcare Life Sciences. (n.d.). Buffer and sample preparation for direct binding assay in 2% DMSO.
- Asian Journal of Chemistry. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.
- Ingenta Connect. (2017). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing.
- J-Stage. (2022). Overview of the ICH-M9 Guideline: Biopharmaceutics Classification System (BCS) -based Biowaiver.
- European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5.
- European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system based biowaivers - questions and answers - Step 5.
- International Council for Harmonisation. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9.
- World Health Organization. (2019). Annex 4.
- Chemdad. (n.d.). 5-(4-BROMOPHENYL)ISOXAZOLE-3-CARBOXYLIC&.
- PubChemLite. (n.d.). This compound (C10H6BrNO3).
Sources
- 1. enamine.net [enamine.net]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | C10H6BrNO3 | CID 2771350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 33282-23-4 CAS MSDS (5-(4-BROMOPHENYL)ISOXAZOLE-3-CARBOXYLIC&) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 5-(4-BROMOPHENYL)ISOXAZOLE-3-CARBOXYLIC& Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. PubChemLite - this compound (C10H6BrNO3) [pubchemlite.lcsb.uni.lu]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ingentaconnect.com [ingentaconnect.com]
- 18. who.int [who.int]
- 19. ema.europa.eu [ema.europa.eu]
- 20. database.ich.org [database.ich.org]
- 21. mdpi.com [mdpi.com]
- 22. medchemexpress.cn [medchemexpress.cn]
Troubleshooting & Optimization
Isoxazole Synthesis Technical Support Center
Welcome to the . This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of isoxazoles. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Isoxazole Product
Question: I am performing a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne, but I am observing very low to no yield of my target isoxazole. What are the potential causes and how can I improve the yield?
Answer:
Low yields in isoxazole synthesis via 1,3-dipolar cycloaddition are a frequent issue. The primary culprit is often the instability of the nitrile oxide intermediate, which can undergo side reactions, most notably dimerization to form a furoxan. The rate of this dimerization can be competitive with or even exceed the rate of the desired cycloaddition reaction.
Troubleshooting Steps & Explanations:
-
In Situ Generation of Nitrile Oxide: The most effective strategy to minimize side reactions is the in situ generation of the nitrile oxide. This ensures that the concentration of the nitrile oxide remains low throughout the reaction, thereby favoring the bimolecular reaction with the alkyne over the dimerization, which is a second-order process with respect to the nitrile oxide.
-
Protocol: In Situ Generation of Nitrile Oxide using the Huisgen Method (from Aldoxime)
-
Dissolve the aldoxime (1.0 eq) and the alkyne (1.0-1.2 eq) in a suitable solvent (e.g., THF, DCM, or toluene).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of an oxidizing agent, such as sodium hypochlorite (NaOCl) or N-chlorosuccinimide (NCS), in the presence of a base like triethylamine (TEA) or pyridine. The base is crucial for the deprotonation of the intermediate hydroximoyl chloride.
-
Maintain the reaction at 0 °C or room temperature and monitor its progress using TLC or LC-MS.
-
Upon completion, proceed with a standard aqueous workup and purification by column chromatography.
-
-
-
Choice of Solvent and Temperature: The reaction conditions can significantly influence the outcome. Non-polar solvents often favor the cycloaddition over dimerization. Running the reaction at lower temperatures can also help to suppress the rate of dimerization.
-
Alkyne Reactivity: The electronic nature of the alkyne plays a crucial role. Electron-deficient alkynes generally react faster with nitrile oxides in what is known as a forward electron demand 1,3-dipolar cycloaddition. If you are using an electron-rich alkyne, the reaction may be sluggish. Consider using a more activated alkyne if possible.
Workflow for Troubleshooting Low Yields:
Technical Support Center: Navigating Side Products in Huisgen Cycloaddition Reactions
Welcome to the technical support center dedicated to the Huisgen cycloaddition reaction, a cornerstone of modern chemical ligation. This guide is specifically designed for researchers, scientists, and drug development professionals to diagnose and mitigate the formation of unwanted side products in both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success and purity of your conjugation experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments, providing causal explanations and actionable protocols to get your reactions back on track.
Issue 1: Low or No Yield of the Desired Triazole Product in CuAAC
Question: My CuAAC reaction is resulting in a very low yield, or in some cases, no product at all. What are the likely causes and how can I resolve this?
Answer: Low or non-existent yields in CuAAC reactions are a common frustration, often stemming from issues with the catalytic system or the integrity of the reagents.
Causality: The active catalyst in CuAAC is the Cu(I) ion. This species is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen, or disproportionation to Cu(0) and Cu(II).[1] Additionally, impurities in your starting materials or suboptimal reaction conditions can severely hamper the reaction's efficiency.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in CuAAC reactions.
Detailed Protocol: Catalyst System Optimization
-
Reagent Preparation:
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in deoxygenated water) immediately before setting up the reaction.[2][3] Ascorbate solutions can degrade over time.
-
Ensure your solvents are degassed by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to minimize dissolved oxygen.[3][4]
-
-
Order of Addition: The order in which you add your reagents is critical.[4]
-
First, in a separate vial, premix your copper(II) sulfate (e.g., CuSO₄) and a stabilizing ligand like THPTA.[1][4] This allows the ligand to chelate the copper, enhancing its stability and solubility.[5][6]
-
Add this copper-ligand complex to your reaction vessel containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[4] Adding the ascorbate last ensures the rapid reduction of Cu(II) to the active Cu(I) in the presence of the stabilizing ligand.[4]
-
Issue 2: Presence of a Significant Alkyne Homocoupling (Glaser Coupling) Product
Question: My reaction mixture contains a major byproduct that I've identified as the dimer of my terminal alkyne. How can I prevent this?
Answer: The oxidative homocoupling of terminal alkynes, known as Glaser coupling, is the most common side reaction in CuAAC.[3][7]
Causality: This side reaction is promoted by the presence of oxygen and Cu(II) ions, leading to the formation of a diyne.[3][8] It directly competes with the desired cycloaddition by consuming your alkyne starting material.
Preventative Measures:
-
Maintain Anaerobic Conditions: The most crucial step is to rigorously exclude oxygen.[3]
-
Sufficient Reducing Agent: Use an adequate amount of a reducing agent, typically a 5- to 10-fold excess of sodium ascorbate relative to copper, to maintain a reducing environment and keep the copper in its active Cu(I) state.[1][3]
-
Utilize a Stabilizing Ligand: Copper-stabilizing ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) are essential.[3] These ligands not only accelerate the desired reaction but also protect the Cu(I) catalyst from oxidation, thereby disfavoring the pathway to Glaser coupling.[6][9]
Comparative Table: Common CuAAC Ligands
| Ligand | Solubility | Recommended Use | Key Advantage |
| THPTA | High in water | Bioconjugation in aqueous buffers[2][4] | Highly water-soluble and accelerates the reaction.[4] |
| TBTA | Soluble in organic solvents (DMSO, DMF) | Organic synthesis | The first widely used ligand, very effective but less water-soluble.[9][10] |
| BTTAA | High in water | Bioconjugation | Water-soluble and provides excellent catalyst stability.[2] |
Issue 3: Degradation of Biomolecules (Proteins, Peptides) During CuAAC Labeling
Question: I'm labeling a protein, and I suspect it's being damaged or aggregating during the CuAAC reaction. What could be causing this, and how can I protect my biomolecule?
Answer: Biomolecule degradation is a serious concern in CuAAC bioconjugations, often caused by reactive oxygen species (ROS) generated by the catalytic system.
Causality: The combination of copper and sodium ascorbate can generate ROS, which can lead to the oxidation of sensitive amino acid residues like histidine, arginine, cysteine, and methionine.[3][11] Furthermore, byproducts of ascorbate oxidation can react with lysine and arginine residues, causing covalent modifications and aggregation.[12]
Protective Strategies:
-
Use a Chelating Ligand: Employing a copper-chelating ligand like THPTA is critical. A ligand-to-copper ratio of at least 5:1 is recommended to minimize ROS generation and protect the biomolecule.[3][12]
-
Minimize Copper Concentration: Use the lowest effective concentration of copper, typically in the range of 50-100 µM for bioconjugation reactions.[12]
-
Include a Scavenger: Consider adding aminoguanidine to the reaction mixture. It acts as a scavenger for reactive carbonyl byproducts of ascorbate oxidation without significantly inhibiting the CuAAC reaction.[12]
-
Control pH: Maintain the reaction pH within a physiological range (e.g., pH 7.4) using a suitable buffer to ensure protein stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)?
A1: While SPAAC avoids the use of a copper catalyst, it is not without potential side reactions. The primary concerns are:
-
Cyclooctyne Instability: Some strained cyclooctynes, particularly certain BCN derivatives, can be unstable under acidic conditions or during prolonged storage.[13] It's crucial to store them properly (typically at -20°C or -80°C, protected from light) and prepare fresh solutions.[13]
-
Reaction with Nucleophiles: Highly reactive cyclooctynes like DBCO can sometimes react with other nucleophiles present in the system, such as thiols from cysteine residues.[14][15] If non-specific labeling is a concern, consider using a slightly less reactive but more stable cyclooctyne.[14]
-
Azide Reduction: While generally stable, azides can be reduced to amines in the presence of strong reducing agents like Dithiothreitol (DTT). If a reducing agent is necessary, TCEP is often a more compatible choice for SPAAC reactions.[13]
Q2: My SPAAC reaction is very slow. How can I increase the reaction rate?
A2: SPAAC is a second-order reaction, so its rate depends on the concentrations of both the azide and the cyclooctyne.[13]
-
Increase Reactant Concentrations: If possible, increasing the concentration of your reactants will have a direct positive impact on the reaction rate.
-
Optimize Reaction Conditions:
-
Temperature: Increasing the temperature from 25°C to 37°C can significantly accelerate the reaction.[13]
-
pH: A slightly basic pH of 7.5-8.5 can enhance the reaction rate.[13]
-
Solvent/Buffer: The choice of buffer can be influential; for example, HEPES buffer has been shown to result in faster kinetics compared to PBS in some systems.[13]
-
Q3: How do I purify my final product and remove the copper catalyst after a CuAAC reaction?
A3: Residual copper can be toxic to cells and interfere with downstream applications, so its removal is critical.
-
Chelating Resins: For small molecules, incubation with a copper-chelating resin followed by filtration is a common and effective method.[11]
-
EDTA Wash: Adding a chelator like ethylenediaminetetraacetic acid (EDTA) to the reaction mixture can sequester the copper ions, which can then be removed during aqueous workup or dialysis for larger molecules.[11]
-
Chromatography: Standard purification techniques like flash chromatography, HPLC, or size-exclusion chromatography are typically effective for separating the desired product from the catalyst and any side products.
-
Specialized Purification Beads: For some applications, multifunctional purification beads have been developed that can simultaneously scavenge copper ions, ligands, and excess azide reagents.[16]
Q4: Can I use an internal alkyne for the CuAAC reaction?
A4: The standard Cu(I)-catalyzed reaction is generally specific for terminal alkynes.[17] The mechanism involves the formation of a copper-acetylide intermediate, which requires a terminal proton.[17] For cycloadditions with internal alkynes, alternative catalytic systems, such as those based on ruthenium (RuAAC), are typically required, which yield the 1,5-regioisomer.[17]
References
- Technical Support Center: Troubleshooting SPAAC Reactions with BCN Linkers - Benchchem.
- troubleshooting low yield in copper-catalyzed click reactions - Benchchem.
- Common side products in azide-alkyne cycloaddition and how to avoid them - Benchchem.
- Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed.
- Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC - NIH.
- Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes - ACS Publications.
- Copper(i)-catalyzed homo-coupling of terminal alkynes at room temperature under solvent and base free conditions using O2 as an oxidant - RSC Publishing.
- The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - Benchchem.
- Optimize Your Copper-Catalyzed Click Chemistry With Accelerating Ligands - Vector Labs.
- Technical Support Center: Optimizing CuAAC Reactions - Benchchem.
- "troubleshooting low yields in azide-alkyne cycloaddition reactions" - Benchchem.
- Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC) - MDPI.
- The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) - Glen Research.
- High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers | Journal of the American Chemical Society - ACS Publications.
- A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids | Chemical Reviews.
- Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC - PubMed Central.
- Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed.
- Protocols - baseclick GmbH.
- Technical Support Center: SPAAC Reactions with 5-Azidoindole - Benchchem.
- Click Chemistry Azide-Alkyne Cycloaddition.
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC - PubMed Central.
- Why is the efficiency of my CuAAC click chemistry so low? - ResearchGate.
- Optimization of the reaction conditions a . | Download Scientific Diagram - ResearchGate.
- Recyclable Cu/C3N4 composite catalysed homo- and cross-coupling of terminal alkynes under mild conditions - Green Chemistry (RSC Publishing).
- Azide-alkyne Huisgen cycloaddition - Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Copper(i)-catalyzed homo-coupling of terminal alkynes at room temperature under solvent and base free conditions using O2 as an oxidant - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glenresearch.com [glenresearch.com]
- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Temperature for Isoxazole Formation
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in synthetic chemistry. The formation of the isoxazole ring, commonly achieved through the [3+2] cycloaddition of a nitrile oxide and an alkyne, is a powerful transformation in medicinal chemistry.[1][2] However, its success is exquisitely sensitive to reaction parameters, especially temperature. This document provides in-depth, experience-driven guidance to help you navigate the complexities of temperature optimization, troubleshoot common issues, and achieve high-yield, high-purity outcomes in your experiments.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific, common problems encountered during isoxazole synthesis where temperature is a likely culprit. We move beyond simple suggestions to explain the underlying chemical kinetics and thermodynamics driving these issues.
Q1: My isoxazole yield is critically low or zero. Could the reaction temperature be the cause?
A1: Absolutely. An incorrect temperature is one of the most common reasons for low or no product formation. The issue can stem from two opposing factors: insufficient energy to overcome the activation barrier or excessive energy leading to reactant/product decomposition or side reactions.
Causality & Troubleshooting Steps:
-
Insufficient Activation Energy: The 1,3-dipolar cycloaddition has a significant activation energy barrier. If the temperature is too low, the reaction may be kinetically hindered, proceeding too slowly to be practical or not at all.[3]
-
Action: Incrementally increase the reaction temperature. A good starting point for many nitrile oxide cycloadditions is room temperature, followed by stepwise increases to 40 °C, 60 °C, and 80 °C, while carefully monitoring the reaction by TLC or LC-MS. For instance, a reaction involving α-nitroketones and alkenes showed significantly lower yields at 60 °C compared to the optimal 80 °C.[4]
-
-
Reactant Instability: The nitrile oxide dipole is often generated in situ and can be unstable at elevated temperatures. The primary competing side reaction is the dimerization of the nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide).[3][5] This process is often favored at higher temperatures.
-
Action: If you suspect dimerization (often identifiable by mass spectrometry), consider lowering the temperature. Sometimes, allowing the reaction to proceed for a longer duration at room temperature is more effective than forcing it at high heat for a shorter period.
-
-
Product or Reagent Decomposition: Excessively high temperatures can lead to the decomposition of your starting materials, intermediates, or even the final isoxazole product. This can manifest as a complex mixture of unidentifiable products or "baseline" material on a TLC plate.[3] One study noted that increasing the temperature beyond 70-80 °C led to resinification of the reaction mixture and a sharp decrease in product yield.[6]
-
Action: If you observe charring or a complex mixture at high temperatures, reduce the temperature significantly. Re-run the reaction at a lower temperature (e.g., 80 °C down to 40 °C) and monitor for clean product formation over a longer time course.
-
Troubleshooting Workflow: Low Yield
Here is a logical workflow for diagnosing temperature-related yield issues.
Caption: Workflow for troubleshooting low isoxazole yield.
Q2: I'm getting a mixture of regioisomers. How does temperature influence this outcome?
A2: Regioselectivity in 1,3-dipolar cycloadditions is a classic challenge governed by both frontier molecular orbital (FMO) theory and steric effects. Temperature plays a key role because the energy difference between the transition states leading to the two different regioisomers can be small.
-
Thermodynamic vs. Kinetic Control: At lower temperatures, the reaction is under kinetic control, favoring the product that is formed fastest (i.e., via the lowest energy transition state). As you increase the temperature, you provide enough energy to overcome higher activation barriers, potentially allowing the thermodynamically more stable product to form, or leading to an equilibrium between isomers.
-
Impact on Selectivity: Generally, higher temperatures tend to decrease regioselectivity. If the activation energy difference between the two pathways is small, increased thermal energy will allow both pathways to proceed at competitive rates, resulting in a mixture of products.
-
Action Plan: If you are observing a mixture of regioisomers, the first step is to lower the reaction temperature. Try running the reaction at room temperature, 0 °C, or even colder if your solvent system allows. This will favor the kinetically preferred isomer. It's crucial to note that factors like pH can also dramatically influence regioselectivity, sometimes in conjunction with temperature.[7]
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for a standard nitrile oxide-alkyne cycloaddition?
A1: For many standard, un-catalyzed 1,3-dipolar cycloadditions, room temperature (20-25 °C) is an excellent starting point. Many reactions proceed smoothly without any heating.[8][9] If the reaction is sluggish after several hours (as monitored by TLC), gentle heating to 40-60 °C is a logical next step. For reactions known to be difficult or involving sterically hindered substrates, starting directly at a higher temperature like 80 °C may be necessary.[3][4]
Q2: When should I consider microwave-assisted heating over conventional oil bath heating?
A2: Microwave heating is a powerful tool for this chemistry, but its application should be deliberate. Unlike conventional heating which warms the vessel from the outside, microwave irradiation directly heats the polar molecules within the reaction mixture, leading to rapid and uniform temperature increases.
Choose Microwave Synthesis When:
-
High Temperatures are Required: If initial screening shows your reaction requires temperatures >100-120 °C, microwave heating is often safer, faster, and more efficient.[10]
-
Reaction Times are Long: Microwave irradiation can dramatically reduce reaction times from many hours to mere minutes.[11][12] For example, a reaction that required 3 hours under conventional heating at 100 °C was completed in 15 minutes at 50 °C using ultrasound, a similar energy-transfer technique.[13]
-
Side Reactions are a Problem with Prolonged Heating: By rapidly reaching the target temperature and holding it for a very short duration, microwave heating can minimize the formation of byproducts that occur over long heating times with conventional methods.[14]
Comparison of Heating Methods
| Parameter | Conventional Heating (Oil Bath) | Microwave-Assisted Heating |
|---|---|---|
| Heating Mechanism | Conductive; from outside-in | Dielectric heating; direct, uniform |
| Typical Time | Hours to days | Minutes |
| Temperature Control | Good, but can have thermal gradients | Excellent, precise internal temp monitoring |
| Key Advantage | Simple, widely available equipment | Speed, efficiency, often higher yields[11][12] |
| Best For | Initial screening, reactions at T < 100°C | High-temperature reactions, library synthesis |
Q3: How does catalyst choice (e.g., Cu(I)) relate to the optimal reaction temperature?
A3: The introduction of a catalyst, such as in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) which has analogous principles, fundamentally changes the reaction mechanism and therefore the energy landscape. Catalysts provide an alternative, lower-energy pathway for the reaction to proceed.
-
Lower Activation Energy: Catalyzed reactions almost always have a significantly lower activation energy. This means they can often be run at much lower temperatures than their thermal (uncatalyzed) counterparts. Many copper-catalyzed cycloadditions proceed efficiently at room temperature.[7]
-
Catalyst Activity: The optimal temperature is often dictated by the stability and turnover frequency of the catalyst itself. Some catalysts may require moderate heat to become fully active, while others might decompose at higher temperatures. For instance, some gold-catalyzed cycloisomerizations to form isoxazoles proceed smoothly at room temperature.[7]
Therefore, if you are using a catalytic system, the recommended temperature from the specific literature procedure for that catalyst should be your primary guide. It is often much lower than for a purely thermal reaction.
Experimental Protocol: Temperature Screening for Isoxazole Synthesis
This protocol provides a robust method for systematically determining the optimal reaction temperature.
Objective: To identify the temperature that provides the highest yield of the desired isoxazole product with the fewest impurities in the shortest reasonable time.
Methodology:
-
Setup: Prepare four identical reaction vials (e.g., microwave vials with stir bars) with your alkyne (1.0 eq), nitrile oxide precursor (e.g., aldoxime, 1.1 eq), and solvent.
-
Reagent Addition: At room temperature, add the reagent used to generate the nitrile oxide in situ (e.g., NCS in DMF, or a base like triethylamine).
-
Temperature Control:
-
Vial 1: Leave at Room Temperature (~25 °C).
-
Vial 2: Place in a pre-heated oil bath or heating block at 50 °C.
-
Vial 3: Place in a pre-heated oil bath or heating block at 80 °C.
-
Vial 4: Place in a pre-heated oil bath or heating block at 110 °C.
-
-
Monitoring:
-
Take a small aliquot from each vial at set time points (e.g., 1h, 4h, 12h, 24h).
-
Quench the aliquot in a separate vial containing a small amount of water and ethyl acetate.
-
Analyze each aliquot by TLC and/or LC-MS. Note the consumption of starting material, formation of the desired product, and appearance of any major byproducts.
-
-
Analysis: After 24 hours (or once the room temperature reaction shows significant conversion), compare the final outcomes. The optimal temperature is the one that gives the cleanest conversion to product. If 110 °C gives a fast but messy reaction, while 80 °C gives a clean but slightly slower reaction, 80 °C is the superior choice.
Workflow for Temperature Screening
Caption: Systematic workflow for experimental temperature screening.
References
- Jaroslaw K. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. National Institutes of Health (NIH).
- OChemPrep. cycloadditions with nitrile oxides. YouTube, 2019.
- Organic Chemistry Portal. Isoxazole synthesis.
- MURAL - Maynooth University Research Archive Library. Nitrile Oxide/Alkyne Cycloadditions. 2012.
- ResearchGate. 1,3-dipolar cycloaddition reaction of nitrile oxides and alkyne.
- PubMed. Chemoselective Nitrile Oxide-Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides. 2017.
- MDPI. Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents.
- MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
- National Institutes of Health (NIH). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. 2022.
- ResearchGate. Continuous-Flow Microliter Microwave Irradiation in the Synthesis of Isoxazole Derivatives: An Optimization Procedure Continuous-Flow Microliter Microwave-Irradiation Synthesis of Isoxazoles. 2012.
- National Institutes of Health (NIH). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. 2023.
- National Institutes of Health (NIH). Lewis acid-promoted direct synthesis of isoxazole derivatives. 2023.
- Current Trends in Biotechnology and Pharmacy. Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent.
- National Institutes of Health (NIH). 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles.
- National Institutes of Health (NIH). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions.
- NVEO. Microwave-Assisted Facile Synthesis and In vitro Anti-microbial Activities of Some Novel Isoxazole Derivatives via Chalcones. 2021.
- The main directions and recent trends in the synthesis and use of isoxazoles.
- MDPI. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.
- ResearchGate. Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. 2015.
- ResearchGate. Mechanism of 1,3-dipolar cycloaddition reaction.
- MDPI. Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. 2022.
- ResearchGate. Effect of temperature on the 1,3-dipolar cycloaddition reaction.
- MDPI. Synthesis of Fused Isoxazoles: A Comprehensive Review. 2024.
- ResearchGate. Recent Advances on the Synthesis and Reactivity of Isoxazoles. 2011.
- ResearchGate. Synthesis of Fused Isoxazoles: A Comprehensive Review. 2024.
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoxazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abap.co.in [abap.co.in]
- 12. nveo.org [nveo.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of Isoxazole Carboxylic Acids
Welcome to the technical support center for the purification of isoxazole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of their synthesized isoxazole carboxylic acid derivatives through recrystallization. Here, you will find not just a protocol, but also in-depth explanations, troubleshooting guides for common issues, and frequently asked questions to navigate the nuances of this purification technique.
The isoxazole ring is a vital pharmacophore in medicinal chemistry, and the carboxylic acid functionality provides a key handle for further synthetic transformations.[1] Ensuring the purity of these building blocks is paramount for the reliability of subsequent reactions and biological assays. Recrystallization is a powerful and cost-effective method for purifying solid organic compounds.[2] This guide will provide you with the necessary knowledge to perform successful recrystallizations of your isoxazole carboxylic acid products.
Core Principles of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent or solvent system.[3] The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature.[3] Impurities should either be highly soluble in the solvent at all temperatures or completely insoluble.
The process generally involves:
-
Dissolving the impure solid in a minimum amount of a hot solvent.
-
Filtering the hot solution to remove any insoluble impurities.
-
Allowing the solution to cool slowly , promoting the formation of pure crystals of the desired compound.
-
Collecting the purified crystals by filtration.
-
Washing the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying the crystals to remove residual solvent.
The slow cooling process is crucial as it allows the molecules of the desired compound to selectively arrange themselves into a crystal lattice, excluding the impurity molecules, which remain dissolved in the solvent.[4]
Step-by-Step Recrystallization Protocol for Isoxazole Carboxylic Acids
This protocol provides a general procedure for the recrystallization of isoxazole carboxylic acids. The choice of solvent is critical and may need to be optimized for your specific derivative. Given the polar nature of the isoxazole ring and the carboxylic acid group, polar solvents are often a good starting point.[5] Ethanol, methanol, and water, or mixtures thereof, are commonly used.[6][7][8]
Materials:
-
Crude isoxazole carboxylic acid
-
Recrystallization solvent (e.g., ethanol, ethanol/water mixture)
-
Erlenmeyer flasks
-
Heating source (hot plate or steam bath)
-
Filter paper
-
Buchner funnel and filter flask
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection: If the ideal solvent is unknown, perform small-scale solubility tests with a variety of solvents to find one that dissolves your compound when hot but not when cold.[9] For isoxazole carboxylic acids, start with polar solvents like ethanol or a mixture of ethanol and water.
-
Dissolution: Place the crude isoxazole carboxylic acid in an Erlenmeyer flask. Add a small amount of the chosen solvent and gently heat the mixture while stirring.[10] Continue adding the solvent portion-wise until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure good recovery.[9]
-
Hot Filtration (if necessary): If there are insoluble impurities present in the hot solution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[10] This step prevents premature crystallization in the funnel.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[4] Do not disturb the flask during this time to allow for the formation of large, pure crystals. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.[4]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter flask.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[9]
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For a more thorough drying, the crystals can be transferred to a watch glass and placed in a desiccator or a vacuum oven at a temperature well below the compound's melting point.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Oiling Out (Product separates as a liquid instead of crystals) | The melting point of the solid is lower than the boiling point of the solvent.[11] The solution is supersaturated to a high degree. | Reheat the solution and add more solvent to decrease the saturation level.[12] Consider using a lower-boiling point solvent or a solvent mixture.[10] |
| No Crystals Form Upon Cooling | Too much solvent was used.[9] The solution is not sufficiently saturated. | Boil off some of the solvent to increase the concentration of the solute and allow it to cool again.[12] Try scratching the inside of the flask with a glass rod to induce crystallization.[9] Add a seed crystal of the pure compound.[9] |
| Poor Crystal Recovery | Too much solvent was used, leading to significant loss of product in the mother liquor.[11] The crystals were washed with too much cold solvent. The crystals are significantly soluble in the cold solvent. | If the mother liquor has not been discarded, try to recover more product by evaporating some of the solvent and re-cooling.[11] Use a minimal amount of ice-cold solvent for washing.[9] Ensure the solution is thoroughly cooled in an ice bath before filtration.[3] |
| Crystals Form Too Quickly | The solution was cooled too rapidly, trapping impurities.[4] | Reheat the solution to redissolve the crystals and allow it to cool more slowly. Insulating the flask can help slow down the cooling process.[12] |
| Colored Impurities Remain | The colored impurities are soluble in the recrystallization solvent. | Before the hot filtration step, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities.[10] Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield.[11] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for my specific isoxazole carboxylic acid?
The principle of "like dissolves like" is a good starting point.[9] Since isoxazole carboxylic acids are polar, polar solvents are generally suitable.[5] The best way to determine the ideal solvent is through small-scale experiments with a range of solvents (e.g., water, ethanol, methanol, ethyl acetate, and mixtures thereof). A good solvent will show poor solubility at room temperature and high solubility at elevated temperatures.[3]
Q2: Can I use a solvent pair for recrystallization?
Yes, a solvent pair can be very effective, especially when no single solvent has the ideal solubility characteristics.[10] A solvent pair consists of two miscible solvents, one in which your compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent). The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the dropwise addition of the "bad" solvent until the solution becomes cloudy. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly. Common solvent pairs include ethanol/water and toluene/hexane.[10]
Q3: My isoxazole derivative is an ester, not a carboxylic acid. Does this protocol still apply?
Yes, the general principles of recrystallization remain the same. However, the change in functional group from a carboxylic acid to an ester will affect the compound's polarity and solubility. Isoxazole-carboxylic acid methyl esters have been synthesized and are also likely to be purified by recrystallization.[13] You will need to re-evaluate the optimal solvent system for your specific ester derivative.
Q4: How can I be sure my recrystallized product is pure?
A good indication of purity is the appearance of sharp, well-formed crystals.[4] The most common method to assess purity after recrystallization is to measure the melting point of the dried crystals. A pure compound will have a sharp melting point range (typically 1-2 °C), which should be compared to the literature value if available. An impure compound will typically have a broad and depressed melting point range.[4] Techniques like TLC, HPLC, and NMR spectroscopy can also be used to confirm purity.
Q5: What should I do if my compound is still impure after one recrystallization?
If significant impurities remain, a second recrystallization may be necessary. Ensure that you are using the correct solvent and that the cooling process is slow enough to allow for proper crystal formation. If the impurity has similar solubility properties to your desired compound, other purification techniques like column chromatography might be required.[14]
References
- Chemistry LibreTexts. (2021, March 5). 2.
- University of California, Los Angeles. (n.d.).
- MDPI. (2022).
- Scholars Research Library. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352. [Link]
- University of Colorado Boulder. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- University of California, Irvine. (n.d.).
- Solubility of Things. (n.d.). Isoxazole. [Link]
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
- ResearchGate. (2017, August).
- ResearchGate. (2013, October 15).
- Chemistry LibreTexts. (2022, August 16). 2.2.4.6F: Troubleshooting. [Link]
- Wellesley College. (n.d.).
- The Student Room. (2018, April 7).
- ResearchGate. (n.d.).
- University of Rochester. (n.d.).
- University of Rochester. (n.d.).
- ResearchGate. (2018, August).
- National Center for Biotechnology Information. (n.d.).
- UNT Digital Library. (1991, October 31).
- Office of Scientific and Technical Information. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). [Link]
- PubMed. (2022). Exploration of Isoxazole-Carboxylic Acid Methyl Ester Based 2-Substituted Quinoline Derivatives as Promising Antitubercular Agents. [Link]
- University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Exploration of Isoxazole-Carboxylic Acid Methyl Ester Based 2-Substituted Quinoline Derivatives as Promising Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Column Chromatography for Isoxazole Derivative Purification
Welcome to the technical support center for the purification of isoxazole derivatives. Isoxazoles are a vital class of heterocyclic compounds in pharmaceutical chemistry and drug development, known for their diverse biological activities.[1][2] Their successful synthesis is only half the battle; achieving high purity is critical for subsequent biological assays and development stages.
This guide provides field-proven insights and troubleshooting strategies for purifying isoxazole derivatives using column chromatography. It is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this technique.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions to help you plan your purification strategy effectively.
Q1: What is the best stationary phase for purifying isoxazole derivatives? A: Silica gel (40-63 µm particle size) is the most common and versatile stationary phase for the majority of isoxazole purifications.[3][4] Its utility stems from its ability to separate compounds based on polarity differences. However, the isoxazole ring contains nitrogen and oxygen atoms, which can lead to specific challenges.[5][6]
-
Standard Silica Gel: Ideal for neutral or moderately polar isoxazoles.
-
Deactivated Silica Gel: If you observe significant tailing or compound degradation, your isoxazole may be sensitive to the acidic nature of standard silica.[7][8] You can deactivate silica by preparing a slurry with a small percentage (e.g., 1%) of a base like triethylamine (TEA) or ammonia in your mobile phase.[8]
-
Alumina (Neutral or Basic): A suitable alternative for acid-sensitive or basic isoxazole derivatives that are unstable on silica gel.[7][8]
-
Reverse-Phase Silica (C18): For highly polar isoxazoles that do not move from the baseline even in very polar solvent systems on normal-phase silica, reverse-phase chromatography is an excellent option.[7][9]
Q2: What is a good starting mobile phase (eluent) for my isoxazole derivative? A: The choice of mobile phase is critical and should be determined by running preliminary Thin Layer Chromatography (TLC).[10][11] A good starting point is a binary system of a non-polar and a polar solvent.
-
For Non-polar to Moderately Polar Isoxazoles: A mixture of hexanes (or heptane) and ethyl acetate is the standard choice.[12][13] Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the proportion of ethyl acetate.
-
For More Polar Isoxazoles: If your compound requires very high concentrations of ethyl acetate, switching to a dichloromethane/methanol system may provide better separation.[13]
-
Alternative Selectivity: Sometimes, substituting hexanes with toluene can alter the separation selectivity, especially for aromatic isoxazoles, due to π-π interactions.[12]
Q3: What is the ideal Rf (Retardation Factor) value on TLC before scaling up to a column? A: For optimal separation on a flash column, the target compound should have an Rf value between 0.2 and 0.4 in the chosen solvent system.[12][13][14]
-
Rf > 0.4: The compound will elute too quickly, resulting in poor separation from non-polar impurities.[10]
-
Rf < 0.2: The compound will take a very long time to elute, leading to broad peaks, excessive solvent usage, and potential product loss on the column.[7]
Q4: How can I visualize my isoxazole derivative on a TLC plate? A: Isoxazole rings are aromatic and typically absorb UV light.[15]
-
UV Light (254 nm): Most isoxazoles will appear as dark spots on a TLC plate containing a fluorescent indicator (F254).[15][16] This is the primary, non-destructive method.
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will stain most organic compounds, including isoxazoles, as temporary yellow-brown spots.[15][16]
-
Potassium Permanganate (KMnO4) Stain: This is a strong oxidizing stain that reacts with many functional groups. It is a destructive method but very sensitive.
-
Amine-Specific Stains: If your isoxazole derivative contains an amine group, stains like ninhydrin or Ehrlich's reagent can be highly effective.[15]
Q5: Should I use wet or dry loading to apply my sample to the column? A: The loading method depends on the solubility of your crude sample.
-
Wet Loading: This is the most common method. Dissolve your sample in the minimum amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and carefully pipette it onto the top of the column.[13][17] This is ideal for samples that are readily soluble.
-
Dry Loading: This method is preferred when your compound is poorly soluble in the column's mobile phase.[7][17] To dry-load, dissolve your crude product in a suitable solvent (e.g., DCM, acetone), add a small amount of silica gel (10-20 times the mass of your sample), and evaporate the solvent under reduced pressure until you have a dry, free-flowing powder.[17] This powder is then carefully added to the top of the packed column. This technique often leads to sharper bands and better separation.[17]
Section 2: Standard Protocol for Isoxazole Purification
This section provides a generalized, step-by-step protocol for purifying an isoxazole derivative using flash column chromatography.
Experimental Workflow Diagram
Caption: Workflow for purifying isoxazole derivatives via flash column chromatography.
Step-by-Step Methodology
-
Solvent System Selection:
-
Column Preparation:
-
Select a glass column of appropriate size. A general rule of thumb is to use 50-100 times the weight of silica gel to the weight of your crude material.[18]
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[12]
-
Prepare a slurry of silica gel in the least polar solvent of your mobile phase (e.g., hexane).[12]
-
Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any trapped air bubbles, which can ruin the separation.[19][20]
-
Add a protective layer of sand on top of the silica bed.[17]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the silica run dry.[17]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude material in the minimum volume of eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed using a pipette.[17]
-
Dry Loading: Add your pre-adsorbed sample-silica mixture to the top of the column as a neat powder.[17]
-
Carefully add the mobile phase to the top of the column without disturbing the surface.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your chosen mobile phase, applying gentle air pressure to achieve a steady flow rate (a solvent drop rate of ~2 inches/minute is a good target).[3]
-
Collect fractions in an organized array of test tubes. The size of the fractions depends on the column size and separation difficulty.[13]
-
If using a gradient elution, start with the low-polarity solvent and gradually increase the percentage of the more polar solvent.[3]
-
-
Analysis and Product Isolation:
-
Monitor the elution by spotting fractions onto a TLC plate alongside your crude material reference.[12]
-
Identify the fractions containing the pure desired product.
-
Combine the pure fractions into a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator to obtain your purified isoxazole derivative.[12]
-
Section 3: Troubleshooting Guide
Encountering issues during column chromatography is common. This guide provides a systematic approach to diagnosing and solving them.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common column chromatography issues.
Issue 1: Poor Separation or Overlapping Peaks
-
Question: My fractions are all mixed, even though the spots looked separate on the TLC plate. What went wrong?
-
Answer: This is a common issue that can stem from several factors.
-
Cause A: Inappropriate Solvent System. The resolution achieved on a flat TLC plate doesn't always translate perfectly to a 3D column.
-
Solution: Re-optimize your solvent system. A less polar eluent will increase the separation between spots (decrease their Rf values) and improve resolution on the column.[12]
-
-
Cause B: Column Overloading. You may have loaded too much crude material for the amount of silica used.
-
Cause C: Poor Column Packing. Air bubbles, cracks, or an uneven silica bed can create channels where the solvent and sample flow through too quickly, preventing proper separation.[19]
-
Solution: This unfortunately requires repacking the column. Ensure you use a proper slurry technique and gently tap the column to create a uniform, compact bed.[20]
-
-
Issue 2: My Compound is Not Eluting from the Column
-
Question: I've collected many fractions, but my product is nowhere to be found. Where did it go?
-
Answer: There are a few likely culprits when a compound seems to vanish on the column.
-
Cause A: The Compound is Too Polar. The mobile phase may not be strong enough to move the compound down the column.
-
Cause B: Decomposition on the Stationary Phase. Some isoxazole derivatives can be sensitive to the acidic nature of silica gel and may decompose upon contact.[7][8]
-
Cause C: Human Error. It's possible the wrong solvent system was prepared or the bottles were mixed up.
-
Solution: Double-check the solvent bottles you used.[7] If you suspect an error, you can try eluting with a much more polar solvent to see if your compound comes off.
-
-
Issue 3: Tailing Peaks or Streaking
-
Question: My compound is coming off the column, but it's spread across many fractions (tailing). How can I get a sharper peak?
-
Answer: Tailing is often caused by undesirable secondary interactions between your compound and the stationary phase.
-
Cause A: Acid-Base Interactions. The nitrogen on the isoxazole ring can be basic and interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel, causing tailing.[22][23]
-
Solution: Add a small amount of a competitive base, like triethylamine (TEA, ~0.1-1%), to your mobile phase.[22] The TEA will preferentially interact with the acidic sites on the silica, allowing your compound to elute more cleanly. Similarly, if your derivative is acidic (e.g., contains a carboxylic acid), adding a small amount of acetic or formic acid can help.[21]
-
-
Cause B: Poor Solubility. If the compound has low solubility in the mobile phase, it can cause streaking as it moves down the column.
-
Solution: Try to find a different solvent system that provides the same Rf but in which your compound is more soluble.[7]
-
-
Issue 4: Low Recovery / Product Loss
-
Question: I isolated my product, but the yield is much lower than expected. What could have happened?
-
Answer: Low yield can be due to decomposition, irreversible adsorption, or detection issues.
-
Cause A: Irreversible Adsorption or Decomposition. As mentioned, some compounds can either stick permanently to the silica or degrade.
-
Cause B: Fractions Are Too Dilute. Your compound may have eluted, but the concentration in each fraction is below the detection limit of your TLC visualization method.
-
Solution: Try concentrating a few fractions in the range where you expected your compound to elute and re-analyze them by TLC.[7] You may find your product was there all along.
-
-
Data Summary Table: Common Solvent Systems
| Solvent System | Polarity Index (Approx.) | Typical Applications for Isoxazoles | Notes |
| Hexane / Ethyl Acetate | Low to Medium | The standard system for non-polar to moderately polar derivatives.[12][13] | Excellent starting point. Provides good resolution for many compounds. |
| Toluene / Ethyl Acetate | Low to Medium | Can offer different selectivity for aromatic isoxazoles compared to hexane.[12] | Useful when hexane/EtOAc fails to separate spots with similar polarity. |
| Dichloromethane / Methanol | Medium to High | For purifying more polar isoxazole derivatives.[13] | Methanol is a very strong polar solvent; use in small percentages initially (1-10%). |
| DCM / Acetone | Medium | An alternative to EtOAc systems, can sometimes improve solubility.[7] | Good for moderately polar compounds. |
References
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Patel, K., Patel, M., & Patel, J. (2020). A review of isoxazole biological activity and present synthetic techniques. Research Journal of Pharmacy and Technology.
- Asif, M. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules.
- Al-Warhi, T., et al. (2024).
- Hawach Scientific. (2025). Several Problems of Flash Column Chromatography.
- SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column.
- Asif, M. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review.
- Rani, P., & Pal, D. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Arabian Journal of Chemistry.
- Lipka, E., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography.
- Danheiser, R. L. (2021). Purification of Organic Compounds by Flash Column Chromatography. Massachusetts Institute of Technology.
- ChemistryViews. (2012).
- ResearchGate. (2020). (PDF)
- Teledyne ISCO. (2019).
- ALWSCI. (2024).
- Reddit. (2024).
- Chrom Tech, Inc. (2024).
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Small Scale Flash Column.
- Bąchor, U. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
- Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences.
- Rasheed, D. M. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences.
- An-Najah Staff. (2021). Research Article Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
- Hoffman, G. R. (2020). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank.
- Phenomenex. (n.d.). Mobile Phase Selectivity.
- International Journal of Pharmaceutical and Biological Science Archive. (n.d.).
- Reddit. (2022). How to scale up a column?. r/Chempros.
- ResearchGate. (2014).
- Shimadzu Scientific Instruments. (n.d.).
- ResearchGate. (2023).
- Reddit. (n.d.).
- SiliCycle. (n.d.). FAQ: Is there a way to reduce the acidity of my silica gel if my compound is sensitive to acid?.
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. staff.najah.edu [staff.najah.edu]
- 5. Synthesis of Fused Isoxazoles: A Comprehensive Review [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Separation of Isoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Chromatography [chem.rochester.edu]
- 14. Chromatography [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 18. reddit.com [reddit.com]
- 19. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 20. chromtech.com [chromtech.com]
- 21. reddit.com [reddit.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. aapco.org [aapco.org]
Technical Support Center: 5-(4-Bromophenyl)isoxazole-3-carboxylic acid
Prepared by the Senior Application Scientist Team
Introduction: Understanding the Stability of a Key Research Molecule
Welcome to the technical support guide for 5-(4-Bromophenyl)isoxazole-3-carboxylic acid. This molecule is a valuable building block in medicinal chemistry and drug development, frequently utilized for its unique structural and electronic properties.[1] However, the inherent reactivity of the isoxazole ring, combined with the carboxylic acid functionality, presents specific stability challenges that can impact experimental outcomes.[2]
This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the degradation of this compound. We will move beyond simple protocols to explain the causality behind its stability profile, offering a self-validating system of troubleshooting and FAQs to ensure the integrity of your research.
Fundamental Stability Profile
The stability of this compound is a function of its core components: the isoxazole ring, the C3-carboxylic acid, and the C5-bromophenyl group. While the isoxazole ring is generally considered a stable aromatic system, its N-O bond is inherently labile and represents the most likely point of degradation under energetic conditions.[2][3]
-
pH Sensitivity : The isoxazole ring's stability is notably dependent on pH. Studies on analogous compounds, such as the drug Leflunomide, demonstrate that the ring is significantly more susceptible to cleavage under basic (alkaline) conditions, a process that is accelerated by increased temperature.[2][4] Conversely, the ring tends to be more robust in acidic to neutral pH ranges.[4][5]
-
Thermal Stress : Heating can induce degradation, primarily through two pathways. The first is the thermal rearrangement of the isoxazole ring.[2] The second, and more common for this specific structure, is the decarboxylation of the C3-carboxylic acid, leading to the loss of CO2 gas and formation of 5-(4-bromophenyl)isoxazole.[6]
-
Photodegradation : Isoxazole-containing compounds are known to be sensitive to light, particularly UV irradiation.[3] Exposure to UV light (e.g., 254 nm) can promote photoisomerization or ring-opening reactions, proceeding through high-energy intermediates like azirines.[2][3][7]
-
Oxidative Stress : The isoxazole ring can be susceptible to cleavage by strong oxidizing agents.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: I'm seeing an unexpected, less polar impurity in my crude reaction mixture after synthesis. What could it be?
-
Probable Cause: You are likely observing the product of thermal decarboxylation, 5-(4-bromophenyl)isoxazole. This occurs if the reaction or workup involved prolonged heating. The loss of the polar carboxylic acid group makes the resulting molecule significantly less polar.[6]
-
Validation:
-
Analyze the impurity by LC-MS. The mass of the impurity should correspond to the parent molecule minus the mass of CO₂ (44 Da).
-
During heating, you may observe gas evolution (CO₂).
-
-
Solution:
-
Avoid excessive temperatures (>80°C) during reaction setup and workup.
-
If heating is necessary, perform it for the shortest possible duration.
-
Utilize purification methods that do not require high heat, such as column chromatography at room temperature.
-
Question 2: The purity of my stored compound is decreasing over time, and the solid is turning slightly yellow/brown. What is happening?
-
Probable Cause: This suggests slow degradation, likely caused by a combination of ambient light and moisture. The color change is a common visual indicator of decomposition in heterocyclic compounds.[6] Photodegradation or slow hydrolysis of the isoxazole ring could be occurring.[2][3][6]
-
Validation:
-
Run an HPLC or UPLC analysis of the stored material and compare it to the chromatogram of a fresh or newly purified sample. The appearance of new peaks or a reduction in the main peak area confirms degradation.
-
-
Solution:
-
Storage Protocol: Store the compound in an amber vial to protect it from light.
-
Environment: Keep the vial in a cool, dry place, such as a desiccator at 2-8°C.
-
Inert Atmosphere: For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing to displace moisture and oxygen.[6]
-
Question 3: I'm getting inconsistent results in my biological assays. Could my compound be degrading in the assay medium?
-
Probable Cause: Yes, this is highly probable, especially if your assay medium is buffered at a basic pH (>7.4) and incubated at 37°C. Under these physiological conditions, the isoxazole ring can undergo base-catalyzed hydrolytic cleavage.[4]
-
Validation:
-
Incubate your compound in the cell-free assay buffer under the same conditions (time, temperature, pH) as your experiment.
-
Analyze the sample by HPLC at different time points (e.g., 0, 2, 6, 24 hours) to quantify the remaining parent compound and detect the formation of new peaks.
-
-
Solution:
-
If degradation is confirmed, prepare solutions of the compound fresh immediately before each experiment.
-
Consider the stability data when interpreting results; the observed biological effect might be due to a degradant rather than the parent compound.
-
If possible, adjust the assay pH to be closer to neutral, where the compound is more stable.[4]
-
Question 4: I'm having difficulty purifying the compound. During column chromatography, I see smearing and multiple product spots on TLC.
-
Probable Cause: The compound may be degrading on the silica gel. Silica gel is slightly acidic and can catalyze the degradation of sensitive compounds. If the solvent system is not optimized, prolonged contact time on the column can exacerbate this issue.
-
Validation:
-
Spot a solution of the pure compound on a TLC plate and let it sit for 30-60 minutes before developing. If a new impurity spot appears, this indicates on-plate degradation.
-
-
Solution:
-
Acid/Base Extraction: A robust purification method for carboxylic acids is an acid-base extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with a mild aqueous base (e.g., saturated sodium bicarbonate). The carboxylate salt will move to the aqueous layer, leaving neutral impurities behind. Re-acidify the aqueous layer with dilute HCl and extract the pure carboxylic acid back into an organic solvent.[8]
-
Chromatography: If chromatography is necessary, use a less acidic stationary phase like neutral alumina or run the column quickly. Deactivating the silica gel with a small amount of triethylamine in the eluent can also prevent degradation.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the main degradation pathways for this molecule? The two primary degradation pathways are (A) Hydrolytic Ring Opening , especially under basic conditions, which cleaves the N-O bond of the isoxazole ring, and (B) Decarboxylation , the loss of CO₂ from the carboxylic acid group, typically induced by heat.[4][6]
-
Q2: How should I properly store this compound? For optimal stability, store the solid compound in a tightly sealed amber glass vial at 2-8°C, preferably in a desiccator under an inert atmosphere (argon or nitrogen).[6]
-
Q3: What analytical methods are best for detecting degradation? High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV detection are the most effective methods for separating and quantifying the parent compound from its potential degradants.[9] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the mass of any impurities, which helps in elucidating their structures and understanding the degradation pathway.[4]
-
Q4: Is the compound sensitive to oxidation? Yes, like many heterocyclic systems, the isoxazole ring can be degraded by strong oxidizing agents.[6] It is advisable to avoid strong oxidizers in reactions and to store the compound under an inert atmosphere to minimize long-term oxidative degradation.
Visualizations of Degradation and Workflow
Potential Degradation Pathways
Caption: Primary degradation pathways for the target molecule.
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting experimental issues.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of a drug substance.[9][10][11] It involves subjecting the compound to stress conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[11][12]
Objective: To determine the degradation profile of this compound under hydrolytic, oxidative, photolytic, and thermal stress.
Materials:
-
This compound
-
HPLC/UPLC system with UV/PDA detector; LC-MS system
-
Calibrated pH meter
-
Photostability chamber (ICH Q1B option)
-
Temperature-controlled oven
-
Reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, Acetonitrile (HPLC grade), Water (HPLC grade)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in a 50:50 acetonitrile:water mixture.
-
Stress Conditions: For each condition, use a separate vial containing the stock solution. Include a control vial kept at 5°C in the dark.
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the stock solution to get a final concentration of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the stock solution to get a final concentration of 0.1 M NaOH. Keep at room temperature for 4 hours. Note: Base degradation is expected to be faster.[4]
-
Oxidation: Add an equal volume of 6% H₂O₂ to the stock solution to get a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Stress: Place a vial of the stock solution and a vial of the solid compound in an oven at 80°C for 48 hours.
-
Photolytic Stress: Expose a vial of the stock solution and a thin layer of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
Neutralize the acid and base samples before injection.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Target a degradation of 5-20% to best observe primary degradants.
-
Characterize significant degradation products using LC-MS.
-
Data Presentation:
| Stress Condition | Reagent/Setting | Temperature | Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 h | Minor to moderate degradation |
| Base Hydrolysis | 0.1 M NaOH | RT | 4 h | Significant degradation; ring cleavage[4] |
| Oxidation | 3% H₂O₂ | RT | 24 h | Moderate degradation |
| Thermal (Solution) | 50:50 ACN:H₂O | 80°C | 48 h | Decarboxylation and/or hydrolysis |
| Thermal (Solid) | Solid state | 80°C | 48 h | Primarily decarboxylation[6] |
| Photolytic | ICH Q1B | RT | N/A | Moderate degradation; potential isomerization[2][3] |
References
- The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. (2025). Benchchem.
- Russo, D., et al. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Water Research, 169, 115203.
- pH and temperature stability of the isoxazole ring in leflunomide. (n.d.). ResearchGate.
- Russo, D., et al. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. ResearchGate.
- Russo, D., et al. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. IRIS UniPA.
- Hao, H., et al. (2021). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. bioRxiv.
- Decarboxylation reaction of 5-methylisolxazole-3-carboxylic acid. (n.d.). ResearchGate.
- Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 79(8), 754-7.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
- Forced Degradation – A Review. (2022). International Research Journal of Pharmacy and Medical Sciences.
- Forced Degradation Studies. (2016). MedCrave online.
- A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.
- Stability issues and degradation of 5-Bromooxazole-4-carboxylic acid. (2025). Benchchem.
- How can I purify carboxylic acid? (2013). ResearchGate.
- Final Markdown this compound 2.0 Edition. (n.d.).
Sources
- 1. 17 Kingston St | Virtual tour generated by Panotour [people.csail.mit.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biomedres.us [biomedres.us]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. rjptonline.org [rjptonline.org]
Technical Support Center: Navigating the Stability of Isoxazole Compounds in Solution
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to isoxazole chemistry. The isoxazole ring is a cornerstone in modern medicinal chemistry, forming the scaffold of numerous FDA-approved drugs and promising therapeutic candidates.[1][2] However, its unique electronic structure, characterized by a relatively weak N-O bond, presents specific stability challenges in solution that can confound experimental results and impede drug development.[3]
This guide is structured to serve as your direct line of support. We move from high-level, frequently asked questions to deep, mechanistic troubleshooting guides. Our goal is not just to provide protocols, but to instill a foundational understanding of the "why" behind each step, empowering you to anticipate and solve stability issues with confidence.
Part 1: Frequently Asked Questions (FAQs) - Your First Response
This section provides rapid, direct answers to the most common stability issues encountered in the lab.
Q1: My isoxazole compound is showing rapid degradation in an aqueous buffer. What are the most probable causes?
A: The most common culprits are pH, light, and temperature. The isoxazole ring is susceptible to both acid- and base-catalyzed hydrolysis, which leads to ring cleavage.[4][5] Additionally, the weak N-O bond can be broken by exposure to UV light or elevated temperatures.[3][6] Start by evaluating the pH of your solution and ensuring your compound is protected from light and stored at an appropriate temperature.
Q2: I've noticed a color change in my isoxazole solution over time. What might this indicate?
A: A color change often signals the formation of degradation products. Ring-opening of the isoxazole can lead to the formation of β-amino enones or other conjugated systems, which may absorb light differently than the parent compound, resulting in a visible color change. It is a strong indicator that you should analytically assess the purity of your sample.
Q3: Is it safe to autoclave solutions containing my isoxazole compound?
A: It is strongly discouraged. The high temperatures (typically 121°C) and pressure during autoclaving can significantly accelerate thermal degradation of the isoxazole ring.[7] For sterilization, sterile filtration using a 0.22 µm filter is the recommended alternative.
Q4: What are the best general practices for storing isoxazole stock solutions (e.g., in DMSO)?
A: For maximum stability, stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The vials should be tightly sealed and protected from light by using amber vials or wrapping them in foil. While many isoxazoles are stable in DMSO, always confirm the stability of your specific compound in your chosen solvent.
Q5: I suspect my isoxazole is undergoing ring cleavage. What is a straightforward way to confirm this?
A: The most direct method is to use High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC/MS). By comparing a fresh sample to an aged or stressed sample, you can look for the appearance of new peaks (degradants) and the disappearance of the parent peak. The mass spectrometer can help identify the mass of the degradants, which can confirm if they correspond to expected ring-opened products, such as an α-cyanoenol metabolite in the case of leflunomide.[5][8]
Part 2: In-Depth Troubleshooting Guides
When the quick answers aren't enough, these guides provide a systematic approach to diagnosing and resolving complex stability challenges.
Guide 1: Managing pH-Dependent Instability
Symptom: You observe significant degradation of your compound in solutions with acidic or basic pH. The rate of degradation changes dramatically with small changes in pH.
Underlying Science: The isoxazole ring's stability is highly pH-dependent. The N-O bond can be cleaved through different mechanisms depending on the pH.
-
Acid Catalysis (pH < 4): Under strongly acidic conditions, the isoxazole nitrogen can be protonated, making the ring susceptible to nucleophilic attack by water, leading to hydrolysis.[4] The degradation often follows specific acid catalysis, with the rate being proportional to the hydrogen ion concentration.[4]
-
Base-Catalyzed Ring Opening (pH > 8): In basic conditions, deprotonation at a carbon adjacent to the ring or direct nucleophilic attack by a hydroxide ion can initiate ring cleavage.[5][9] For example, the drug leflunomide is known to be stable at acidic and neutral pH but degrades at basic pH.[5]
Troubleshooting Workflow:
The following workflow provides a systematic path to identifying a stable pH range for your compound.
Caption: Workflow for determining the optimal pH for isoxazole stability.
Experimental Protocol: pH-Dependent Stability Assessment
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 3, 5, 7.4, 9, 10). Use buffers with known pKa values appropriate for each pH, such as citrate for acidic, phosphate for neutral, and borate for basic ranges.
-
Sample Preparation: Prepare a 10 mM stock solution of your isoxazole compound in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Incubation: In separate, light-protected vials, add the stock solution to each buffer to achieve a final concentration of 100 µM. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect.
-
Time Points: Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).[5] At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quenching: Immediately quench the degradation by diluting the aliquot in a mobile phase or a solvent that will stabilize the compound and is suitable for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining.
-
Data Interpretation: Plot the percentage of the parent compound remaining versus time for each pH. The pH at which the degradation rate is slowest is the optimal pH for your experimental work.
Guide 2: Managing Photostability and Thermostability
Symptom: Your compound degrades even at a neutral pH when left on the benchtop or in a heated incubator.
Underlying Science:
-
Photostability: The N-O bond in the isoxazole ring is photolabile.[3] Upon irradiation with UV light (e.g., 254 nm), this bond can cleave, leading to a rearrangement to an oxazole or reaction with nucleophiles.[6][10] This is a known degradation pathway and is even harnessed for photo-cross-linking studies.[11]
-
Thermostability: High temperatures provide the activation energy needed to break the N-O bond, leading to thermal decomposition.[7] The rate of degradation is often temperature-dependent and can be modeled using the Arrhenius equation to predict shelf-life.[4]
Troubleshooting and Mitigation:
| Parameter | Risk Factor | Mitigation Strategy |
| Light | Exposure to ambient lab light, especially direct sunlight or UV lamps. | Work with compounds in amber vials. Wrap clear vials in aluminum foil. Minimize time samples are exposed to light during preparation. |
| Temperature | Storage at room temperature or elevated temperatures (e.g., 37°C) for extended periods. | Store stock solutions and sensitive reagents at ≤ -20°C. Prepare working solutions fresh daily. If incubation at elevated temperatures is necessary, limit the duration as much as possible. |
Experimental Protocol: Forced Degradation Study (ICH Guideline Approach)
Forced degradation studies are essential for understanding a compound's intrinsic stability.[12][13] They involve intentionally stressing the compound to produce degradants.
-
Prepare Samples: Prepare solutions of your compound (~1 mg/mL) in a suitable solvent system (e.g., water:acetonitrile 50:50).
-
Acid/Base Hydrolysis: To separate samples, add 0.1 M HCl or 0.1 M NaOH. Incubate at room temperature or slightly elevated (e.g., 40-60°C) for several hours. Neutralize the samples before analysis.
-
Oxidative Degradation: Add a small volume of 3% hydrogen peroxide (H₂O₂) to the sample solution. Keep it at room temperature for several hours, protected from light.
-
Thermal Degradation: Store the sample solution in a temperature-controlled oven (e.g., 70°C) for 24-48 hours, protected from light. Also, test the solid compound under the same conditions.
-
Photolytic Degradation: Expose the sample solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines. A control sample should be wrapped in foil to shield it from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC-UV/MS method. The goal is to achieve 5-20% degradation of the active ingredient to ensure that primary degradants are formed without being further degraded themselves.[14]
Part 3: Analytical & Preventive Strategies
Proactive measures are key to avoiding stability-related setbacks. Developing robust analytical methods and employing smart formulation strategies are critical.
Strategy 1: Developing a Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the concentration of the active compound due to degradation.[13] It must be able to separate the parent peak from all degradation product peaks. HPLC is the most common technique for this.[15]
Method Development Workflow:
Caption: Workflow for developing a stability-indicating HPLC method.
Strategy 2: Best Practices for Formulation
When preparing isoxazole compounds for in vitro or in vivo studies, the choice of vehicle and excipients is critical.
-
Avoid Nucleophiles: Be cautious with formulation components that are strong nucleophiles, as they can potentially react with the isoxazole ring or its intermediates.[6] For example, buffers containing primary amines (like Tris) might be more reactive than those without (like HEPES or phosphate).
-
Solubility vs. Stability: While polar solvents may be good for solubility, they can also participate in hydrolysis.[16] Sometimes, using a co-solvent system (e.g., water with PEG400, ethanol, or propylene glycol) can enhance solubility while minimizing water activity, thereby reducing the rate of hydrolysis.
-
Use of Antioxidants: If your compound is susceptible to oxidative degradation, consider including an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) in the formulation, provided they are compatible with your experimental system.
-
Chelating Agents: If trace metals could be catalyzing degradation, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) may improve stability.[3]
By systematically investigating these factors and applying the principles outlined in this guide, you can successfully manage the stability of your isoxazole compounds, ensuring the integrity and reproducibility of your research.
References
- Wikipedia. (n.d.). Isoxazole.
- Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 79(8), 754-757.
- Kalgutkar, A. S., et al. (2003). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate.
- Russo, D., et al. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. ResearchGate.
- Kalgutkar, A. S., et al. (2003). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. ResearchGate.
- Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles.
- Lougee, M. G., et al. (2021). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. National Institutes of Health.
- ResearchGate. (n.d.). Structure and stability of isoxazoline compounds.
- MDPI. (2021). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. Microorganisms.
- Van der Plas, S., et al. (2019). Examples of isoxazoles obtained using thiols 6 as nucleophiles. ResearchGate.
- N/A. (n.d.). Synthetic reactions using isoxazole compounds.
- Russo, D., et al. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Water Research, 169, 115203.
- Waldo, J. P., & Larock, R. C. (2007). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 9(6), 1141-1144.
- MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals.
- Sharma, P., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.
- N/A. (2024). Construction of Isoxazole ring: An Overview. World Journal of Pharmaceutical Research.
- Gaboriaud, R., & Schaal, R. (1972). Isoxazoles. 4. Hydrolysis of sulfonamide isoxazole derivatives in concentrated sulfuric acid solutions. The Journal of Organic Chemistry, 37(20), 3253-3259.
- N/A. (n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI.
- Singh, S., et al. (2016). Forced Degradation Studies. MedCrave.
- Huynh-Ba, K. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn.
- Alsante, K. M., et al. (2007). Forced Degradation – A Review. ResearchGate.
- Solubility of Things. (n.d.). Isoxazole.
- Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168.
- N/A. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics.
- N/A. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
- Ali, U., et al. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate.
- Catanescu, O., et al. (2012). Thermal degradation of some[3][5][6]oxadiazole derivatives with liquid crystalline properties. ResearchGate.
- Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science.
- Kumar, A., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 25(14), 3628-3644.
- N/A. (2024). Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. European Journal of Medicinal Chemistry.
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isoxazole - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nanobioletters.com [nanobioletters.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 16. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Regioselectivity in 1,3-Dipolar Cycloadditions
Welcome to the technical support center for 1,3-dipolar cycloadditions. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the regioselectivity of their reactions. Authored from the perspective of a Senior Application Scientist, this resource combines fundamental principles with practical, field-tested advice.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of 1,3-dipolar cycloadditions and why is it critical?
A1: A 1,3-dipolar cycloaddition is a chemical reaction between a 1,3-dipole (a molecule with a delocalized 4π-electron system over three atoms) and a dipolarophile (typically an alkene or alkyne) to form a five-membered heterocyclic ring.[1][2] When the dipole and dipolarophile are unsymmetrical, the addition can occur in two different orientations, leading to two possible constitutional isomers called regioisomers. Regioselectivity is the preference for the formation of one regioisomer over the other.[3]
Controlling regioselectivity is paramount in synthesis, especially in drug development. The specific arrangement of atoms in a molecule dictates its three-dimensional shape and, consequently, its biological activity. Two regioisomers can have vastly different pharmacological profiles, with one being a potent therapeutic and the other being inactive or even toxic. Therefore, achieving high regioselectivity is essential for ensuring the efficacy and safety of a synthesized compound.
Q2: What is the primary theoretical model used to predict regioselectivity in these reactions?
A2: The primary model for predicting regioselectivity is Frontier Molecular Orbital (FMO) theory .[1][4] This theory posits that the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.
The regiochemical outcome is determined by the combination of orbitals that results in the smallest energy gap (ΔE = ELUMO - EHOMO) and the largest overlap between the atomic orbitals at the termini of the dipole and dipolarophile. Specifically, the reaction favors the isomer formed by the union of the atoms with the largest orbital coefficients in the interacting HOMO and LUMO.[2][5]
There are two main interaction types:
-
Type I (Normal-electron demand): The dominant interaction is between the HOMO of the 1,3-dipole and the LUMO of the dipolarophile (HOMOdipole–LUMOdipolarophile). This is common when the dipolarophile bears electron-withdrawing groups.
-
Type II (Inverse-electron demand): The dominant interaction is between the LUMO of the 1,3-dipole and the HOMO of the dipolarophile (LUMOdipole–HOMOdipolarophile). This occurs when the dipolarophile is electron-rich.
A diagram illustrating these interactions is shown below.
Caption: FMO interactions governing 1,3-dipolar cycloadditions.
Troubleshooting Guide: Improving Regioselectivity
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: My thermal cycloaddition yields a mixture of regioisomers (e.g., ~1:1 ratio). How can I favor a single product?
This is a common issue, particularly in the uncatalyzed Huisgen azide-alkyne cycloaddition, where the activation energies for both regioisomeric pathways are often very similar.[6] Here are several strategies to address this, ranging from simple modifications to employing catalysis.
Solution A: Modify Electronic Properties of Reactants
The core principle is to alter the HOMO/LUMO energies and orbital coefficients of your reactants to energetically favor one reaction pathway over the other.
-
To favor the 1,4-regioisomer (in azide-alkyne reactions): Use an alkyne (dipolarophile) with a strong electron-withdrawing group (EWG). The EWG lowers the alkyne's LUMO energy, enhancing the HOMOazide–LUMOalkyne interaction that leads to the 1,4-isomer.
-
To favor the 1,5-regioisomer: This is more challenging under thermal conditions. Modifying the 1,3-dipole is an option. For instance, with nitrile oxides, both electronic and steric factors can be tuned to influence the outcome.[7]
| Reactant Modification | Expected Effect on Azide-Alkyne Cycloaddition | Rationale |
| Add EWG (e.g., -COOR, -CN, -SO₂R) to alkyne | Increases selectivity for 1,4-isomer | Lowers LUMOalkyne, strengthening the normal-electron demand pathway. |
| Add EDG (e.g., -OR, -NR₂) to alkyne | May slightly favor 1,5-isomer or decrease selectivity | Raises HOMOalkyne, potentially favoring the inverse-electron demand pathway, but often less effective than catalysis. |
Solution B: Introduce Steric Hindrance
Steric effects can override electronic preferences.[8][9] By introducing a bulky substituent on either the dipole or dipolarophile, you can physically block one approach pathway.
-
Example: In the reaction of nitrile oxides with tertiary cinnamides, a reversal of the expected regioselectivity was observed. This was attributed to the steric bulk of the tertiary amide group directing the cycloaddition, overriding the typical electronic control.[10]
Solution C: Employ Catalysis (The "Click Chemistry" Approach)
For azide-alkyne cycloadditions, catalysis is the most robust and widely used method to achieve near-perfect regioselectivity. The catalyst changes the reaction mechanism from a concerted pericyclic process to a stepwise pathway, which allows for exquisite control.
-
Copper(I) Catalysis (CuAAC): This is the gold standard for synthesizing 1,4-disubstituted 1,2,3-triazoles .[6][11] The copper catalyst forms a copper-acetylide intermediate, which then reacts with the azide in a highly regioselective manner.
-
Ruthenium(II) Catalysis (RuAAC): If you need the 1,5-disubstituted 1,2,3-triazole , ruthenium catalysts are the method of choice.[11] The mechanism is different from CuAAC and selectively yields the 1,5-isomer. It also works with internal alkynes.
-
Nickel Catalysis: Emerging research has shown that nickel catalysts can also control chemo- and regioselectivity in azide-alkyne cycloadditions, sometimes providing access to different isomers depending on the alkyne substrate.[12]
Sources
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 3. journals.pen2print.org [journals.pen2print.org]
- 4. Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Click Chemistry [organic-chemistry.org]
- 12. Chemo- and regioselective click reactions through nickel-catalyzed azide–alkyne cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Anti-inflammatory Potency of Isoxazole Derivatives
For researchers and drug development professionals, the isoxazole scaffold represents a privileged structure in the design of novel anti-inflammatory agents. Its presence in established drugs like the selective COX-2 inhibitor celecoxib underscores its therapeutic potential. This guide provides an in-depth comparison of the anti-inflammatory potency of various isoxazole derivatives, supported by experimental data from peer-reviewed studies. We will delve into the structure-activity relationships that govern their efficacy and provide detailed protocols for key assays to ensure scientific integrity and reproducibility.
The Isoxazole Core: A Versatile Player in Inflammation Modulation
The five-membered isoxazole ring, containing adjacent nitrogen and oxygen atoms, is a bioisostere of other key five-membered heterocyclic rings used in medicinal chemistry.[1] Its unique electronic and structural properties allow for diverse substitutions, enabling the fine-tuning of pharmacological activity. A primary mechanism by which many isoxazole derivatives exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[2]
The Arachidonic Acid Cascade and the Role of COX Enzymes
Inflammation is a complex biological response to harmful stimuli. A key pathway in this process is the arachidonic acid cascade. When cell membranes are damaged, phospholipase A2 releases arachidonic acid, which is then metabolized by COX enzymes to produce prostaglandins (PGs). PGs are potent inflammatory mediators responsible for the classic signs of inflammation: pain, swelling, redness, and heat.
There are two main isoforms of the COX enzyme:
-
COX-1: A constitutively expressed enzyme involved in housekeeping functions such as maintaining the integrity of the gastric mucosa and regulating renal blood flow.
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory PGs.
The ideal non-steroidal anti-inflammatory drug (NSAID) would selectively inhibit COX-2, thereby reducing inflammation without the gastrointestinal side effects associated with the inhibition of COX-1.[2] This has been a major focus in the development of isoxazole-based anti-inflammatory agents.
Caption: The arachidonic acid cascade and the selective inhibition of COX-2 by isoxazole derivatives.
Comparative Analysis of Anti-inflammatory Potency
The anti-inflammatory potency of isoxazole derivatives is typically evaluated using a combination of in vitro and in vivo assays. In vitro assays, such as COX-1/COX-2 inhibition assays, provide a direct measure of a compound's enzymatic inhibitory activity. In vivo models, like the carrageenan-induced paw edema assay in rodents, assess the overall anti-inflammatory effect in a living organism.
In Vitro COX-1/COX-2 Inhibition
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of a series of synthesized isoxazole derivatives, with celecoxib serving as a reference compound. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), with a higher SI indicating greater selectivity for COX-2.
| Compound | R1 | R2 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| C3 | H | 4-F | 22.56 ± 1.1 | 0.93 ± 0.01 | 24.26 | [3] |
| C5 | H | 4-OCH3 | 35.56 ± 1.3 | 0.85 ± 0.04 | 41.82 | [3] |
| C6 | H | 4-NO2 | 33.93 ± 1.2 | 0.55 ± 0.03 | 61.73 | [3] |
| Celecoxib | - | - | 52.36 ± 2.5 | 0.05 ± 0.01 | 1047.2 | [3] |
Analysis of Structure-Activity Relationship (SAR):
The data reveals that the nature of the substituent on the phenyl ring at position 3 of the isoxazole core significantly influences both potency and selectivity.
-
The presence of an electron-withdrawing group, such as a nitro group (C6), leads to the most potent COX-2 inhibition among the tested derivatives (IC50 = 0.55 µM).[3]
-
A methoxy group at the para position (C5) also confers potent COX-2 inhibition (IC50 = 0.85 µM).[3]
-
While these derivatives show good COX-2 selectivity, they are not as selective as celecoxib.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.[4] Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by swelling (edema). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potency.
| Compound | Dose (mg/kg) | % Inhibition of Paw Edema (at 3h) | Reference |
| 4a | 100 | 63.69 | [5] |
| 4f | 100 | 61.20 | [5] |
| 4n | 100 | 62.24 | [5] |
| Parecoxib | 100 | 68.42 | [5] |
Analysis of In Vivo Efficacy:
The results from the carrageenan-induced paw edema model demonstrate that the isoxazole derivatives 4a , 4f , and 4n exhibit significant anti-inflammatory activity, with edema inhibition percentages comparable to the standard drug parecoxib.[5] This in vivo data corroborates the in vitro findings and highlights the therapeutic potential of these compounds.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the presented data, detailed experimental protocols for the key assays are provided below.
Synthesis of Isoxazole Derivatives (General Procedure)
A common method for synthesizing 3,5-disubstituted isoxazoles involves the cyclization of chalcones with hydroxylamine hydrochloride.[6]
Caption: General workflow for the synthesis of isoxazole derivatives from chalcones.
Step-by-Step Protocol:
-
Chalcone Synthesis: Equimolar quantities of a substituted acetophenone and a substituted benzaldehyde are dissolved in ethanol. An aqueous solution of a base (e.g., NaOH) is added dropwise, and the mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC). The resulting chalcone is then precipitated, filtered, washed, and dried.
-
Isoxazole Formation: The synthesized chalcone is dissolved in ethanol, and hydroxylamine hydrochloride is added, followed by a base such as sodium acetate. The mixture is refluxed for several hours. After cooling, the reaction mixture is poured into ice-cold water, and the precipitated isoxazole derivative is filtered, washed, and recrystallized from a suitable solvent.[6]
In Vitro COX-1/COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2. A colorimetric or fluorometric method is typically used.[7][8]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer, heme, and solutions of COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test compounds at various concentrations.
-
Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2) to each well.
-
Compound Addition: Add the test compounds at different concentrations to the respective wells. Include a control with no inhibitor and a blank with no enzyme.
-
Initiation of Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Measurement: Incubate the plate at the appropriate temperature (e.g., 37°C) for a specified time. The peroxidase activity is then measured using a plate reader at the appropriate wavelength for the chosen detection method (e.g., 590 nm for a colorimetric assay).[7]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
In Vivo Carrageenan-Induced Paw Edema Assay
This assay is performed in rodents (typically rats or mice) to evaluate the in vivo anti-inflammatory activity of a compound.[9][10]
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Step-by-Step Protocol:
-
Animal Acclimatization: Wistar albino rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week before the experiment.[9]
-
Grouping: The animals are divided into groups (e.g., control, standard, and test groups), with a sufficient number of animals in each group for statistical analysis.
-
Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer.
-
Drug Administration: The test compounds, vehicle (for the control group), and a standard anti-inflammatory drug (e.g., diclofenac or parecoxib) are administered orally or intraperitoneally.[4][5]
-
Induction of Edema: After a specific period (e.g., 1 hour) to allow for drug absorption, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.[4]
-
Paw Volume Measurement: The paw volume is measured again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[5]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Conclusion
The isoxazole scaffold continues to be a fertile ground for the discovery of potent and selective anti-inflammatory agents. The comparative data presented in this guide highlights the importance of structure-activity relationships in optimizing the anti-inflammatory potency of isoxazole derivatives. The detailed experimental protocols provide a framework for the reliable evaluation of these compounds. Further research focusing on the synthesis of novel derivatives with improved COX-2 selectivity and favorable pharmacokinetic profiles holds promise for the development of safer and more effective anti-inflammatory therapies.
References
- Thirupathi, A., et al. (2017). Anti-inflammatory evaluation of isoxazole derivatives. Der Pharmacia Lettre, 9(4), 1-10.
- Kaur, H., et al. (2013). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Drug Discovery Technologies, 10(1), 59-75.
- Sathish, C. J., et al. (2016). EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. European International Journal of Science and Technology, 5(3), 35-41.
- Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1222047.
- Abdel-Aziz, M., et al. (2020). Synthesis and biological evaluations of novel isoxazoles and furoxan derivative as anti-inflammatory agents. Bioorganic Chemistry, 94, 103441.
- Al-Ostath, A., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. BioMed Research International, 2021, 6633297.
- Grover, G., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(22), 19525-19555.
- Kumar, A., et al. (2022). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 38(4).
- Grover, G., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(22), 19525-19555.
- Sathish, N. K., et al. (2017). Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. International Journal of Comprehensive and Advanced Pharmacology, 2(1), 19-26.
- Kumar, R., et al. (2022). Synthesis and Biological Evaluation of Some Novel Isoxazole Derivatives. Research Square.
- Sathish, N. K., et al. (2011). Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. Der Pharmacia Lettre, 3(3), 378-382.
- Al-Ghorbani, M., et al. (2015). Effect of different isoxazole based amides (A1-A14) on paw edema induced by carrageenan in rats. Journal of Chemical and Pharmaceutical Research, 7(12), 896-900.
- Kaur, G., et al. (2019). Evaluation of Anti-Inflammatory and Analgesic Activity of Synthesized Substituted Isoxazole Derivatives. Indo Global Journal of Pharmaceutical Sciences, 9(2 Suppl.), 1-5.
- Kumar, M., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Pharmaceutical Negative Results, 13(3), 441-454.
- Knaus, E. E., & Soliman, M. E. (2013). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceuticals, 6(10), 1219-1246.
- Sharma, P., et al. (2022). Synthesis and Biofunctional Evaluation of Novel Isoxazole, C-Nucleoside, and Thioxopyrimidine Derivatives. Oriental Journal of Chemistry, 38(5).
- Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2691.
- Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
- Popova, Y., et al. (2022). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. Molecules, 27(19), 6598.
- Ullah, A., et al. (2022). In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). ResearchGate.
- Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. ResearchGate.
- Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed.
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijst.org.uk [eijst.org.uk]
- 5. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. inotiv.com [inotiv.com]
A Comparative Guide to the Biological Activity of 5-(4-Bromophenyl)isoxazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isoxazole Scaffold in Medicinal Chemistry
The isoxazole ring is a five-membered heterocycle containing nitrogen and oxygen atoms in adjacent positions. This structural motif is a cornerstone in medicinal chemistry, featured in a variety of approved drugs and clinical candidates.[1][2] The isoxazole scaffold's prevalence stems from its favorable physicochemical properties, metabolic stability, and its ability to act as a versatile pharmacophore, engaging in various biological interactions.[3] Derivatives of isoxazole have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[3][4]
This guide focuses on 5-(4-Bromophenyl)isoxazole-3-carboxylic acid, a compound that has garnered interest for its potential as an anti-inflammatory and anticancer agent.[5][6] By comparing its activity with structurally similar analogs, we aim to provide a comprehensive understanding of its structure-activity relationships (SAR) and its standing among alternative isoxazole-based compounds.
Comparative Analysis of Biological Activity
To provide a clear and objective comparison, this section will focus on two primary areas of biological activity reported for this compound and its analogs: anti-inflammatory and anticancer effects.
Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases. A key target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents to minimize gastrointestinal side effects associated with non-selective NSAIDs.[7]
The anti-inflammatory potential of this compound and its analogs is often evaluated through their ability to inhibit COX enzymes and reduce inflammation in animal models.
Table 1: Comparative Anti-inflammatory Activity of 5-(4-Substituted-phenyl)isoxazole-3-carboxylic Acid Derivatives
| Compound ID | 4-Substituent | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| Target Compound | -Br | Data not available in direct comparison | Data not available | |
| Analog 1 | -H | 0.85 ± 0.04 | 70.68 | [8] |
| Analog 2 | -OCH3 | 0.55 ± 0.03 | 61.73 | [8] |
| Analog 3 | -F | Data not available | Data not available | |
| Celecoxib (Reference) | - | 0.042 | 258.8 | [9] |
Note: The data presented is a compilation from various sources and may not represent a direct head-to-head comparison under identical experimental conditions. The absence of direct comparative data for the target compound highlights a gap in the current literature.
From the available data, it is evident that substitutions on the phenyl ring at the 5-position of the isoxazole core significantly influence COX-2 inhibitory activity. For instance, a methoxy (-OCH3) substitution (Analog 2) appears to be more potent than an unsubstituted phenyl ring (Analog 1) in inhibiting COX-2.[8] This suggests that electron-donating groups at this position may enhance anti-inflammatory activity. The high selectivity index of celecoxib, a known COX-2 inhibitor, serves as a benchmark for comparison.
Anticancer Activity
The isoxazole scaffold is a prominent feature in many compounds with demonstrated anticancer properties.[1] These compounds often exert their effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways.[3][10]
The anticancer potential of this compound and its analogs is typically assessed through in vitro cytotoxicity assays against various cancer cell lines.
Table 2: Comparative Anticancer Activity (IC50 in µM) of 5-(4-Substituted-phenyl)isoxazole-3-Carboxamide Derivatives
| Compound ID | 4-Substituent | MCF-7 (Breast) | HeLa (Cervical) | Hep3B (Liver) | Reference |
| Target Analog | -Br | Data not available | Data not available | Data not available | |
| Analog A (-H) | -H | >100 | 39.80 | >100 | [3] |
| Analog B (-Cl) | -Cl | 63.10 | 18.62 | 23.00 | [3] |
| Analog C (-F) | -F | 588.80 | >100 | >100 | [3] |
| Doxorubicin (Reference) | - | 0.85 | 1.12 | 0.98 | [3] |
Note: The data presented is for isoxazole-carboxamide derivatives, which are closely related to the carboxylic acid target. This data is used to infer potential structure-activity relationships. The absence of direct comparative data for the target compound is a limitation.
The data for the carboxamide analogs suggests that the nature of the substituent on the phenyl ring plays a crucial role in determining the anticancer activity. A chloro (-Cl) substitution (Analog B) appears to be more effective against the tested cell lines compared to an unsubstituted phenyl ring (Analog A) or a fluoro (-F) substitution (Analog C).[3] It is important to note that doxorubicin, a standard chemotherapeutic agent, exhibits significantly higher potency.
Signaling Pathways and Mechanism of Action
The biological effects of isoxazole derivatives are mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Anti-inflammatory Signaling Pathway
A primary mechanism of anti-inflammatory action for many isoxazole derivatives is the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition leads to a reduction in the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[7] Furthermore, some isoxazole compounds have been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.[11][12]
Caption: Putative anti-inflammatory mechanism of this compound.
Anticancer Signaling Pathway
The anticancer effects of isoxazole derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and inhibit cell cycle progression in cancer cells.[10] This can be achieved through the modulation of various signaling pathways, including the inhibition of pro-survival pathways like PI3K/Akt and the activation of pro-apoptotic pathways. Some isoxazole-containing compounds have also been shown to target heat shock protein 90 (Hsp90) and tubulin, both of which are critical for cancer cell survival and proliferation.[13]
Caption: Potential anticancer mechanisms of isoxazole derivatives.
Experimental Protocols
To ensure the reproducibility and validity of the findings discussed, this section provides detailed, step-by-step methodologies for key assays used to evaluate the biological activity of isoxazole derivatives.
In Vitro COX Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of a test compound against COX-1 and COX-2 enzymes.[14][15]
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound)
-
Reference inhibitor (e.g., Celecoxib)
-
Assay buffer (e.g., Tris-HCl)
-
Detection reagent (e.g., colorimetric or fluorometric probe)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and various concentrations of the test compound or reference inhibitor.
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the log of the inhibitor concentration.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, Hep3B)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
Test compound
-
Reference drug (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in the incubator.
-
Treat the cells with various concentrations of the test compound and reference drug. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the log of the compound concentration.
Carrageenan-Induced Paw Edema Assay in Rats
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.[2][17][18]
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Test compound
-
Reference drug (e.g., Indomethacin)
-
Vehicle (e.g., saline or a suitable solvent)
-
Pletysmometer (for measuring paw volume)
Procedure:
-
Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Divide the animals into groups (e.g., vehicle control, reference drug, and different doses of the test compound).
-
Administer the test compound or reference drug orally or intraperitoneally.
-
After a specific time (e.g., 30-60 minutes), induce inflammation by injecting a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.
-
Analyze the data statistically to determine the significance of the anti-inflammatory effect.
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds with potential anti-inflammatory and anticancer activities. The structure-activity relationship studies, although not exhaustive for the target compound itself, suggest that modifications to the phenyl ring at the 5-position of the isoxazole core can significantly modulate their biological effects.
Future research should focus on a systematic evaluation of a series of 5-(4-substituted-phenyl)isoxazole-3-carboxylic acid derivatives in standardized in vitro and in vivo assays. This would enable a direct and robust comparison of their potency and selectivity, providing a clearer understanding of the SAR. Further mechanistic studies are also warranted to elucidate the specific molecular targets and signaling pathways involved in their anti-inflammatory and anticancer activities. Such investigations will be instrumental in optimizing the therapeutic potential of this promising isoxazole scaffold.
References
- Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). European Journal of Medicinal Chemistry, 221, 113511. [Link]
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz
- Carrageenan Induced Paw Edema (R
- Carrageenan induced Paw Edema Model. (n.d.).
- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in r
- A review of isoxazole biological activity and present synthetic techniques. (n.d.).
- Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (n.d.). PubMed. [Link]
- Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity. (n.d.). PubMed. [Link]
- In vitro assays for cyclooxygenase activity and inhibitor characteriz
- Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing. [Link]
- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
- Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). PubMed Central. [Link]
- Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). PubMed Central. [Link]
- Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (n.d.).
- Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Str
- Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells. (2023). PubMed. [Link]
- Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (2024). RSC Publishing. [Link]
- Anti-inflammatory evaluation of isoxazole derivatives. (n.d.). Scholars Research Library. [Link]
- Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. (n.d.). PubMed Central. [Link]
- Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. (2023). MDPI. [Link]
- Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. (n.d.). PubMed Central. [Link]
- Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (n.d.). MDPI. [Link]
- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.).
- Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (2024). PubMed Central. [Link]
- Small Molecule Inhibitors of NF-κB and JAK/STAT Signal Transduction Pathways as Promising Anti-Inflammatory Therapeutics. (n.d.). Bentham Science. [Link]
- Synthesis and biological evaluations of novel isoxazoles and furoxan derivative as anti-inflamm
- Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. (2020). PubMed. [Link]
- Novel Synthesis of 3,4-Diarylisoxazole Analogues of Valdecoxib: Reversal Cyclooxygenase-2 Selectivity by Sulfonamide Group Removal. (n.d.).
- Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin. (n.d.).
- Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Biointerface Research in Applied Chemistry, 12(4), 5174-5186.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. B-cell Specific Inhibitors of NF-κB Activation - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]
- 17. inotiv.com [inotiv.com]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Isoxazole Analogs: From Classical Methods to Green Innovations
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to its versatile biological activities.[1][2] This guide provides an in-depth comparison of the most prevalent synthetic methodologies for isoxazole analogs, offering a critical analysis of their efficiency, scope, and environmental impact. We will delve into the mechanistic underpinnings of classical approaches and explore how modern techniques are revolutionizing the synthesis of these vital heterocycles.
Foundational Synthetic Strategies: A Tale of Two Pathways
The construction of the isoxazole core has historically been dominated by two primary strategies: the condensation of β-dicarbonyl compounds with hydroxylamine and the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.
The Classical Condensation Approach (Claisen Isoxazole Synthesis)
This venerable method involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine, leading to the formation of the isoxazole ring through a cyclization and dehydration sequence.[3][4] The reaction is typically straightforward to perform.
Mechanism Rationale: The initial step involves the nucleophilic attack of the amine group of hydroxylamine on one of the carbonyl carbons of the 1,3-dicarbonyl compound to form an imine. Subsequently, the hydroxyl group of the hydroxylamine attacks the second carbonyl group, leading to an intramolecular cyclization. The final step is the elimination of a water molecule to yield the aromatic isoxazole ring.[3]
However, a significant drawback of this method is the potential for the formation of regioisomeric mixtures when unsymmetrical dicarbonyl compounds are used, which can lead to poor selectivity and complicated purification processes.[1]
The Huisgen 1,3-Dipolar Cycloaddition: A Powerful and Versatile Tool
The Huisgen 1,3-dipolar cycloaddition is a cornerstone of modern heterocyclic chemistry and a widely employed method for isoxazole synthesis.[5][6] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile).[7][8][9][10] A key advantage of this approach is the ability to generate the often-unstable nitrile oxide in situ from stable precursors like aldoximes or primary nitro compounds.[6]
Mechanism Rationale: The concerted, pericyclic mechanism of the Huisgen cycloaddition, involving the 4 π-electrons of the nitrile oxide and the 2 π-electrons of the alkyne, results in a high degree of stereospecificity. The regioselectivity, which dictates the substitution pattern on the isoxazole ring, is controlled by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.[6]
The Green Wave: Enhancing Efficiency and Sustainability
In recent years, the principles of green chemistry have driven the development of more efficient and environmentally benign methods for isoxazole synthesis. These approaches aim to reduce reaction times, minimize waste, and utilize less hazardous reagents and solvents.
Microwave-Assisted Synthesis: Accelerating Reactions
Microwave irradiation has emerged as a powerful tool to dramatically accelerate organic reactions. In isoxazole synthesis, it can significantly reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles with fewer byproducts.[11][12][13][14][15]
Causality: Microwave energy directly heats the solvent and reactants through dielectric heating, leading to a rapid and uniform temperature increase throughout the reaction mixture. This efficient energy transfer overcomes the activation energy barrier of the reaction more effectively than conventional heating methods, resulting in a significant rate enhancement.[15]
Ultrasound-Assisted Synthesis (Sonochemistry): Milder Conditions, Improved Yields
Ultrasound irradiation facilitates chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to accelerated reaction rates and improved yields under milder overall reaction conditions.[16][17]
Causality: The extreme conditions created during cavitation enhance mass transfer and generate highly reactive species, promoting the chemical transformation. This allows for reactions to be carried out at lower bulk temperatures, often leading to cleaner products.[17]
Flow Chemistry: Continuous and Efficient Production
Flow chemistry offers a paradigm shift from traditional batch processing to a continuous manufacturing approach. For the synthesis of isoxazole analogs, multi-step sequences can be "telescoped" into a single, continuous process, improving efficiency and safety.[18][19]
Causality: In a flow reactor, reactants are continuously pumped through a heated and pressurized tube. The small reactor volume and high surface-area-to-volume ratio allow for excellent heat and mass transfer, leading to precise control over reaction parameters and enhanced reaction rates. This can also enable the use of hazardous intermediates, as they are generated and consumed in small quantities in a closed system.[18]
Synthesis Efficiency Comparison: A Quantitative Overview
The following table provides a comparative summary of the efficiency of different isoxazole synthesis methodologies based on reported experimental data.
| Synthesis Method | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Classical Condensation | Several hours to days | 40-80 | Simple procedure, readily available starting materials.[3] | Poor regioselectivity with unsymmetrical diketones, harsh conditions.[1] |
| 1,3-Dipolar Cycloaddition | Several hours | 60-95 | High regioselectivity, broad substrate scope, mild conditions.[5][6] | Requires preparation of nitrile oxide precursors.[6] |
| Microwave-Assisted | 5-30 minutes | 80-95+ | Drastically reduced reaction times, improved yields, cleaner reactions.[11][13][15] | Requires specialized microwave reactor equipment. |
| Ultrasound-Assisted | 10-90 minutes | 85-95+ | Milder conditions, high yields, environmentally friendly.[16][17] | Requires an ultrasonic bath or probe. |
| Flow Chemistry | Continuous | High throughput | Efficient for multi-step synthesis, enhanced safety, precise control.[18] | Higher initial equipment setup cost. |
| Mechanochemical (Ball-Milling) | 30-60 minutes | 70-95 | Solvent-free, short reaction times, environmentally friendly.[20] | Can be substrate-dependent, requires a ball mill. |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones
This protocol details the synthesis of isoxazoles from chalcones and hydroxylamine hydrochloride under microwave irradiation, a method noted for its speed and efficiency.[13]
Step-by-Step Methodology:
-
In a microwave-safe reaction vessel, dissolve the chalcone (1 mmol) and hydroxylamine hydrochloride (1.2 mmol) in ethanol (15 mL).[17]
-
Add a catalytic amount of a suitable base, such as sodium acetate.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes).[15]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction vessel to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure isoxazole derivative.
Protocol 2: Ultrasound-Assisted One-Pot Synthesis of 3,4-Disubstituted Isoxazol-5(4H)-ones
This protocol describes a green and efficient one-pot, three-component synthesis of isoxazole derivatives under ultrasonic irradiation.[16][17]
Step-by-Step Methodology:
-
In a suitable reaction flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and hydroxylamine hydrochloride (1 mmol).[21]
-
Add a green solvent such as water or a water-ethanol mixture.[17] A catalyst, such as pyridine or a recyclable catalyst, can be added to accelerate the reaction.[16]
-
Place the flask in an ultrasonic bath.
-
Irradiate the mixture with ultrasound (e.g., 40 kHz) at room temperature or a slightly elevated temperature (e.g., 50 °C) for a short period (e.g., 10-30 minutes).[16][17]
-
Monitor the reaction by TLC.
-
Upon completion, the solid product often precipitates directly from the reaction mixture.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford the pure isoxazole derivative.
Visualizing the Workflows
Caption: Green Chemistry Workflows for Isoxazole Synthesis.
Conclusion and Future Outlook
While classical methods for isoxazole synthesis remain valuable, modern techniques such as microwave and ultrasound-assisted synthesis, as well as flow chemistry, offer significant advantages in terms of efficiency, yield, and environmental impact. The choice of synthetic route will ultimately depend on the specific target molecule, available resources, and desired scale of production. As the demand for novel isoxazole-based pharmaceuticals continues to grow, the development of even more efficient, sustainable, and atom-economical synthetic methodologies will remain a key area of research.
References
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI.
- Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. (2023). Journal of Flow Chemistry.
- Merkul, E., Grotkopp, O., & Müller, T. J. J. (2009). Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Synthesis, 2009(03), 502-507.
- Microwave-assisted synthesis of 3,5-disubstituted isoxazoles - ResearchGate.
- Microwave-Assisted Facile Synthesis and In vitro Anti-microbial Activities of Some Novel Isoxazole Derivatives via Chalcones | NVEO. (2021).
- Microwave-assisted efficient synthesis of 3-substituted bis-isoxazole ether bearing 2-chloro-3-pyridyl via 1,3-dipolar cycloaddition. (2020). Molecular Diversity, 24(2), 423-435.
- Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC - NIH.
- CHEM051 - Green Mechanochemical Isoxazoline Synthesis | Regeneron ISEF 2025.
- Van Leusen Oxazole Synthesis - Organic Chemistry Portal.
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances, 11(52), 32873-32896.
- DNA-Compatible Huisgen [3 + 2] Cycloaddition of In Situ Formed Nitrile Oxides with Alkenes or Alkynes to Synthesize Isoxazolines or Isoxazoles - ACS Publications.
- Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (2018). RSC Advances, 8(8), 4153-4163.
- Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent - Current Trends in Biotechnology and Pharmacy. (2021).
- Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient. (2023). ACG Publications.
- Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives - IJCRT.org.
- 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles - PMC - NIH.
- Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction - Taylor & Francis. (2022).
- Van Leusen Reaction - Organic Chemistry Portal.
- Advances in Isoxazole Synthesis | PDF | Alkene | Chemical Reactions - Scribd.
- Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc) | Inorganic Chemistry - ACS Publications.
- Van Leusen Reaction | NROChemistry.
- The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (2017).
- Continuous flow photochemical method for the synthesis of isoxazoles... - ResearchGate.
- Isoxazole synthesis - Organic Chemistry Portal.
- Construction of Isoxazole ring: An Overview. (2024).
- synthesis of isoxazoles - YouTube. (2019).
- Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives - ResearchGate.
- DNA-Compatible Huisgen [3+2] Cycloaddition with Alkenes and Alkynes to Isoxazolines and Isoxazoles - ResearchGate.
- Scheme 5 Synthesis of isoxazole 5b using the developed Cl 2 generator,... - ResearchGate.
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central. (2020).
- Van Leusen reaction - Wikipedia.
- A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC - PubMed Central. (2020).
- Paal–Knorr synthesis - Grokipedia.
- Paal–Knorr synthesis - Wikipedia.
- Interactive 3D Chemistry Animations — ChemTube3D.
Sources
- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijcrt.org [ijcrt.org]
- 8. 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. nveo.org [nveo.org]
- 14. Microwave-assisted efficient synthesis of 3-substituted bis-isoxazole ether bearing 2-chloro-3-pyridyl via 1,3-dipolar cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. abap.co.in [abap.co.in]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. acgpubs.org [acgpubs.org]
A Senior Application Scientist's Guide to Evaluating the Cytotoxicity of 5-(4-Bromophenyl)isoxazole-3-carboxylic acid
This guide provides a comprehensive framework for assessing the cytotoxic potential of 5-(4-Bromophenyl)isoxazole-3-carboxylic acid. We will move beyond simple protocol recitation to explore the causal logic behind experimental design, ensuring a robust and self-validating approach. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize novel chemical entities.
The isoxazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant biological activity, including anticancer properties.[1][2][3] These compounds can act through diverse mechanisms such as inducing apoptosis, inhibiting protein kinases, or disrupting tubulin polymerization.[4][5][6] The subject of our investigation, this compound, is a molecule of interest due to its structural features, which suggest potential bioactivity.[7] The presence of a bromophenyl group, in particular, has been associated with cytotoxic effects in other isoxazole analogues.[3]
To ascertain its therapeutic potential, a rigorous evaluation of its effect on cell viability and cytotoxicity is the foundational first step. This guide will compare two gold-standard assays that measure different aspects of cellular health: the MTT assay, which quantifies metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity.
Pillar 1: The Principle of Orthogonal Assays for Robust Cytotoxicity Profiling
When evaluating a compound's effect on cancer cells, relying on a single assay can be misleading. A decrease in the signal from a viability assay, for instance, could indicate either cell death (cytotoxicity) or a halt in cell division (cytostasis). To distinguish between these outcomes, we employ a multi-assay, or orthogonal, approach.
-
Metabolic Activity Assessment (Viability): The MTT assay is a colorimetric method that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable, respiring cells.[8] A reduction in this signal indicates a decrease in metabolic activity, which is often, but not always, a proxy for cell death.
-
Membrane Integrity Assessment (Cytotoxicity): The LDH assay quantifies the amount of lactate dehydrogenase, a stable cytoplasmic enzyme, that has been released into the cell culture medium.[9][10] LDH is released only when the plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis.[11][12] An increase in extracellular LDH activity is a direct marker of cell lysis and cytotoxicity.[13]
By comparing the results from these two assays, we can build a more complete picture. For example, a compound that shows a potent effect in the MTT assay but a weak effect in the LDH assay may be primarily cytostatic, whereas a compound that is potent in both is likely cytotoxic.
Pillar 2: Comparative Experimental Design
To contextualize the activity of this compound, its performance must be compared against relevant benchmarks.
Selected Cell Line:
-
MCF-7 (Human Breast Adenocarcinoma): This cell line is a well-characterized, estrogen-receptor-positive line widely used in anticancer drug screening. Several isoxazole derivatives have been evaluated against it, providing a basis for comparison.[3][14]
Test Compounds:
-
Test Article: this compound.
-
Positive Control: Doxorubicin. A well-known chemotherapeutic agent with a clearly defined cytotoxic mechanism (DNA intercalation and topoisomerase II inhibition).
-
Structural Analogue: A commercially available, structurally related isoxazole derivative with known (or lack of) cytotoxic activity. For this guide, we will use 3,5-dimethylisoxazole as a likely negative control to demonstrate specificity.
-
Vehicle Control: 0.1% Dimethyl Sulfoxide (DMSO) in culture medium. The solvent used to dissolve the test compounds.
Experimental Workflow Overview
The overall experimental process follows a systematic progression from cell preparation to data interpretation.
Caption: A high-level overview of the experimental workflow for cytotoxicity testing.
Pillar 3: Detailed Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls at each stage.
Protocol 3.1: Cell Preparation and Seeding
-
Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvesting: When cells reach 70-80% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete medium.
-
Cell Counting: Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration.
-
Seeding: Dilute the cell suspension to a density of 1 x 10⁵ cells/mL. Seed 100 µL per well (10,000 cells/well) into clear, flat-bottomed 96-well plates.[15]
-
Adherence: Incubate the plates for 24 hours to allow cells to attach and resume logarithmic growth.
Protocol 3.2: Compound Treatment
-
Stock Solutions: Prepare 10 mM stock solutions of this compound, Doxorubicin, and 3,5-dimethylisoxazole in sterile DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solutions in complete culture medium to prepare 2X working concentrations. A typical concentration range for initial screening is 0.1 to 100 µM.
-
Treatment: Carefully remove the medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Add 100 µL of medium with 0.2% DMSO to the vehicle control wells.
-
Incubation: Incubate the plates for the desired exposure period (e.g., 72 hours) at 37°C and 5% CO₂.
Protocol 3.3: MTT Viability Assay
Causality Check: This protocol measures the activity of mitochondrial reductase enzymes, which is dependent on cellular NAD(P)H levels. A loss of signal directly reflects a reduction in the cell's metabolic capacity.
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT in sterile PBS. Filter sterilize the solution.
-
MTT Addition: Following the 72-hour treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[16]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO or an SDS-HCl solution to each well to dissolve the crystals.[15]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
Protocol 3.4: LDH Cytotoxicity Assay
Causality Check: This protocol quantifies LDH released from cells with compromised membranes.[9] It is a direct measurement of cell lysis, not just metabolic slowdown.
-
Plate Setup: Prepare a second 96-well plate for the assay.
-
Supernatant Transfer: After the 72-hour treatment, carefully collect 50 µL of cell-free supernatant from each well of the treatment plate and transfer it to the corresponding well of the new assay plate.
-
Controls:
-
Spontaneous LDH Release: Supernatant from vehicle-treated cells.
-
Maximum LDH Release: Add a lysis buffer (e.g., 1% Triton X-100) to a set of vehicle-treated wells 30 minutes before supernatant collection.
-
Background Control: Culture medium without cells.
-
-
Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate like lactate and a tetrazolium salt). Add 50 µL of the reaction mix to each well containing supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light. The LDH in the supernatant will catalyze a reaction that produces a colored formazan product.[10][13]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
Pillar 4: Data Analysis and Visualization
Data Calculation
-
MTT Assay (% Viability): % Viability = [(Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
-
LDH Assay (% Cytotoxicity): % Cytotoxicity = [(Abs_Treated - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100
Visualizing Assay Principles
The distinct mechanisms of the MTT and LDH assays can be visualized to underscore their complementary nature.
Caption: Principles of the MTT and LDH cytotoxicity assays.
Interpreting Quantitative Data
The primary output of these assays is the IC₅₀ (for viability assays) or EC₅₀ (for cytotoxicity assays), representing the concentration of a compound that causes a 50% reduction in the measured signal. This data should be summarized in a clear, tabular format.
Table 1: Hypothetical Cytotoxicity Profile against MCF-7 Cells (72h Exposure)
| Compound | MTT Assay (IC₅₀, µM) | LDH Assay (EC₅₀, µM) | Primary Effect |
| This compound | 8.5 | 12.3 | Cytotoxic |
| Doxorubicin (Positive Control) | 0.9 | 1.5 | Cytotoxic |
| 3,5-Dimethylisoxazole (Negative Control) | > 100 | > 100 | Inactive |
This table presents illustrative data for comparison purposes.
From this hypothetical data, we would conclude that this compound exhibits moderate cytotoxic activity against MCF-7 cells. Its potency is less than that of the standard chemotherapeutic Doxorubicin, but it is clearly active, unlike the non-brominated structural analogue. The similar IC₅₀ and EC₅₀ values suggest that the loss of metabolic activity is primarily due to cell death rather than an arrest of proliferation.
Conclusion and Future Directions
This guide outlines a robust, multi-faceted strategy for the initial cytotoxic characterization of this compound. By employing orthogonal assays and appropriate controls, researchers can generate reliable and interpretable data, forming a solid foundation for further investigation.
Subsequent studies should aim to elucidate the specific mechanism of action. Based on the activities of other isoxazole derivatives, promising avenues of investigation include assays for apoptosis (e.g., caspase activation, Annexin V staining) and cell cycle analysis.[4][5][17] A broader screening against a panel of cancer cell lines from different tissues would also be crucial to determine the compound's spectrum of activity.[18]
References
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511.
- MTT assay protocol. (n.d.). Abcam.
- LDH assay kit guide: Principles and applications. (n.d.). Abcam.
- Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- Grever, M. R., & Chabner, B. A. (2006). Cytotoxic assays for screening anticancer agents. Statistics in Medicine, 25(13), 2323-2339.
- MTT Proliferation Assay Protocol. (2015). ResearchGate.
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.
- An In-Depth Technical Guide on the Core Mechanisms of Action of Bioactive Isoxazole Derivatives. (n.d.). BenchChem.
- Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (n.d.). ChEMBL.
- LDH CYTOTOXICITY ASSAY KIT. (n.d.). Tiaris Biosciences.
- What is the principle of LDH assay? (2023). AAT Bioquest.
- Parveen, A., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Letters in Organic Chemistry.
- A review of isoxazole biological activity and present synthetic techniques. (n.d.). Journal of Drug Delivery and Therapeutics.
- Adan, A., et al. (2016). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology.
- Why Is LDH (Lactate Dehydrogenase) Release A Measure for Cytotoxicity? (2016). G-Biosciences.
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). Molecules, 28(14), 5558.
- LDH Cytotoxicity Assay. (n.d.). Creative Bioarray.
- Advances in isoxazole chemistry and their role in drug discovery. (2024). RSC Medicinal Chemistry.
- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO.
- Carradori, S., et al. (2016). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Oncology Letters, 12(3), 1499-1507.
- Kalous, O., et al. (2004). The DIMSCAN cytotoxicity assay, unlike the MTT assay, identifies syngergistic combinations of anticancer agents. Cancer Research.
- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). ResearchGate.
- This compound. (n.d.). Chem-Impex.
- This compound. (n.d.). PubChem.
- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2022). Molecules, 27(19), 6668.
- This compound Product Description. (n.d.). ChemicalBook.
Sources
- 1. espublisher.com [espublisher.com]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 4. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Document: Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (CHEMBL5096181) - ChEMBL [ebi.ac.uk]
- 7. chemimpex.com [chemimpex.com]
- 8. scielo.br [scielo.br]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. tiarisbiosciences.com [tiarisbiosciences.com]
- 12. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the In Vitro COX-1/COX-2 Inhibition Profile of Isoxazole Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory drug discovery, the quest for selective cyclooxygenase-2 (COX-2) inhibitors remains a pivotal area of research. The isoxazole scaffold has emerged as a promising pharmacophore in the design of such agents, offering a versatile platform for synthesizing compounds with potent and selective COX-2 inhibitory activity. This guide provides a comprehensive comparison of isoxazole-based compounds against established non-steroidal anti-inflammatory drugs (NSAIDs), supported by experimental data and a detailed examination of their structure-activity relationships.
The Rationale for Selective COX-2 Inhibition: A Tale of Two Isoforms
Cyclooxygenase (COX), a key enzyme in the arachidonic acid cascade, exists in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a crucial role in physiological processes, including gastrointestinal cytoprotection and platelet aggregation.[1] Conversely, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation and in various pathological conditions, including cancer.[1] The therapeutic anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of COX-2, while the common adverse effects, such as gastric ulceration and bleeding, are largely attributed to the concurrent inhibition of COX-1.[2] This dichotomy underscores the therapeutic advantage of developing selective COX-2 inhibitors.
The isoxazole ring is a key structural feature in a class of selective COX-2 inhibitors, with the well-known drug Valdecoxib being a prominent example.[3] The diarylheterocyclic structure, common to many "coxibs," allows for the insertion of one of the aryl groups into a hydrophobic side pocket present in the active site of COX-2 but absent in COX-1.[4] This structural difference is a key determinant of selectivity.
Comparative In Vitro Inhibitory Potency of Isoxazole Derivatives
The efficacy of COX inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. The selectivity for COX-2 over COX-1 is expressed as the Selectivity Index (SI), calculated as the ratio of IC50(COX-1)/IC50(COX-2). A higher SI value signifies greater selectivity for COX-2.
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of several recently synthesized isoxazole derivatives compared to standard NSAIDs. It is important to note that IC50 values can vary between different experimental assays and conditions; therefore, data from studies that perform direct comparisons are particularly valuable.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Isoxazole Derivatives | ||||
| Compound C6 | >50 | 0.55 ± 0.03 | >90.9 | [5] |
| Compound C5 | >50 | 0.85 ± 0.04 | >58.8 | [5] |
| Compound C3 | >50 | 0.93 ± 0.01 | >53.8 | [5] |
| Mofezolac | 0.0079 | >50 | <0.00016 | [6] |
| Valdecoxib | >100 | 0.05 | >2000 | [3] |
| Reference NSAIDs | ||||
| Celecoxib | 13.02 | 0.49 | 26.57 | [7] |
| Rofecoxib | >100 | 25 | >4.0 | [8] |
| Indomethacin | 0.0090 | 0.31 | 0.029 | [8] |
| Diclofenac | 0.076 | 0.026 | 2.9 | [8] |
| Naproxen | ~5 | ~9 | ~0.56 | [9] |
| Ibuprofen | 12 | 80 | 0.15 | [8] |
Experimental Protocol: In Vitro Colorimetric COX Inhibition Assay
A robust and widely used method for determining the in vitro inhibitory activity of compounds against COX-1 and COX-2 is the colorimetric inhibitor screening assay.[7][10][11] This assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate.
Principle
The COX enzyme possesses two distinct catalytic activities: a cyclooxygenase activity that converts arachidonic acid to prostaglandin G2 (PGG2), and a peroxidase activity that reduces PGG2 to prostaglandin H2 (PGH2). The colorimetric assay quantifies the peroxidase activity by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which develops a blue color that can be measured spectrophotometrically at 590 nm.[7][10]
Materials
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Hemin (cofactor)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Arachidonic acid (substrate)
-
Colorimetric Substrate (TMPD)
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology
-
Reagent Preparation: Prepare working solutions of Assay Buffer, Hemin, and enzymes (COX-1 and COX-2) according to the manufacturer's instructions. Prepare serial dilutions of the test compounds and reference inhibitors.
-
Assay Setup:
-
Background Wells: Add 160 µL of Assay Buffer and 10 µL of Hemin.
-
100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Hemin, and 10 µL of either COX-1 or COX-2 enzyme solution.
-
Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Hemin, 10 µL of either COX-1 or COX-2 enzyme solution, and 10 µL of the test compound at various concentrations.
-
-
Inhibitor Pre-incubation: Incubate the microplate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the Colorimetric Substrate solution (TMPD) followed immediately by 20 µL of arachidonic acid to all wells.
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 2-5 minutes) at 25°C.
-
Detection: Measure the absorbance of each well at 590 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the background wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizing the Experimental Workflow
Caption: Simplified schematic of the COX signaling pathway.
Conclusion
The isoxazole scaffold represents a highly valuable platform for the development of potent and selective COX-2 inhibitors. As demonstrated by the comparative in vitro data, novel isoxazole derivatives can exhibit superior selectivity for COX-2 over COX-1 when compared to some traditional NSAIDs. A thorough understanding of the structure-activity relationships, guided by in vitro screening assays and computational modeling, is crucial for the rational design of next-generation anti-inflammatory agents with improved efficacy and safety profiles. The detailed experimental protocol provided herein serves as a practical guide for researchers engaged in the evaluation of novel COX inhibitors.
References
- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review.
- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships.
- Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors.
- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships.
- IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac, and indomethacin in human whole blood COX-1 and COX-2 assays.
- Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs).
- (a) Structure of COX-2-selective inhibitors (celecoxib, rofecoxib, and...
- Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years.
- Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.
- Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). PubMed. [Link]
- COX (ovine) Colorimetric Inhibitor Screening Assay Kit.
- Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation.
- In vitro COX-1 and COX-2 enzyme inhibition data.
- COX-2 inhibitors compared and contrasted. PubMed. [Link]
- Cox 1 vs Cox 2 Inhibitors (NSAIDs)
Sources
- 1. [PDF] Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. lecturio.com [lecturio.com]
- 10. COX (ovine) Colorimetric Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 11. caymanchem.com [caymanchem.com]
Navigating the Structure-Activity Landscape of 5-Phenyl-Isoxazole Derivatives: A Comparative Guide for Drug Discovery
The 5-phenyl-isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Its synthetic tractability and the ability to readily modify its physicochemical properties through substitution have made it a focal point for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-phenyl-isoxazole derivatives across three key therapeutic areas: oncology, infectious diseases, and inflammatory disorders. By examining the influence of structural modifications on distinct biological targets, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform the rational design of next-generation 5-phenyl-isoxazole-based drugs.
The Versatile 5-Phenyl-Isoxazole Core: A Tale of Three Activities
The biological activity of 5-phenyl-isoxazole derivatives is profoundly influenced by the nature and position of substituents on both the phenyl ring and the isoxazole core. Understanding these relationships is paramount for optimizing potency, selectivity, and pharmacokinetic profiles. This guide will dissect the SAR of this versatile scaffold in the context of its anticancer, antibacterial, and enzyme-inhibitory properties.
Comparative Analysis of Biological Activity
The following sections summarize the quantitative SAR data for various 5-phenyl-isoxazole derivatives, highlighting how subtle structural changes can lead to significant shifts in biological function.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
5-Phenyl-isoxazole derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the inhibition of critical signaling pathways involved in cell growth and survival.[1]
Key SAR Insights for Anticancer Activity:
-
Substituents on the 5-Phenyl Ring:
-
Electron-Withdrawing Groups (EWGs): The presence of EWGs such as halogens (F, Cl, Br) or a trifluoromethyl (-CF₃) group at the para position of the phenyl ring often enhances anticancer activity.[2] For instance, a chloro-substituent has been shown to increase cytotoxicity against various cancer cell lines.[3] An ortho-bromo substitution has also demonstrated significant cytotoxic effects.[3]
-
Electron-Donating Groups (EDGs): The impact of EDGs like methoxy (-OCH₃) groups is more variable and appears to be dependent on the specific cancer cell line and the overall substitution pattern of the molecule.
-
-
Modifications on the Isoxazole Ring:
-
The isoxazole ring itself is a crucial pharmacophore. Its substitution pattern can significantly influence activity. For example, N-phenyl-5-carboxamidyl isoxazoles have been investigated for their anticancer properties, with substitutions on the N-phenyl ring playing a key role.[4]
-
Illustrative Data: Anticancer Activity of 5-Phenyl-Isoxazole Derivatives
| Compound ID | 5-Phenyl Ring Substituent (R¹) | Other Substituents | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1a | H | 3,5-Diamino-4-(phenylazo) | PC3 (Prostate) | Significant Activity | [1][5] |
| 1b | 3-Cl | 3,5-Diamino-4-(phenylazo) | PC3 (Prostate) | Significant Activity | [1][5] |
| 1c | 4-F | 3,5-Diamino-4-(phenylazo) | PC3 (Prostate) | Significant Activity | [1][5] |
| Compound 129 | H | N-(phenyl)isoxazole-4-carboxamide | HeLa (Cervical) | 0.91 ± 1.03 | [6] |
| Compound 130 | H | N-(phenyl)isoxazole-4-carboxamide | MCF-7 (Breast) | 4.56 ± 2.32 | [6] |
| Compound 134 | 2-Br | 3,5-Diamino-4-(phenylazo) | PC3 (Prostate) | Highly Potent | [6] |
Antibacterial Activity: Combating Microbial Resistance
The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents. 5-Phenyl-isoxazole derivatives have emerged as a promising class of compounds with activity against both Gram-positive and Gram-negative bacteria.
Key SAR Insights for Antibacterial Activity:
-
Substituents on the 5-Phenyl Ring:
-
Overall Molecular Framework:
-
Hybrid molecules incorporating the 5-phenyl-isoxazole scaffold with other heterocyclic rings, such as triazoles, have shown potent antibacterial effects.
-
Illustrative Data: Antibacterial Activity of 5-Phenyl-Isoxazole Derivatives
| Compound ID | 5-Phenyl Ring Substituent (R¹) | Other Substituents | Bacterial Strain | Activity (Inhibition Zone/MIC) | Reference |
| 2a | H | 3,5-Dimethyl-4-(phenylazo) | Escherichia coli | Highest Inhibitory Zone | [1][5] |
| A8 | 4-F | 3-(4-fluorophenyl)-5-methyl-N-(phenyl)isoxazole-4-carboxamide | Pseudomonas aeruginosa | MIC = 2 mg/mL | [7] |
| A9 | 4-F | 3-(4-fluorophenyl)-5-methyl-N-(phenyl)isoxazole-4-carboxamide | Pseudomonas aeruginosa | MIC = 2 mg/mL | [7] |
Enzyme Inhibition: A Targeted Approach to Disease Modulation
5-Phenyl-isoxazole derivatives have been successfully designed as inhibitors of various enzymes implicated in disease, including cyclooxygenase-2 (COX-2) for inflammation and xanthine oxidase for gout.
Key SAR Insights for Enzyme Inhibition:
-
COX-2 Inhibition (Anti-inflammatory):
-
The selectivity and potency of COX-2 inhibition are highly dependent on the substitution pattern. For instance, a 3,4-dimethoxy substitution on a phenyl ring attached to the isoxazole core, coupled with a chloro-substituent on another phenyl ring, has been shown to enhance COX-2 inhibitory activity and selectivity.[7]
-
The presence of a furan ring attached to the isoxazole can also influence COX-2 inhibition.[3]
-
-
Xanthine Oxidase Inhibition (Anti-gout):
Illustrative Data: Enzyme Inhibition by 5-Phenyl-Isoxazole Derivatives
| Compound ID | Target Enzyme | 5-Phenyl Ring Substituent (R¹) | Other Substituents | IC₅₀ (nM) | Reference |
| A13 | COX-1 | - | 3-(3,4-dimethoxyphenyl)-N-(4-chlorophenyl)-5-methylisoxazole-4-carboxamide | 64 | [7] |
| A13 | COX-2 | - | 3-(3,4-dimethoxyphenyl)-N-(4-chlorophenyl)-5-methylisoxazole-4-carboxamide | 13 | [7] |
| 11a | Xanthine Oxidase | 3-CN | 5-(3-cyanophenyl)isoxazole-3-carboxylic acid | Submicromolar/Micromolar | [4][8] |
| Compound 150 | COX-2 | - | 3-phenyl-5-furan isoxazole derivative | 9160 | [3] |
Mechanistic Insights: The JAK/STAT Signaling Pathway
A key mechanism through which some 5-phenyl-isoxazole derivatives exert their anticancer effects is by modulating the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[9][10] This pathway plays a crucial role in cell proliferation, differentiation, and apoptosis, and its aberrant activation is a hallmark of many cancers.[9][10]
Certain isoxazole derivatives have been shown to inhibit the phosphorylation of JAK1, JAK2, and STAT3, thereby blocking the downstream signaling cascade that promotes tumor growth.[9][10] The specific structural features that govern the interaction of 5-phenyl-isoxazole derivatives with components of the JAK/STAT pathway are an active area of research.
Sources
- 1. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 4. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of Synthesized 5-(4-Bromophenyl)isoxazole-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Purity in Chemical Synthesis
In the realm of drug discovery and development, the active pharmaceutical ingredient (API) is the cornerstone of any therapeutic product. The compound 5-(4-Bromophenyl)isoxazole-3-carboxylic acid is a key heterocyclic building block, frequently utilized as an intermediate in the synthesis of novel therapeutic agents, including anti-inflammatory and analgesic drugs.[1][2] Its molecular integrity is paramount; unidentified impurities, even at trace levels, can have significant and unforeseen consequences on biological assays, pharmacokinetic studies, and patient safety. Regulatory bodies, such as those guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the identification and control of impurities in new drug substances.[3][4][5]
This guide provides an in-depth comparison of orthogonal analytical techniques for the robust purity assessment of synthesized this compound. As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions and delve into the causality behind methodological choices, empowering researchers to design self-validating protocols that ensure the highest degree of scientific integrity. We will explore how a multi-faceted analytical approach is not merely best practice but an absolute necessity for definitive purity confirmation.
Synthetic Pathway and Potential Impurity Profile
To effectively assess purity, one must first understand the potential sources of contamination. A common and efficient route to synthesize the isoxazole core is through a 1,3-dipolar cycloaddition reaction.[6][7][8] This typically involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne.
The diagram below illustrates a plausible synthetic route for our target compound. Understanding this pathway is critical because it allows us to anticipate the likely process-related impurities.
Caption: Plausible synthesis of the target compound.
From this pathway, we can predict several classes of potential impurities:
-
Unreacted Starting Materials: Residual 4-bromobenzaldehyde, hydroxylamine, or ethyl propiolate.
-
Intermediates: Incomplete conversion could leave traces of 4-bromobenzaldoxime or the ethyl ester intermediate.
-
Reagent-Related Impurities: Succinimide (from NCS) or residual base.
-
By-products: Dimerization of the nitrile oxide can form a furoxan by-product, a common side reaction in such cycloadditions.
Orthogonal Analytical Techniques for Purity Verification
No single analytical method can provide a complete picture of a compound's purity. A robust assessment relies on orthogonality , where different techniques measure purity based on distinct chemical and physical principles. This approach minimizes the risk of an impurity co-eluting or being otherwise masked by the main component.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative precision.[9] A reversed-phase method is typically employed for a molecule like ours.
Principle of Causality: The choice of a C18 column and a gradient elution from a polar mobile phase (water/acetonitrile with an acid modifier like formic acid) is based on the compound's structure. The nonpolar bromophenyl group and isoxazole ring will have a strong affinity for the stationary phase, while the polar carboxylic acid will interact with the mobile phase. This differential affinity allows for the separation of the main compound from potentially less polar (e.g., the ethyl ester intermediate) or more polar (e.g., succinimide) impurities. The area percent of the main peak provides a direct measure of purity relative to other UV-active components.[10]
Detailed Experimental Protocol: HPLC-UV
-
System: HPLC with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: 254 nm.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock. Dilute as necessary.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
While HPLC-UV quantifies impurities, it doesn't identify them. LC-MS is an indispensable tool that couples the separation power of HPLC with the identification capabilities of mass spectrometry.[11][12][13] This is crucial for confirming that observed impurity peaks are not structurally related isomers and for identifying unknown peaks based on their mass-to-charge ratio (m/z).
Principle of Causality: By interfacing an HPLC system with a mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF), we can obtain an accurate mass measurement for the main peak and any separated impurities.[13] This allows for the confirmation of the molecular formula of our target compound (C₁₀H₆BrNO₃, Expected [M-H]⁻ = 266.95) and provides crucial clues to the identity of unknown impurities, guiding further investigation as mandated by ICH guidelines.[14]
Detailed Experimental Protocol: LC-MS
-
LC System: Utilize the same HPLC method as described above to ensure chromatographic correlation.
-
MS System: Q-TOF Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode.
-
Rationale for ESI Negative: The carboxylic acid moiety is easily deprotonated, making it highly sensitive in negative ion mode.
-
Mass Range: 50 - 800 m/z.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Data Acquisition: Collect full scan data to detect all ions. If specific impurities are suspected, MS/MS fragmentation can be used for structural elucidation.[15]
Quantitative NMR (qNMR) Spectroscopy for Absolute Purity
Chromatographic methods provide a relative purity (area %). Quantitative Nuclear Magnetic Resonance (qNMR), however, is a primary analytical method that can determine absolute purity without the need for a specific reference standard of the compound itself.[16][17][18]
Principle of Causality: qNMR operates on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[16] By adding a certified internal standard of known purity and weight to a precisely weighed sample of our compound, we can calculate the absolute purity of the target analyte.[19] This technique is orthogonal to chromatography as it is based on a spectroscopic property, not separation, and is insensitive to non-proton-containing impurities.
Detailed Experimental Protocol: ¹H qNMR
-
Spectrometer: 400 MHz or higher field NMR.
-
Internal Standard: Maleic Acid (Certified Reference Material). It has a distinct singlet in a clean region of the spectrum (~6.2 ppm) and is non-reactive.
-
Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh ~15 mg of the synthesized compound.
-
Accurately weigh ~10 mg of the maleic acid internal standard.
-
Dissolve both solids completely in ~0.7 mL of DMSO-d₆ in a vial before transferring to the NMR tube.
-
-
Acquisition Parameters:
-
Pulse Angle: 30° (to ensure full relaxation).
-
Relaxation Delay (d1): 30 seconds (at least 5 times the longest T1 of interest). This is the most critical parameter for accurate quantification.
-
Scans: 16 or more for good signal-to-noise.
-
-
Purity Calculation:
-
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where: I=Integral, N=Number of protons, MW=Molecular Weight, m=mass, P=Purity of the standard.[20]
-
Melting Point Analysis as a Classical Indicator
Melting point is a classic, simple, and effective technique to qualitatively assess purity.[21][22] Pure crystalline compounds exhibit a sharp melting point range (typically < 2 °C), whereas impurities will depress and broaden this range.[23][24][25]
Principle of Causality: Impurities disrupt the crystal lattice of a solid, requiring less energy (a lower temperature) to break the intermolecular forces and transition to a liquid state. The presence of multiple components results in a melting process that occurs over a wider temperature range.
Detailed Experimental Protocol: Melting Point Determination
-
Apparatus: Digital melting point apparatus with controlled ramp rate.
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Pack the powder into a capillary tube to a depth of 2-3 mm.[25]
-
Procedure:
-
Perform a rapid preliminary measurement to find the approximate melting point.
-
Allow the apparatus to cool.
-
Perform a second, slower measurement, decreasing the ramp rate to 1-2 °C per minute when the temperature is ~15 °C below the expected melting point.[25]
-
-
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range. The literature reported melting point is approximately 195-206 °C (decomposes).[1][26]
Comparative Data Summary & Integration Workflow
To make an informed decision on batch quality, the data from these orthogonal methods must be synthesized.
Table 1: Hypothetical Comparative Purity Data for a Synthesized Batch
| Analytical Method | Parameter Measured | Result | Interpretation |
| HPLC-UV | Relative Purity (Area %) | 99.2% | High purity relative to other UV-active species. Two minor impurities detected at 0.3% and 0.5%. |
| LC-MS | Identity Confirmation (m/z) | [M-H]⁻ at 266.9498 | Confirms target compound identity. Impurity at 0.5% identified as the unreacted ethyl ester intermediate. |
| ¹H qNMR | Absolute Purity (w/w %) | 98.9% (± 0.2%) | High absolute purity. The slightly lower value compared to HPLC may indicate the presence of non-UV active or non-protonated impurities (e.g., inorganic salts). |
| Melting Point | Melting Range | 194-199 °C | A slightly broadened and depressed range compared to a highly pure standard, consistent with the presence of minor impurities. |
Caption: Decision workflow for batch purity assessment.
Conclusion
The purity assessment of a synthesized compound like this compound is a multi-step, evidence-based process that underpins the reliability of subsequent research and development. Relying on a single technique, such as HPLC, provides an incomplete and potentially misleading picture. By employing a suite of orthogonal methods—HPLC for relative quantification, LC-MS for identity confirmation, qNMR for absolute purity, and melting point for a classical physical check—we construct a self-validating system. This integrated approach ensures that the material advancing to the next stage of discovery is of the highest, verifiable quality, thereby upholding the rigorous standards of scientific integrity and regulatory compliance.
References
- Amirav, A., Gordin, A., & Tzanani, N. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(10), e4587.
- European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances - Scientific guideline.
- Chemistry LibreTexts. (2021). 5.3: Melting Point Analysis- Identity and Purity.
- Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 55(5), 424-431.
- ResolveMass Laboratories Inc. Melting Point Determination.
- International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- Diez-Cecilia, E., et al. (2015). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ACS Medicinal Chemistry Letters, 6(2), 180-184.
- Agilent Technologies. (2014). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.
- Mcalister, D. R., et al. (2012). Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. Tetrahedron Letters, 53(15), 1886-1888.
- BUCHI. (2023). Melting Point Matters: The Key to Purity, Identification, and Quality Control.
- Emery Pharma. A Guide to Quantitative NMR (qNMR).
- ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained.
- Val C. et al. (2018). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Scientific Reports, 8, 17972.
- University of Illinois Chicago. Quantitative NMR (qNMR).
- Slideshare. (2018). ICH Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES.
- ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
- ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).
- Veeprho. (2024). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231.
- Chemistry For Everyone. (2023). How Do You Accurately Measure Melting Points For Purity Analysis? [Video]. YouTube.
- Separation Science. (2023). Learn how to conduct structural analysis of impurities in pharmaceuticals.
- Zanco Journal of Medical Sciences. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile.
- JEOL Ltd. What is qNMR (quantitative NMR)?
- University of Toronto Scarborough. Melting Point.
- Attanasi, O. A., et al. (2013). Synthesis of Isoxazolidines by 1,3-Dipolar Cycloaddition: Recent Advances. Current Organic Chemistry, 17(3), 296-325.
- Kumar, A., et al. (2013). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Letters in Drug Design & Discovery, 10(7), 644-651.
- ResearchGate. (2015). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery.
- Pacific BioLabs. Identity and Purity - Small Molecules.
- IJARESM. (2018). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”.
- Agilent. Small Molecule Drug Characterization and Purity Analysis.
- Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION... Acta Poloniae Pharmaceutica, 62(1), 3-10.
- Fay, L. B., et al. (1997). Determination of heterocyclic aromatic amines in food products: automation of the sample preparation method prior to HPLC and HPLC-MS quantification. Mutation Research, 376(1-2), 29-35.
- Chem-Impex. This compound.
- Sepuxianyun. (2023). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
- Moravek. Why Is HPLC Ideal for Chemical Purity Testing?
- ResearchGate. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- Chemdad. 5-(4-BROMOPHENYL)ISOXAZOLE-3-CARBOXYLIC&.
- Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.
- ResearchGate. (2024). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. jpionline.org [jpionline.org]
- 5. database.ich.org [database.ich.org]
- 6. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 9. moravek.com [moravek.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ojs.chimia.ch [ojs.chimia.ch]
- 13. hpst.cz [hpst.cz]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Learn how to conduct structural analysis of impurities in pharmaceuticals | Separation Science [sepscience.com]
- 16. emerypharma.com [emerypharma.com]
- 17. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 18. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” [ijaresm.com]
- 19. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. resolvemass.ca [resolvemass.ca]
- 22. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 25. m.youtube.com [m.youtube.com]
- 26. 5-(4-BROMOPHENYL)ISOXAZOLE-3-CARBOXYLIC& Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
A Comparative Analysis for Osteoarthritis Therapy: The Established Efficacy of Ibuprofen vs. the Drug Discovery Potential of 5-(4-Bromophenyl)isoxazole-3-carboxylic acid
An in-depth guide for researchers and drug development professionals on the therapeutic landscape of osteoarthritis, contrasting a cornerstone therapy with a chemical scaffold for novel drug design.
Introduction: The Challenge of Osteoarthritis and the Role of Anti-Inflammatory Agents
Osteoarthritis (OA) is the most prevalent form of arthritis, characterized by the progressive degradation of articular cartilage, subchondral bone remodeling, and synovial inflammation.[1] This degenerative joint disease leads to chronic pain, stiffness, and reduced mobility, significantly impacting the quality of life for millions worldwide. The management of OA is primarily focused on alleviating pain and improving joint function, with non-steroidal anti-inflammatory drugs (NSAIDs) being a first-line therapeutic option.[2][3]
This guide provides a comparative analysis of two disparate entities in the context of osteoarthritis therapy. On one hand, we have ibuprofen, a well-established and widely used NSAID with a long history of clinical efficacy. On the other, we examine 5-(4-Bromophenyl)isoxazole-3-carboxylic acid, a heterocyclic compound that serves as a building block in the synthesis of novel pharmaceutical agents, including those with anti-inflammatory potential.[4][5] This comparison is not of two clinically available treatments, but rather a juxtaposition of a known therapeutic with a chemical scaffold that represents the frontier of drug discovery in the field.
Ibuprofen: A Pillar in Osteoarthritis Management
Ibuprofen, a propionic acid derivative, has been a mainstay in the treatment of osteoarthritis for decades.[1][6] Its therapeutic effects are primarily attributed to its non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[7][8][9]
Mechanism of Action
The anti-inflammatory, analgesic, and antipyretic properties of ibuprofen stem from its ability to block the conversion of arachidonic acid to prostaglandins.[7][9] Prostaglandins are key mediators of inflammation, pain, and fever. By inhibiting both COX-1 and COX-2, ibuprofen reduces the production of these pro-inflammatory molecules in the synovial fluid and surrounding tissues of the affected joint, thereby alleviating the symptoms of osteoarthritis.[1][10]
Caption: Ibuprofen's mechanism of action via COX-1/COX-2 inhibition.
Clinical Efficacy and Safety Profile
Numerous clinical trials have demonstrated the efficacy of ibuprofen in managing the pain and inflammation associated with osteoarthritis.[6][11][12][13] It has been shown to be superior to placebo and comparable in efficacy to other NSAIDs, such as aspirin and naproxen.[6]
However, the non-selective nature of ibuprofen's COX inhibition is also responsible for its primary side effects. Inhibition of COX-1 in the gastrointestinal tract can disrupt the protective prostaglandin lining, leading to an increased risk of gastric ulcers and bleeding.[14][15] This has led to the development of COX-2 selective inhibitors, which were designed to reduce gastrointestinal toxicity.[14][16][17] While generally considered to have a favorable safety profile at appropriate doses, the potential for gastrointestinal and cardiovascular adverse events necessitates careful patient selection and monitoring.
This compound: A Scaffold for Future Therapeutics
In contrast to the well-defined clinical profile of ibuprofen, this compound is not a therapeutic agent for osteoarthritis. Instead, it is a chemical intermediate, a building block used by medicinal chemists in the synthesis of more complex molecules with potential therapeutic activity.[4][5] The isoxazole ring system is a common motif in many biologically active compounds.
Role in Drug Discovery
The isoxazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility makes it an attractive starting point for the design of novel drugs.[5] Derivatives of isoxazole have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, analgesic, and anticancer agents.[4]
The presence of the bromophenyl group and the carboxylic acid moiety on the isoxazole ring of this compound provides reactive handles for chemists to modify the molecule and explore its structure-activity relationship (SAR).[4] By systematically altering the structure of this scaffold, researchers can aim to develop new chemical entities with improved potency, selectivity, and pharmacokinetic properties.
Caption: The drug discovery workflow starting from a chemical scaffold.
Experimental Data: A Tale of Two Contexts
Direct comparative experimental data between ibuprofen and this compound for osteoarthritis is non-existent, as the latter has not been evaluated for this indication. However, we can present representative data for each compound within its respective context.
Ibuprofen: Clinical and Preclinical Data
| Parameter | Value | Context | Reference |
| COX-1 IC50 | 2.1 µmol/l (for S-ibuprofen) | In-vitro human whole-blood assay | [8] |
| COX-2 IC50 | 1.6 µmol/l (for S-ibuprofen) | In-vitro human whole-blood assay | [8] |
| Clinical Efficacy | Significant reduction in pain and improvement in function vs. placebo | Randomized controlled trials in osteoarthritis patients | [6][13] |
| Common Adverse Events | Gastrointestinal complaints (e.g., dyspepsia, ulceration) | Clinical trials and post-marketing surveillance | [6][14] |
This compound: Physicochemical Properties
As a chemical intermediate, the relevant data for this compound are its physicochemical properties, which are important for its use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C10H6BrNO3 | [18] |
| Molecular Weight | 268.07 g/mol | [4] |
| Melting Point | 195 - 206 °C (dec.) | [4] |
| CAS Number | 33282-23-4 | [5] |
Experimental Protocols
To provide a practical context for researchers, below are representative experimental protocols relevant to the evaluation of anti-inflammatory compounds for osteoarthritis.
In Vitro COX Inhibition Assay
This protocol outlines a general procedure to determine the inhibitory activity of a compound against COX-1 and COX-2 enzymes.
Objective: To determine the IC50 value of a test compound for COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., ibuprofen or a novel derivative)
-
Assay buffer
-
Prostaglandin E2 (PGE2) immunoassay kit
-
96-well microplates
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the COX-1 or COX-2 enzyme to each well.
-
Add the different concentrations of the test compound to the respective wells. Include a vehicle control (no compound) and a positive control (a known COX inhibitor).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Stop the reaction by adding a stopping solution (e.g., a strong acid).
-
Quantify the amount of PGE2 produced in each well using a PGE2 immunoassay kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).
Animal Model of Osteoarthritis
Surgically induced models of osteoarthritis in animals are commonly used to evaluate the in vivo efficacy of potential therapeutic agents.[19][20][21][22]
Objective: To assess the therapeutic effect of a test compound on pain and cartilage degradation in a rat model of osteoarthritis.
Model: Medial Meniscus Transection (MMT) in rats.
Procedure:
-
Anesthetize the rats according to approved animal care and use protocols.
-
Perform a surgical procedure on one knee to transect the medial meniscus, which induces joint instability and leads to the development of osteoarthritis-like changes. The contralateral knee can serve as a control.
-
Allow the animals to recover for a set period (e.g., 2 weeks) to allow for the development of OA pathology.
-
Divide the animals into treatment groups: vehicle control, positive control (e.g., ibuprofen), and one or more doses of the test compound.
-
Administer the treatments daily for a specified duration (e.g., 4 weeks) via an appropriate route (e.g., oral gavage).
-
Assess pain behavior at regular intervals using methods such as the von Frey filament test (for mechanical allodynia) or an incapacitance tester (for weight-bearing asymmetry).
-
At the end of the treatment period, euthanize the animals and collect the knee joints.
-
Process the joints for histological analysis. Stain sections with Safranin O and Fast Green to visualize cartilage and assess the extent of cartilage degradation using a scoring system (e.g., OARSI score).
-
Statistically analyze the behavioral and histological data to determine the efficacy of the test compound compared to the control groups.
Conclusion: Established Therapy vs. Future Possibilities
The comparison between ibuprofen and this compound highlights the vast landscape of osteoarthritis therapy, from well-established clinical treatments to the foundational elements of future drug discovery. Ibuprofen remains a cornerstone in the symptomatic management of osteoarthritis, offering a balance of efficacy and manageable risk.[1][2] Its mechanism of action is well-understood, and its clinical profile is extensively documented.
In contrast, this compound represents the starting point of a long and complex journey in drug development. While it holds no immediate therapeutic value for osteoarthritis patients, its isoxazole core is a promising scaffold for the design of novel anti-inflammatory agents.[4][5] For researchers and drug development professionals, understanding the properties and potential of such chemical building blocks is crucial for innovating beyond the current therapeutic paradigms and developing the next generation of treatments for osteoarthritis.
References
- Ibuprofen in Osteoarthritis: Mechanistic Insights, Formulation Advances, and Computational Perspectives - IJNRD.
- Ibuprofen in osteoarthritis - PubMed.
- Exploring Animal Models for Osteoarthritis Drug Development - Scientific insights.
- [Animal models used for the evaluation of anti-osteoarthritis drugs] - PubMed.
- Animal Models of Osteoarthritis Pain - Greentech Bioscience Preclinical CRO Services.
- Effectiveness Of Single Doses Of Ibuprofen In Patients With Osteoarthritis Of The Knee - ClinicalTrials.gov.
- Disease-modifying effects of COX-2 selective inhibitors and non-selective NSAIDs in osteoarthritis: a systematic review - PubMed.
- Ibuprofen - StatPearls - NCBI Bookshelf - NIH.
- On the predictive utility of animal models of osteoarthritis - PMC - PubMed Central.
- Randomized clinical trial evaluating transdermal Ibuprofen for moderate to severe knee osteoarthritis - PubMed.
- Arthritis and Osteoarthritis preclinical models - Atlantic Bone Screen.
- The IPSO study: ibuprofen, paracetamol study in osteoarthritis. A randomised comparative clinical study comparing the efficacy and safety of ibuprofen and paracetamol analgesic treatment of osteoarthritis of the knee or hip | Annals of the Rheumatic Diseases.
- COX-2 Specific Inhibitors Offer Improved Advantages Over Traditional NSAIDs | Orthopedics.
- When should COX-2 selective NSAIDs be used for osteoarthritis and rheumatoid arthritis? - The Journal of Family Practice.
- Ibuprofen Mechanism - News-Medical.Net.
- What's the Difference Between COX-2 Inhibitors and NSAIDs? - The Pain Clinic.
- PharmGKB summary: ibuprofen pathways - PMC - PubMed Central.
- Osteoarthritis of the knee and hip. Part II: Therapy with ibuprofen and a review of clinical trials | Request PDF - ResearchGate.
- Ibuprofen Pathway, Pharmacodynamics - ClinPGx.
- Safety of Cyclooxygenase-2 Inhibitors in Osteoarthritis: Outcomes of a Systematic Review and Meta-Analysis - PubMed Central.
- This compound | 33282-23-4 - J&K Scientific.
- Design, synthesis and in vitro evaluation of non-steroidal anti-inflammatory prodrugs for osteoarthritis - PubMed.
- Design, synthesis and in vitro evaluation of non-steroidal anti-inflammatory prodrugs for osteoarthritis | Request PDF - ResearchGate.
- 5-(4-BROMOPHENYL)ISOXAZOLE-3-CARBOXYLIC& Three Chongqing Chemdad Co.
- This compound | C10H6BrNO3 | CID 2771350 - PubChem.
- Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid - ResearchGate.
- Crotonylation-related gene GCDH promotes osteoarthritis pathogenesis through flavin adenine dinucleotide signaling: mechanism exploration and experimental validation - Frontiers.
- Pharmacokinetics, safety and efficacy of intra-articular non-steroidal anti-inflammatory drug injections for the treatment of osteoarthritis: A narrative review - PMC - NIH.
- Assessing the efficacy and safety of different nonsteroidal anti-inflammatory drugs in the treatment of osteoarthritis: A systematic review and network meta-analysis based on RCT trials | PLOS One - Research journals.
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. Ibuprofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Design, synthesis and in vitro evaluation of non-steroidal anti-inflammatory prodrugs for osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Ibuprofen in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Randomized clinical trial evaluating transdermal Ibuprofen for moderate to severe knee osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ard.bmj.com [ard.bmj.com]
- 14. journals.healio.com [journals.healio.com]
- 15. allstarpainmanagement.com [allstarpainmanagement.com]
- 16. community.the-hospitalist.org [community.the-hospitalist.org]
- 17. Safety of Cyclooxygenase-2 Inhibitors in Osteoarthritis: Outcomes of a Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound | C10H6BrNO3 | CID 2771350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. [Animal models used for the evaluation of anti-osteoarthritis drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Animal Models of Osteoarthritis Pain – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 21. On the predictive utility of animal models of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Arthritis and Osteoarthritis preclinical models | Atlantic Bone Screen [atlantic-bone-screen.com]
Characterization of 5-(4-Bromophenyl)isoxazole-3-carboxylic acid byproducts
An In-Depth Comparative Guide to the Characterization of Byproducts in the Synthesis of 5-(4-Bromophenyl)isoxazole-3-carboxylic acid
Prepared by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of analytical methodologies for the identification and characterization of byproducts generated during the synthesis of this compound. This key intermediate is valuable in the development of pharmaceuticals and agrochemicals, making rigorous purity assessment essential.[1][2] This document moves beyond simple protocols to explain the causal reasoning behind experimental choices, ensuring a self-validating approach to impurity profiling.
Synthetic Pathway and the Genesis of Impurities
The most common and efficient route to synthesizing 5-aryl-isoxazole-3-carboxylic acids is the [3+2] cycloaddition reaction (a type of 1,3-dipolar cycloaddition) between a nitrile oxide and an alkyne.[3][4] Understanding this pathway is critical to predicting the potential byproducts that may arise.
The synthesis can be logically divided into three stages, each with its own set of potential side reactions:
-
Stage 1: Nitrile Oxide Formation: The process begins with the conversion of 4-bromobenzaldehyde to its corresponding aldoxime. This oxime is then halogenated (e.g., with N-chlorosuccinimide) to form an intermediate hydroximoyl chloride, which, upon treatment with a non-nucleophilic base like triethylamine, generates the reactive 4-bromobenzonitrile oxide in situ.
-
Stage 2: [3+2] Cycloaddition: The generated nitrile oxide immediately reacts with an alkyne dipolarophile, such as ethyl propiolate. This cycloaddition forms the five-membered isoxazole ring.
-
Stage 3: Saponification: The ethyl ester of the isoxazole is hydrolyzed under basic conditions, followed by acidic workup, to yield the final this compound.
Caption: Fig. 1: Synthetic Pathway
Based on this reaction sequence, several byproducts can be anticipated. Their effective characterization is paramount for process optimization and quality control.
Caption: Fig. 2: Byproduct Formation Pathways
Key Byproducts and Their Structural Rationale
-
Furoxan Dimer (3,4-bis(4-bromophenyl)-1,2,5-oxadiazole 2-oxide): Nitrile oxides are transient species prone to dimerization, a common side reaction in 1,3-dipolar cycloadditions.[5] This results in a symmetrical molecule with a significantly higher molecular weight than the target compound.
-
Regioisomer (3-(4-Bromophenyl)isoxazole-5-carboxylic acid): The cycloaddition reaction is not always perfectly regioselective. While the desired 5-substituted isoxazole is typically the major product due to electronic factors, the formation of the 3-substituted regioisomer is possible and must be monitored.[3] This isomer has the identical mass as the target product, making its detection and quantification challenging without specific analytical methods.
-
Ester Intermediate (Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate): Incomplete saponification during the final step will leave the ester precursor as an impurity. This byproduct is less polar than the final carboxylic acid.
-
Unreacted Starting Materials: Residual 4-bromobenzaldehyde or 4-bromobenzaldoxime may persist if the initial reaction stages are incomplete.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Rationale for Formation |
| Target Product | This compound | 268.06 | Desired reaction pathway |
| Furoxan Dimer | 3,4-bis(4-bromophenyl)-1,2,5-oxadiazole 2-oxide | 424.04 | Dimerization of nitrile oxide intermediate |
| Regioisomer | 3-(4-Bromophenyl)isoxazole-5-carboxylic acid | 268.06 | Lack of complete regioselectivity in cycloaddition |
| Ester Intermediate | Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate | 296.12 | Incomplete hydrolysis of the ester precursor |
| Starting Aldehyde | 4-Bromobenzaldehyde | 185.02 | Incomplete initial reaction |
A Comparative Guide to Analytical Characterization Techniques
No single technique is sufficient for comprehensive characterization. An orthogonal approach, leveraging the strengths of multiple methods, is essential for a self-validating analytical system.
| Technique | Primary Application | Strengths | Limitations |
| HPLC-UV | Purity assessment, quantification | Robust, reproducible, widely available | Limited identification capability; co-elution possible |
| LC-MS/MS | Byproduct identification, trace analysis | High sensitivity and selectivity, definitive MW confirmation | Quantification requires specific standards, matrix effects |
| NMR Spectroscopy | Unambiguous structure elucidation | Definitive structural information, distinguishes isomers | Lower sensitivity, requires pure samples for full characterization |
| FT-IR Spectroscopy | Functional group confirmation | Fast, non-destructive, confirms key chemical bonds | Not suitable for complex mixture analysis or isomer differentiation |
High-Performance Liquid Chromatography (HPLC-UV)
-
Expertise & Causality: HPLC is the cornerstone for determining the purity of the final product. A reversed-phase C18 column is the logical choice, as it effectively separates compounds based on polarity. The target carboxylic acid is highly polar and will elute earlier than the less polar ester intermediate and the significantly less polar furoxan dimer. Using a gradient elution (e.g., from aqueous formic acid to acetonitrile) provides the necessary resolving power for a range of byproducts with varying polarities. A Photodiode Array (PDA) detector is superior to a simple UV detector as it provides UV spectra for each peak, which can help distinguish between compounds and assess peak purity.
-
Trustworthiness: This method is validated by running a known standard of this compound to establish its retention time and response factor. The relative percentage of byproducts can be reliably calculated from the peak areas, providing a robust measure of purity.[6]
-
Instrumentation: HPLC system with a PDA detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: Hold at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or monitor multiple wavelengths with PDA).
-
Sample Preparation: Dissolve a known quantity of the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Expertise & Causality: LC-MS is the definitive tool for identifying unknown peaks from the HPLC chromatogram.[7] By coupling the HPLC separation with a mass spectrometer, we can obtain the molecular weight of each eluting compound. Electrospray ionization (ESI) is the preferred method for these molecules. Running in both positive and negative ion modes is advisable; the carboxylic acid will ionize exceptionally well in negative mode ([M-H]⁻), while other byproducts may be more visible in positive mode ([M+H]⁺). The presence of bromine provides a distinct isotopic pattern (¹⁹Br/⁸¹Br in a ~1:1 ratio), creating a characteristic M/M+2 signal that is a powerful confirmation of bromine-containing species.
-
Trustworthiness: LC-MS provides empirical data (the molecular weight) that directly validates the identity of a suspected byproduct. For the regioisomers, which have identical molecular weights, tandem MS (MS/MS) can be employed. By isolating the parent ion and subjecting it to fragmentation, a unique fragmentation pattern can be generated for each isomer, acting as a structural fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Expertise & Causality: While LC-MS confirms what a byproduct is by mass, NMR confirms its structure by mapping the chemical environment of each proton and carbon. It is the only routine technique that can unambiguously differentiate the desired 5-substituted regioisomer from the 3-substituted byproduct.[8][9]
-
For the desired 5-(4-bromophenyl) isomer: The proton on the isoxazole ring (at the C4 position) will appear as a distinct singlet.
-
For the 3-(4-bromophenyl) regioisomer: The isoxazole proton (at the C4 position) will also be a singlet but will have a different chemical shift due to the change in its electronic environment.
-
The aromatic protons of the 4-bromophenyl ring will exhibit a characteristic AA'BB' system (appearing as two doublets) in both isomers. The furoxan dimer will show a much more complex aromatic region and will lack the isoxazole proton signal.
-
-
Trustworthiness: NMR provides foundational, non-destructive structural analysis. A clean ¹H and ¹³C NMR spectrum matching the reference for the target compound is a gold standard for structural confirmation. Impurities, if present at sufficient concentration (>1%), will appear as separate signals.
-
Sample Preparation: Accurately weigh 5-10 mg of the dried sample.
-
Solvent Selection: Dissolve the sample in ~0.7 mL of a deuterated solvent. DMSO-d₆ is an excellent choice as it will dissolve the carboxylic acid readily, and the acidic proton will be observable. CDCl₃ can also be used, but the acidic proton may exchange or be very broad.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Analysis: Transfer the solution to a clean, dry NMR tube. Acquire ¹H, ¹³C, and, if necessary, 2D spectra (like COSY and HSQC) for full structural assignment.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Expertise & Causality: FT-IR is a rapid and simple method for verifying the presence of key functional groups, confirming the overall chemical transformation.[10][11] For the final product, the most important signals are the very broad O-H stretch of the carboxylic acid dimer (centered around 3000 cm⁻¹) and the sharp, strong C=O stretch (~1700 cm⁻¹). The absence of a strong C≡C stretch (~2100-2200 cm⁻¹) confirms the consumption of the alkyne starting material.
-
Trustworthiness: While not quantitative or suitable for isomer differentiation, a clean IR spectrum provides a quick quality check. If the broad O-H stretch is absent and a strong C-O stretch around 1250 cm⁻¹ is present, it may indicate a high level of the unreacted ester intermediate.
Conclusion and Recommendations
A multi-faceted analytical approach is indispensable for the robust characterization of byproducts in the synthesis of this compound.
-
Routine Quality Control: HPLC-UV should be used as the primary method for routine batch analysis to determine purity and quantify known impurities against reference standards.
-
Impurity Identification: Any significant unknown peaks observed in the HPLC chromatogram must be investigated using LC-MS to determine their molecular weights.
-
Structural Confirmation: For definitive structural proof, particularly to confirm the desired regioisomer and to characterize isolated unknown byproducts, NMR spectroscopy is essential.
-
Process Monitoring: FT-IR can be used as a rapid, in-process check to monitor the conversion of functional groups, such as the disappearance of the ester and the appearance of the carboxylic acid.
By integrating these techniques, researchers can build a comprehensive and self-validating profile of their synthesized material, ensuring the quality, purity, and safety required for downstream applications in drug discovery and development.
References
- Yaichkov, et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation.
- Gollapalli Naga Raju, et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica.
- Chem-Impex. This compound.
- Scholars Research Library. Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives.
- ResearchGate. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.
- Asian Journal of Research in Chemistry. Synthesis and Characterization of Novel Isoxazole derivatives.
- J&K Scientific. This compound.
- Kapubalu Suneel Kumar, et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica.
- PubMed Central. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
- ResearchGate. Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives.
- Wikipedia. 1,3-Dipolar cycloaddition.
- ACS Publications. Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry.
- Journal of Chemical and Pharmaceutical Research. (2014). Synthesis and characterization of isoxazole derivatives from strained bicyclic hydrazines.
- Chongqing Chemdad Co., Ltd. 5-(4-BROMOPHENYL)ISOXAZOLE-3-CARBOXYLIC&.
- Organic Chemistry Portal. Isoxazole synthesis.
- Oriental Journal of Chemistry. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity.
- ResearchGate. Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid.
- Sigma-Aldrich. 3-(4-Bromophenyl)isoxazole-5-carboxylic acid.
- PubMed Central. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities.
- ResearchGate. A Study on Synthesis of Chalcone Derived -5- Membered Isoxazoline and Isoxazole Scaffolds.
- Scribd. Infrared & NMR Spectroscopy Guide.
- ResearchGate. Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes....
- MDPI. (2022). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction.
- MDPI. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
- BenchChem. Application Notes and Protocols for the Quantification of 5-Bromooxazole-4-carboxylic Acid.
- ElectronicsAndBooks. Insights into the bromination of 3-aryl-5-methyl-isoxazole-4-carboxylate.
- Data Sheet. This compound 98+% (HPLC).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Isoxazole synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. cdn.usbio.net [cdn.usbio.net]
- 7. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 5-(4-Bromophenyl)isoxazole-3-carboxylic Acid
Navigating the lifecycle of a chemical reagent extends beyond its application in an experiment; it culminates in its safe and compliant disposal. For researchers and drug development professionals handling specialized compounds like 5-(4-Bromophenyl)isoxazole-3-carboxylic acid, a thorough understanding of disposal procedures is not just a matter of regulatory compliance, but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory frameworks.
The core principle of chemical waste management is to assume that all laboratory chemical waste is hazardous unless explicitly determined otherwise by a qualified safety professional.[1] This "guilty until proven innocent" approach ensures the highest level of safety and compliance.
Part 1: Hazard Profile and Waste Characterization
Before disposal, it is essential to understand the inherent hazards of this compound. This dictates the necessary personal protective equipment (PPE), handling precautions, and the ultimate disposal pathway.
According to its Globally Harmonized System (GHS) classification, this compound presents several hazards.[2] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3]
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin Irritation (Category 2) | H315: Causes skin irritation |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation |
| Table 1: GHS Hazard Profile for this compound.[2] |
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), hazardous wastes are categorized as either "listed" or "characteristic" wastes.[4][5] this compound is not typically found on the specific F, K, P, or U lists of hazardous wastes.[6][7] Therefore, its classification depends on whether it exhibits one of the four hazardous characteristics:
-
Ignitability: The compound is a solid with a high melting point and is not considered ignitable.[8]
-
Corrosivity: As a carboxylic acid, it is acidic. However, in its solid form, the corrosivity characteristic (defined by pH of an aqueous solution) is not applicable.[5][9]
-
Reactivity: It is stable under normal conditions and does not exhibit explosive or violent reactivity.[10]
-
Toxicity: While harmful if swallowed, it must be determined by specific testing (Toxicity Characteristic Leaching Procedure - TCLP) whether it meets the regulatory definition for toxicity.
Given its GHS classifications, the most prudent and compliant approach is to manage all waste forms of this compound as hazardous chemical waste.[1][11]
Part 2: Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps from the point of waste generation to its final collection by trained professionals.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Due to the compound's irritant properties, proper PPE is mandatory.[3]
-
Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations.[10]
-
Hand Protection: Use compatible, chemical-resistant gloves (e.g., Nitrile rubber). Always inspect gloves before use.[10]
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust, work in a well-ventilated area such as a chemical fume hood.[3][12]
Step 2: Segregate the Waste Stream
Proper segregation is critical to prevent dangerous chemical reactions.[13][14]
-
Do NOT mix this compound with other waste streams, especially bases or strong oxidizing agents, which are incompatible materials.[10][15]
-
Collect this compound waste as a solid chemical waste .
-
Keep solid and liquid wastes in separate containers.[13]
Step 3: Use a Designated Hazardous Waste Container
The integrity of the waste container is paramount to prevent leaks and exposures.[15]
-
Container Material: Use a chemically compatible container, preferably plastic, that is in good condition with a secure, screw-top lid.[9][15] Do not use food-grade containers.[11]
-
Container Condition: Ensure the container is clean, dry, and free from any residue of other chemicals.
-
Headroom: Do not overfill the container. Leave at least one inch of headroom to allow for expansion.[15]
-
Keep Closed: The container must be kept tightly closed at all times except when adding waste.[1][11] This is a common regulatory violation.[11]
Step 4: Label the Container Correctly
Accurate labeling is a regulatory requirement and ensures safe handling.
-
Affix a "Hazardous Waste" label from your institution’s Environmental Health & Safety (EH&S) department to the container.
-
Clearly write the full chemical name: "This compound ". Avoid using abbreviations or chemical formulas.
-
Indicate the accumulation start date (the date the first particle of waste was placed in the container).
Step 5: Store in a Satellite Accumulation Area (SAA)
Waste must be stored properly at or near its point of generation.[9][15]
-
Location: Designate a specific Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[15]
-
Secondary Containment: Place the waste container in a secondary containment tray to contain any potential spills.[13]
-
Accumulation Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. Once this limit is reached, the waste must be moved within three days.[9]
Step 6: Arrange for Professional Disposal
Laboratory personnel should never attempt to dispose of hazardous waste themselves.[1]
-
Contact EH&S: Once the container is full or you have no further use for the material, contact your institution's EH&S (or equivalent) department to request a waste pickup.[1][9]
-
Manifest System: Your EH&S department will work with a licensed hazardous waste disposal company to transport the waste for final treatment or disposal, following the EPA's "cradle-to-grave" manifest system.[11][16]
-
Forbidden Disposal Methods: It is a violation of regulations to dispose of this chemical via sink drains, storm drains, or in the regular trash.[1][17] Evaporation in a fume hood is also not a permissible disposal method.[1]
The entire disposal process can be visualized through the following workflow:
Diagram 1: Decision workflow for compliant disposal.
Part 3: Managing Empty Containers and Spills
Empty Containers
An empty container that held this compound must still be managed carefully.
-
Empty the container of all contents, leaving as little residue as possible.[1]
-
The container should be triple-rinsed with a suitable solvent (e.g., methanol or acetone) that can dissolve the compound.[1]
-
Crucially, the rinseate from all three rinses must be collected and disposed of as hazardous liquid waste. [1]
-
After triple-rinsing, deface all chemical labels on the container and remove the cap before disposing of it as regular trash.[1]
Spill Cleanup
In the event of a small spill:
-
Ensure the area is well-ventilated and you are wearing appropriate PPE.
-
Prevent the spill from spreading.
-
Use an inert, absorbent material (e.g., vermiculite or sand) to sweep up the solid material.[3]
-
Place the absorbent material and any contaminated debris into a designated hazardous waste container.[3]
-
All materials used to clean the spill should be disposed of as hazardous waste.[1]
By adhering to these procedures, researchers can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- What Are the Different Classifications of Hazardous Waste under RCRA? Sustainability Directory.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Properly Managing Chemical Waste in Labor
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- RCRA Hazardous Waste Definitions: P, U, K, and F-Listed. MLI Environmental.
- RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous? Hazardous Waste Experts.
- Hazardous Waste and Disposal Consider
- Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA.
- RCRA Hazardous Wastes. EcoOnline.
- This compound | C10H6BrNO3 | CID 2771350.
- Hazardous Waste Disposal Guidelines. Purdue University.
- 5-(4-BROMOPHENYL)ISOXAZOLE-3-CARBOXYLI&. ECHEMI.
- 5-(2-Bromophenyl)
- 33282-23-4(5-(4-BROMOPHENYL)ISOXAZOLE-3-CARBOXYLIC&) Product Description. ChemicalBook.
- Proper Handling of Hazardous Waste Guide. US EPA.
- SAFETY DATA SHEET - 5-(4-Bromophenyl)isoxazole. Fisher Scientific.
- Best Practices for Hazardous Waste Disposal. AEG Environmental.
Sources
- 1. vumc.org [vumc.org]
- 2. This compound | C10H6BrNO3 | CID 2771350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. What Are the Different Classifications of Hazardous Waste under RCRA? → Learn [pollution.sustainability-directory.com]
- 5. epa.gov [epa.gov]
- 6. mlienvironmental.com [mlienvironmental.com]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. 33282-23-4 CAS MSDS (5-(4-BROMOPHENYL)ISOXAZOLE-3-CARBOXYLIC&) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. fishersci.ca [fishersci.ca]
- 11. pfw.edu [pfw.edu]
- 12. echemi.com [echemi.com]
- 13. acewaste.com.au [acewaste.com.au]
- 14. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. epa.gov [epa.gov]
- 17. acs.org [acs.org]
A Researcher's Guide to the Safe Handling of 5-(4-Bromophenyl)isoxazole-3-carboxylic acid
An Essential Protocol for Laboratory Safety and Operational Integrity
In the landscape of pharmaceutical and agrochemical research, the novel molecular scaffolds offered by compounds such as 5-(4-Bromophenyl)isoxazole-3-carboxylic acid are invaluable.[1] This compound, with its reactive bromophenyl group and biologically active isoxazole ring, is a key intermediate in the synthesis of potential anti-inflammatory, analgesic, and anti-cancer agents.[1][2] However, its utility in advancing drug development and other scientific fields is predicated on its safe and responsible handling. This guide provides a comprehensive, step-by-step protocol for the use of this compound, ensuring the safety of laboratory personnel and the integrity of the research.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any handling of this compound, a thorough understanding of its potential hazards is paramount. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several risks.[3]
Primary Hazards:
-
Acute Oral Toxicity: Harmful if swallowed.[3]
-
Respiratory Irritation: May cause respiratory irritation.[3][4]
Given these hazards, a risk assessment should be conducted to evaluate the potential for exposure during planned laboratory procedures. This includes considering the quantity of the compound being used, the duration of handling, and the potential for dust generation or aerosolization.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate PPE is non-negotiable when handling this compound. The following table summarizes the essential PPE required to mitigate the identified risks.
| Hazard Category | Potential Risk | Required Personal Protective Equipment (PPE) |
| Eye Contact | Causes serious eye irritation.[3][4] | Wear chemical safety goggles that meet ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[5][6] |
| Skin Contact | Causes skin irritation.[3][4] | A chemical-resistant lab coat must be worn and fully buttoned. Chemical-resistant gloves (e.g., nitrile rubber) are mandatory. Gloves should be inspected before use and changed immediately if contaminated.[5][7] Fully enclosed shoes made of a chemical-resistant material are also required.[5] |
| Inhalation | May cause respiratory irritation.[3][4] | All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[5][8] If engineering controls are insufficient, a NIOSH-approved respirator is required.[8] |
| Ingestion | Harmful if swallowed.[3] | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][9] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.
3.1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control airborne contaminants.[5]
-
Ventilation Check: Before commencing work, ensure that the chemical fume hood is functioning correctly.
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and unobstructed.[8]
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and reagents before introducing the compound to the work area.
3.2. Handling the Solid Compound:
-
Donning PPE: Put on all required PPE as outlined in the table above before handling the compound.
-
Transfer: Use a spatula to carefully transfer the solid. Avoid actions that could generate dust, such as pouring from a height or vigorous scraping.[5]
-
Weighing: If weighing the compound, do so within the fume hood or in a balance enclosure to contain any dust.
-
In Solution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[5]
3.3. Post-Handling Procedures:
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[5]
-
Hand Washing: Wash hands thoroughly with soap and water after all work is complete.[9]
Visual Workflow for Safe Handling
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. This compound | C10H6BrNO3 | CID 2771350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. leelinework.com [leelinework.com]
- 7. fishersci.ca [fishersci.ca]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
